Chlorfenapyr
Description
Chlorfenapyr is a chemical compound of cyanide and a pesticide derived from a class of microbially produced compounds known as halogenated pyrroles. Its use is regulated in most areas due to its toxicity. (L596)
an experimental pour-on formulation, a new generation pyrethroid available to producers
Properties
IUPAC Name |
4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClF3N2O/c1-2-23-8-22-13(9-3-5-10(17)6-4-9)11(7-21)12(16)14(22)15(18,19)20/h3-6H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFOCCVIPCEQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032533 | |
| Record name | 4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |
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Molecular Weight |
407.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Light tan or light yellow solid; [HSDB] White solid; [MSDSonline] | |
| Record name | Chlorfenapyr | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
Soluble in acetone, diethyl ether, DMSO, THF, acetonitrile, alcohols. Insoluble in water, Solubities at 25 °C. [Table#7120], Solubities in water at 25 °C. [Table#7121] | |
| Record name | CHLORFENAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.543 g/ml tapped bulk density | |
| Record name | CHLORFENAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000007 [mmHg] | |
| Record name | Chlorfenapyr | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4292 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Light tan or light yellow powdered solid, White solid | |
CAS No. |
122453-73-0 | |
| Record name | Chlorfenapyr | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122453-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chlorfenapyr [ISO] | |
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| Record name | 4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-3-carbonitrile, 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl) | |
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| Record name | CHLORFENAPYR | |
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| Record name | CHLORFENAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
100-101 °C, MP: 91-92 °C | |
| Record name | CHLORFENAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Chlorfenapyr
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorfenapyr, a member of the pyrrole class of insecticides, represents a significant advancement in pest management due to its unique mode of action.[1][2] This pro-insecticide is metabolically activated within the target pest to a potent uncoupler of oxidative phosphorylation, leading to cellular energy depletion and mortality.[2] Its efficacy against pests resistant to other insecticide classes has made it a valuable tool in agriculture and public health. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of chlorfenapyr, with a focus on the experimental protocols and quantitative data relevant to researchers in the field.
Discovery and Development
The development of chlorfenapyr is a prime example of natural product-inspired agrochemical research. In the early 1980s, scientists at the American Cyanamid Company identified a series of halogenated pyrrole compounds produced by the soil bacterium Streptomyces fumanus. One such compound, dioxapyrrolomycin, exhibited broad-spectrum insecticidal activity but also high mammalian toxicity.
Through a process of structural modification, researchers aimed to improve the safety profile while retaining the desired insecticidal properties. This led to the synthesis of a family of 2-arylpyrrole analogs. Among these, compound AC 303,630, later named chlorfenapyr, demonstrated a favorable balance of high insecticidal potency and reduced mammalian toxicity.[1] Chlorfenapyr was first commercialized in 1995 and has since been registered for use in numerous countries on a variety of agricultural crops and for public health applications.
Synthesis of Chlorfenapyr
The chemical synthesis of chlorfenapyr, with the IUPAC name 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, involves a multi-step process. The core of the synthesis is the construction of the substituted pyrrole ring, followed by the introduction of the ethoxymethyl group on the pyrrole nitrogen. Two primary synthetic routes have been described in the literature.
Synthesis of the Key Intermediate: 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
The critical intermediate in chlorfenapyr synthesis is 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile.
Experimental Protocol:
-
Step 1: Synthesis of 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile
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A suspension of 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile (1.6 g, 0.005 mol) is prepared in acetic acid (25 mL) under a nitrogen atmosphere.
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The mixture is heated to approximately 60°C until a clear solution is obtained.
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A solution of bromine (0.8 mL, 0.015 mol) in acetic acid (10 mL) is added dropwise to the refluxing solution over 15 minutes.
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The reaction mixture is refluxed for 6 hours and then stirred for an additional 18 hours at room temperature.
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Reaction progress can be monitored by HPLC. If the conversion is incomplete, an additional portion of bromine (0.5 mL, 0.01 mol) in acetic acid (5 mL) can be added, and the mixture refluxed for another 3 hours.
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Upon completion, the solvent is removed under reduced pressure. The resulting solid is dissolved in hot toluene (75 mL), treated with activated carbon (e.g., DARCO), and filtered.
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The filtrate is cooled to allow for crystallization. The resulting white solid is collected by filtration, washed with hexanes, and dried in a vacuum oven at 45°C to yield the product.[3]
-
N-ethoxymethylation of the Pyrrole Intermediate
Two main routes are employed for the final N-ethoxymethylation step to produce chlorfenapyr.
Route 1: Using Chloromethyl Ethyl Ether
This route involves the reaction of the pyrrole intermediate with chloromethyl ethyl ether in the presence of a base.
Experimental Protocol:
-
In a three-necked flask, 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-nitrile (35g, 0.1 mol), an ester solvent such as ethyl acetate (70g), and a base like potassium carbonate (25g, 0.18 mol) are combined.
-
The mixture is heated to 65°C with stirring.
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Chloromethyl ethyl ether (15g) is added dropwise.
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The reaction is monitored (e.g., by TLC or HPLC) until the starting material is consumed (typically within 60 minutes).
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Upon completion, the reaction mixture is cooled, and water is added.
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The organic layer is separated, and the solvent is removed.
-
The crude product is recrystallized from methanol or ethanol to yield high-purity chlorfenapyr.
Route 2: Using Diethoxymethane
This route avoids the use of the carcinogenic chloromethyl ethyl ether.
Experimental Protocol:
-
In a round-bottom flask, the intermediate 4-bromo-2-(p-chlorophenyl)-5-(trifluoromethyl)-pyrrole-3-carbonitrile (35.2 g) is dissolved in toluene (50 mL).
-
Diethoxymethane (3.12 g) is added, and the mixture is heated to 97.0°C.
-
Phosphorus trichloride (0.8 mL) is slowly added dropwise at a constant temperature, and the reaction is refluxed for at least 30 minutes.
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Triethylamine (1.05 mL) is then slowly added dropwise, and the reaction is continued at 97.0°C for 5 hours.
-
After the reaction is complete, the mixture is cooled to room temperature, and ice water is added.
-
The mixture is vigorously stirred and then extracted with toluene.
-
The organic phase is dried to yield a yellow solid, which is the target product chlorfenapyr.
Synthesis Workflow Diagram
Mode of Action: Uncoupling of Oxidative Phosphorylation
Chlorfenapyr is a pro-insecticide, meaning it is converted into its biologically active form after entering the host organism.[2]
Metabolic Activation
The primary metabolic activation step is the oxidative removal of the N-ethoxymethyl group from the pyrrole nitrogen of chlorfenapyr. This N-dealkylation is catalyzed by mixed-function oxidases (MFOs), specifically cytochrome P450 monooxygenases.[4][5] This reaction yields the active metabolite, CL 303268 (tralopyril).[5][6]
Mitochondrial Uncoupling
The active metabolite, CL 303268 , acts as a potent uncoupler of oxidative phosphorylation in the mitochondria. In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient that drives the synthesis of ATP by ATP synthase. CL 303268 disrupts this process by transporting protons back across the membrane, dissipating the proton gradient. This uncouples electron transport from ATP synthesis, leading to a halt in energy production, cellular dysfunction, and ultimately, the death of the organism.
Signaling Pathway Diagram
References
- 1. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. prepchem.com [prepchem.com]
- 4. Chlorfenapyr metabolism by mosquito P450s associated with pyrethroid resistance identifies potential activation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
Metabolic Pathways of Chlorfenapyr in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorfenapyr, a pro-insecticide of the pyrrole class, requires metabolic activation to exert its toxic effects. In mammals, it undergoes a series of biotransformation reactions primarily mediated by the cytochrome P450 enzyme system. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of chlorfenapyr in mammalian systems, with a focus on the core metabolic pathways. Quantitative data from toxicokinetic studies are summarized, and detailed experimental methodologies are provided. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.
Introduction
Chlorfenapyr, chemically known as 4-bromo-2-(4-chlorophenyl)-1-ethoxymethyl-5-trifluoromethyl-1H-pyrrole-3-carbonitrile, is a broad-spectrum insecticide and acaricide.[1][2] It functions as a pro-insecticide, meaning its biological activity is dependent on its metabolic conversion to an active metabolite.[2][3][4][5][6] This active metabolite, tralopyril (also known as CL 303268 ), acts as an uncoupler of oxidative phosphorylation in the mitochondria, leading to the disruption of ATP synthesis and subsequent cell death.[1][2][4] Understanding the metabolic fate of chlorfenapyr in mammals is crucial for assessing its toxicological risk and for the development of potential therapeutic strategies in cases of poisoning.
Absorption, Distribution, and Excretion (ADME)
The toxicokinetics of chlorfenapyr in mammals, primarily studied in rats and mice, reveal a profile of slow absorption, extensive distribution, and relatively rapid excretion, mainly through the feces.
Absorption
Following oral administration in rats, chlorfenapyr is slowly absorbed from the gastrointestinal tract. The extent of absorption has been reported to be approximately 80% at a low dose (2 mg/kg bw) and 65% at a high dose (20 mg/kg bw).[1] Peak plasma concentrations of the radiolabel are typically reached between 8 and 12 hours post-administration.[1]
Distribution
Once absorbed, chlorfenapyr and its metabolites are widely distributed throughout the body. Higher concentrations are found in adipose tissue, the liver, and adrenal glands compared to plasma.[1][2] Notably, the active metabolite, tralopyril, exhibits a longer half-life and broader tissue distribution than the parent compound and has been shown to cross the blood-brain barrier, which may be associated with observed neurological symptoms in poisoning cases.[3][6] In female rats, blood and tissue concentrations of radiolabeled chlorfenapyr were observed to be 2- to 3-fold higher than in males.[1]
Excretion
The primary route of elimination for chlorfenapyr and its metabolites is via the feces. In rats, fecal excretion accounted for 80% to 106% of the administered dose within 7 days.[1] A significant portion of the compound excreted in the feces is unchanged chlorfenapyr, comprising both unabsorbed material and that which has been excreted via the bile.[1] Biliary excretion is a major pathway for the elimination of absorbed chlorfenapyr. Urinary excretion is a minor route, accounting for only 5-11% of the administered dose over 7 days.[1] There is little potential for accumulation, with approximately 70% of the dose excreted within 24 hours and 90% within 48 hours.[1]
Metabolic Pathways
The biotransformation of chlorfenapyr in mammals is an oxidative process predominantly catalyzed by cytochrome P450 (CYP) monooxygenases.[2][4] The metabolic pathways involve N-dealkylation, dehalogenation, hydroxylation, and conjugation.[1]
Primary Metabolic Activation: N-Dealkylation
The critical step in chlorfenapyr's bioactivation is the oxidative removal of the N-ethoxymethyl group to form the highly toxic metabolite, tralopyril ( CL 303268 ).[2][4][7] This N-dealkylation reaction is mediated by the mixed-function oxidase (MFO) system, with cytochrome P450 enzymes playing a central role.[2][4]
Other Metabolic Transformations
In addition to N-dealkylation, chlorfenapyr undergoes several other metabolic reactions:
-
Dehalogenation: This involves the removal of bromine (debromination) or chlorine (dechlorination) atoms from the molecule.[1][3] Both oxidative and reductive dechlorination processes have been identified.[3][6]
-
Hydroxylation: Hydroxyl groups can be added to both the phenyl and pyrrole rings of the chlorfenapyr molecule.[1]
-
Conjugation: The metabolites can be conjugated with endogenous molecules to facilitate their excretion.[1]
A study in mice identified twenty metabolites in plasma, urine, and feces, which were primarily formed through dealkylation, oxidative dechlorination, and reductive dechlorination.[3][6]
Figure 1: Proposed metabolic pathway of chlorfenapyr in mammals.
Quantitative Data
The following tables summarize the available quantitative data on the toxicokinetics of chlorfenapyr and its active metabolite, tralopyril, in mammals.
Table 1: Toxicokinetic Parameters of Chlorfenapyr and Tralopyril in Mice after a Single Oral Dose [3]
| Parameter | Chlorfenapyr | Tralopyril |
| t1/2 (half-life) | Significantly shorter | Significantly longer |
| AUC (area under the curve) | Significantly lower | Significantly higher |
| Cmax (peak concentration) | Significantly lower | Significantly higher |
Note: The study states that the differences between chlorfenapyr and tralopyril for these parameters were statistically significant (P < 0.05), but does not provide the exact numerical values in the abstract.
Table 2: Absorption and Excretion of Chlorfenapyr in Rats after Oral Administration [1]
| Parameter | Value |
| Oral Absorption (low dose, 2 mg/kg bw) | ~80% |
| Oral Absorption (high dose, 20 mg/kg bw) | ~65% |
| Excretion in Feces (within 7 days) | 80-106% of dose |
| Excretion in Urine (within 7 days) | 5-11% of dose |
| Excretion within 24 hours | ~70% of dose |
| Excretion within 48 hours | ~90% of dose |
| Plasma Half-life of Radiolabel | ~56 hours |
Experimental Protocols
The following sections detail the typical methodologies employed in the study of chlorfenapyr metabolism in mammals.
In Vivo Metabolism Studies
-
Animal Models: Laboratory animals such as Sprague-Dawley rats and mice are commonly used.[1][3][4]
-
Dosing: Chlorfenapyr is typically administered orally via gavage.[1][4] Studies often utilize both radiolabeled (e.g., ¹⁴C-chlorfenapyr) and non-radiolabeled compounds to trace the fate of the molecule.[1][4] Dosing regimens may include single or repeated doses at varying concentrations.[1]
-
Extraction and Analysis: Samples undergo processing to extract chlorfenapyr and its metabolites. Quantification is performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] These methods allow for the determination of toxicokinetic parameters like half-life (t₁/₂), peak concentration (Cmax), and area under the curve (AUC).[3][4]
In Vitro Metabolism Studies
-
Liver Fractions: In vitro studies often utilize subcellular fractions of the liver, such as microsomes or the S9 fraction, which are rich in metabolic enzymes like cytochrome P450s.[8][9]
-
Incubation: Radiolabeled chlorfenapyr is incubated with the prepared liver fractions at a specified concentration (e.g., 10 µmol/L).[4][9]
-
Cofactors: The incubation mixture is supplemented with cofactors necessary for P450 activity, such as an NADPH-regenerating system (e.g., glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase).[4]
-
Time Course Analysis: Samples are collected at various time points to monitor the rate of chlorfenapyr metabolism and the formation of its metabolites, particularly tralopyril.[4]
Figure 2: General experimental workflows for studying chlorfenapyr metabolism.
Conclusion
The metabolism of chlorfenapyr in mammals is a complex process initiated by cytochrome P450-mediated N-dealkylation to its active, and more toxic, metabolite tralopyril. Further biotransformation through dehalogenation, hydroxylation, and conjugation facilitates its eventual excretion, primarily in the feces. The toxicokinetic profile indicates slow absorption and extensive distribution, with the active metabolite showing a longer persistence and wider distribution than the parent compound. A thorough understanding of these metabolic pathways and the factors that influence them is essential for accurate risk assessment and the management of chlorfenapyr exposure in mammalian species.
References
- 1. fao.org [fao.org]
- 2. benchchem.com [benchchem.com]
- 3. Toxicokinetics, in vivo metabolic profiling and tissue distribution of chlorfenapyr in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chlorfenapyr | C15H11BrClF3N2O | CID 91778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apps.who.int [apps.who.int]
A Technical Guide to the Toxicology and Ecotoxicology of Chlorfenapyr
Introduction
Chlorfenapyr is a broad-spectrum pro-insecticide and miticide belonging to the pyrrole class of compounds.[1] Developed from a microbially produced compound, it is utilized to control a wide range of agricultural pests, including those resistant to carbamate, organophosphate, and pyrethroid insecticides.[2] Its biological activity is dependent on its metabolic activation within the target organism to a more toxic form.[3][4] This unique mechanism of action, which disrupts cellular energy production, necessitates a thorough understanding of its toxicological profile in non-target organisms and its overall environmental impact.[5] This technical guide provides a comprehensive overview of the toxicology and ecotoxicology of chlorfenapyr, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and processes for researchers and drug development professionals.
Mechanism of Action
Chlorfenapyr itself is a pro-insecticide and must undergo metabolic activation to exert its toxic effects.[1] In the target organism, mixed-function oxidases, a type of cytochrome P450 enzyme, catalyze the oxidative removal of the N-ethoxymethyl group.[1][2][4] This biotransformation yields the active metabolite, known as CL 303268 or tralopyril, which is significantly more toxic than the parent compound.[6][7]
The active metabolite, tralopyril, functions as a potent uncoupler of oxidative phosphorylation within the mitochondria.[1][8][9] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine triphosphate (ATP).[2][9] By dissipating this gradient, tralopyril inhibits the conversion of adenosine diphosphate (ADP) to ATP, effectively halting cellular energy production.[3][6] This disruption leads to cellular dysfunction, ultimately resulting in cell death and the mortality of the organism.[1][3]
Mammalian Toxicology
Chlorfenapyr exhibits moderate acute toxicity via the oral route and low toxicity via the dermal route.[10] The primary target organ for toxicity is the central nervous system, with chronic administration inducing neurohistological changes in rats and mice.[8][10]
Data Presentation
Table 1: Acute Toxicity of Chlorfenapyr in Mammalian Species
| Endpoint | Species | Route | Value | Reference |
|---|---|---|---|---|
| LD₅₀ | Rat | Oral | 441 mg/kg bw | [6][7][11][12] |
| LD₅₀ | Mouse | Oral | 45 mg/kg bw | [7][11] |
| LD₅₀ | Rabbit | Dermal | >2000 mg/kg bw | [6][11] |
| LC₅₀ | Rat | Inhalation | 0.83 mg/L (4-hour) |[11] |
Table 2: Sub-chronic and Chronic Toxicity of Chlorfenapyr
| Study Type | Species | NOAEL | Key Effects at LOAEL | Reference |
|---|---|---|---|---|
| 18-Month Dietary | Mouse | 2.8 mg/kg bw/day (20 ppm) | Decreased feed consumption and body weight gain. | [11] |
| 24-Month Dietary | Rat | 2.9 mg/kg bw/day (60 ppm) | Reduced body weight gain, increased liver weight. | [11] |
| Carcinogenicity | Rat & Mouse | - | No evidence of carcinogenicity. | [11] |
| Acute Neurotoxicity | Rat | 45 mg/kg bw | Clinical signs of toxicity (lethargy). |[11] |
Table 3: Reproductive and Developmental Toxicity of Chlorfenapyr
| Study Type | Species | NOAEL | Key Effects at LOAEL | Reference |
|---|---|---|---|---|
| Two-Generation Reproduction (Parental) | Rat | 5 mg/kg bw/day (60 ppm) | Decreased body weight and body weight gain. | [11][13] |
| Two-Generation Reproduction (Fertility) | Rat | 44 mg/kg bw/day (600 ppm) | No effects observed up to the highest dose tested. | [11][13] |
| Developmental (Maternal) | Rat | 25 mg/kg/day | Reduced body weight gain and feed/water consumption. | [13] |
| Developmental (Fetal) | Rat | 225 mg/kg/day | No developmental toxicity observed up to the highest dose. | [11][13] |
| Developmental (Maternal) | Rabbit | 5 mg/kg bw/day | Decreased body weight gain. | [11] |
| Developmental (Fetal) | Rabbit | 30 mg/kg bw/day | No developmental toxicity observed up to the highest dose. | [11] |
| Developmental Neurotoxicity (Offspring) | Rat | 10 mg/kg bw/day | Increased incidence of multifocal vacuolation of brain white matter. |[11] |
Table 4: Acute Toxicity of Major Metabolite
| Compound | Species | Route | LD₅₀ | Reference |
|---|
| Tralopyril ( CL 303268 ) | Rat | Oral | 27 - 28.7 mg/kg bw |[7][11][14] |
Ecotoxicology
Chlorfenapyr poses a significant risk to non-target organisms, particularly birds and aquatic species, to which it is highly toxic.[15][16][17] Its environmental persistence and potential for bioaccumulation are also key concerns in its ecotoxicological profile.
Data Presentation
Table 5: Avian Toxicology of Chlorfenapyr
| Endpoint | Species | Value | Classification | Reference |
|---|---|---|---|---|
| Acute Oral LD₅₀ | Bobwhite Quail (Colinus virginianus) | 34 mg/kg | Highly Toxic | [16] |
| Acute Oral LD₅₀ | Mallard Duck (Anas platyrhynchos) | 8.3 - 10 mg/kg | Very Highly Toxic | [16][17] |
| Acute Oral LD₅₀ | Red-winged Blackbird (Agelaius phoeniceus) | 2.2 mg/kg | Very Highly Toxic | [16] |
| Chronic NOAEC | Mallard Duck (Anas platyrhynchos) | 0.5 mg/kg-diet | Reproductive effects at low concentrations. |[16] |
Table 6: Aquatic Ecotoxicology of Chlorfenapyr
| Endpoint | Species | Value (96-hour) | Classification | Reference |
|---|---|---|---|---|
| LC₅₀ | Rainbow Trout (Oncorhynchus mykiss) | 7.4 µg/L | Very Highly Toxic | [17] |
| LC₅₀ | Zebrafish (Danio rerio) | 15 µg/L | Very Highly Toxic | [17] |
| LC₅₀ | Japanese Carp (Cyprinus carpio) | 0.5 µg/L | Very Highly Toxic |[17] |
Table 7: Toxicity to Non-Target Terrestrial Invertebrates
| Endpoint | Species | Value | Classification | Reference |
|---|---|---|---|---|
| Acute Contact LD₅₀ | Honeybee (Apis mellifera) | 0.2 µ g/bee | Highly Toxic | [17] |
| LC₅₀ | Earthworm (Eisenia fetida) | 22 mg/kg | Moderately Toxic |[17] |
Table 8: Environmental Fate and Bioaccumulation
| Parameter | Matrix | Value | Persistence/Potential | Reference |
|---|---|---|---|---|
| Half-life (DT₅₀) | Soil (Aerobic, Field) | 157 - 418 days | Persistent | [11] |
| Half-life (DT₅₀) | Soil (Aerobic, Lab) | 241 - >1000 days | Very Persistent | [11] |
| Half-life | Water | ~0.8 years | Persistent | [9] |
| Half-life | Sediment | ~1.1 years | Persistent | [9] |
| Log Kₒw | - | 4.83 | Moderate Bioaccumulation Potential | [14] |
| Bioaccumulation Factor (BCF) | Zebrafish | 864.6 - 1321.9 | High Bioaccumulation |[17][18] |
Experimental Protocols
Toxicological and ecotoxicological studies for chemical registration typically follow internationally accepted methodologies, such as the OECD Guidelines for the Testing of Chemicals, to ensure data consistency and reliability.[19][20]
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD TG 425)
This method is used to determine the acute oral LD₅₀ while minimizing the number of animals used.[21]
-
Test System: Young adult rats (e.g., Sprague-Dawley), typically females as they are often slightly more sensitive. Animals are fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by oral gavage. The volume administered is kept constant by adjusting the concentration of the dosing preparation.
-
Sighting Study: A preliminary study may be conducted with single animals dosed sequentially at fixed intervals to identify a dose range for the main study.
-
Main Study (Up-and-Down Dosing):
-
A single animal is dosed at the best estimate of the LD₅₀.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.75).
-
If the animal dies, the next animal is dosed at a lower level.
-
This process continues, reversing the direction of dosing based on the outcome for each animal.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, autonomic activity), and body weight changes for up to 14 days.
-
Termination and Analysis: All animals are subjected to gross necropsy. The LD₅₀ is calculated from the results using the method of maximum likelihood. The stopping criterion for the test is typically when three out of five consecutive animals have had their dose reversed.
Protocol: Combined Chronic Toxicity/Carcinogenicity Study (Based on OECD TG 453)
This long-term study evaluates both non-neoplastic toxicity and potential carcinogenicity.[22]
-
Test System: Typically rodents (rats and mice), with groups of at least 50 animals of each sex per dose level for the carcinogenicity phase.
-
Dose Administration: The test substance is administered daily in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats, 18 months for mice).
-
Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should elicit signs of minimal toxicity without significantly altering lifespan (Maximum Tolerated Dose, MTD). Lower doses are set as fractions of the high dose.
-
Observations:
-
In-life: Daily clinical observations, detailed physical examinations weekly, body weight and food/water consumption measurements weekly for the first 13 weeks and monthly thereafter.
-
Hematology & Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months for analysis.
-
-
Termination and Analysis:
-
All animals, including those that die or are euthanized, undergo a full gross necropsy.
-
Organs are weighed, and a comprehensive list of tissues from all animals is preserved for histopathological examination.
-
Statistical analysis is performed on tumor incidence, mortality, body weight, and clinical pathology data to determine the No-Observed-Adverse-Effect Level (NOAEL) and assess carcinogenicity.
-
Environmental Risk Assessment Framework
The environmental risk of a pesticide like chlorfenapyr is determined by comparing its predicted environmental concentration (PEC) with the concentration at which no adverse effects are expected (Predicted No-Effect Concentration, PNEC).
-
Exposure Assessment: This involves evaluating the pesticide's environmental fate—how it moves and persists in soil, water, and air—to estimate the concentrations non-target organisms will be exposed to (PEC).[11]
-
Effects Assessment: This uses data from ecotoxicology studies (e.g., LC₅₀, NOEC) to determine the concentration below which harmful effects are unlikely to occur (PNEC).
-
Risk Characterization: The PEC is divided by the PNEC. A risk quotient (PEC/PNEC) greater than 1 indicates a potential risk to the environment, which may trigger risk mitigation measures.
Conclusion
Chlorfenapyr is a moderately toxic compound to mammals via acute oral exposure but demonstrates significant reproductive and neurotoxic potential upon repeated exposure. Its active metabolite, tralopyril, is a potent disruptor of mitochondrial energy production. From an ecotoxicological perspective, chlorfenapyr poses a high risk due to its very high toxicity to avian and aquatic organisms, combined with its environmental persistence and potential for bioaccumulation. A comprehensive understanding of these toxicological endpoints is critical for conducting accurate risk assessments and establishing safe use guidelines to protect human health and the environment.
References
- 1. Chlorfenapyr - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. benchchem.com [benchchem.com]
- 5. News - Chlorfenapyr Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]
- 6. Chlorfenapyr poisoning: mechanisms, clinical presentations, and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Fatal Case of Chlorfenapyr Poisoning and the Therapeutic Implications of Serum Chlorfenapyr and Tralopyril Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. mdpi.com [mdpi.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. fao.org [fao.org]
- 12. mdpi.com [mdpi.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 15. Chlorfenapyr (Ref: MK 242) [sitem.herts.ac.uk]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioaccumulation, Metabolism and the Toxic Effects of Chlorfenapyr in Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 20. oecd.org [oecd.org]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. wisnerbaum.com [wisnerbaum.com]
Sublethal Effects of Chlorfenapyr on Non-Target Organisms: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorfenapyr, a broad-spectrum pro-insecticide from the pyrrole class, is widely utilized in agriculture and public health for its efficacy against a range of pests.[1] Its unique mode of action involves the metabolic conversion to an active compound, tralopyril, which uncouples oxidative phosphorylation in mitochondria, leading to a disruption of ATP synthesis and subsequent cell death.[1][2] While effective, the application of chlorfenapyr can lead to sublethal exposure in non-target organisms, resulting in a cascade of physiological and behavioral alterations that may have significant ecological consequences. This technical guide provides a comprehensive overview of the documented sublethal effects of chlorfenapyr on various non-target organisms, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways.
Mechanism of Action: Disruption of Cellular Respiration
Chlorfenapyr itself is not toxic but is converted to its active metabolite, tralopyril, by mixed-function oxidases within the organism.[3] Tralopyril acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation inhibits the production of ATP, the primary energy currency of the cell, leading to cellular dysfunction and eventual death.[2][3] This non-neurotoxic mechanism is a key feature of chlorfenapyr.[1]
Caption: Mechanism of action of chlorfenapyr.
Sublethal Effects on Aquatic Organisms
Chlorfenapyr and its residues can enter aquatic ecosystems, posing a risk to a variety of non-target organisms.[4]
Fish
African Catfish (Clarias gariepinus)
Sublethal exposure of Clarias gariepinus to chlorfenapyr has been shown to induce significant alterations in biochemical and hematological parameters.
Table 1: Sublethal Effects of Chlorfenapyr on Clarias gariepinus
| Parameter | Effect | Concentration | Duration | Reference |
| Hepatic Enzymes | ||||
| Aspartate aminotransferase (AST) | Significant Increase | 5, 7, 9, 11, 15 mg/L | 96 hours | [5][6] |
| Alanine aminotransferase (ALT) | Significant Increase | 5, 7, 9, 11, 15 mg/L | 96 hours | [5][6] |
| Alkaline phosphatase (ALP) | Significant Increase | 5, 7, 9, 11, 15 mg/L | 96 hours | [5][6] |
| Serum Lipids | ||||
| Total Cholesterol | Significant Increase | 5, 7, 9, 11, 15 mg/L | 96 hours | [5] |
| Low-density lipoprotein (LDL) | Significant Increase | 5, 7, 9, 11, 15 mg/L | 96 hours | [5] |
| High-density lipoprotein (HDL) | Significant Decrease | 5, 7, 9, 11, 15 mg/L | 96 hours | [5] |
| Triacylglycerides | Significant Decrease | 5, 7, 9, 11, 15 mg/L | 96 hours | [5] |
| Hematology | ||||
| White Blood Cell (WBC) Count | Significant Decrease | 5, 7, 9, 11, 15 mg/L | 96 hours | [7] |
| Red Blood Cell (RBC) Count | Significant Increase | 5, 7, 9, 11, 15 mg/L | 96 hours | [7] |
| Hemoglobin (HGB) | Dose-dependent Increase | 5, 7, 9, 11, 15 mg/L | 96 hours | [7] |
| Platelets (PLT) | Decrease with increasing concentration | 5, 7, 9, 11, 15 mg/L | 96 hours | [7] |
Zebrafish (Danio rerio)
Studies on zebrafish have highlighted the bioaccumulation potential of chlorfenapyr and its subsequent toxic effects.
Table 2: Sublethal Effects of Chlorfenapyr on Danio rerio
| Parameter | Effect | Concentration | Duration | Reference |
| Bioaccumulation | ||||
| Bioaccumulation Factor (BCF) | 864.6 | 1.0 µg/L | 21 days | [8] |
| Bioaccumulation Factor (BCF) | 1321.9 | 10 µg/L | 21 days | [8] |
| Biochemical Effects | ||||
| Oxidative Damage in Liver | Induced | 1.0 and 10 µg/L | 21 days | [8] |
| Apoptosis in Liver | Induced | 1.0 and 10 µg/L | 21 days | [8] |
| Immune Disorders in Liver | Induced | 1.0 and 10 µg/L | 21 days | [8] |
| Endogenous Metabolite Levels | Altered in liver and brain | 1.0 and 10 µg/L | 21 days | [8] |
Experimental Protocol: Acute Toxicity Testing in Fish
The following provides a generalized experimental protocol for assessing the acute sublethal effects of chlorfenapyr in fish, based on methodologies reported in the literature.[5][6][7]
Caption: Workflow for acute sublethal toxicity testing in fish.
-
Test Organism: Juvenile fish (e.g., Clarias gariepinus) are acclimatized to laboratory conditions for a specified period.
-
Exposure: Fish are exposed to a range of sublethal concentrations of chlorfenapyr, typically determined from a preliminary lethal concentration (LC50) test, along with a control group in a static or semi-static system.
-
Duration: The exposure period is typically 96 hours for acute studies.
-
Sample Collection: At the end of the exposure period, blood samples are collected for hematological and serum biochemical analysis. Organs such as the liver are dissected for enzymatic assays.
-
Analysis:
-
Hematology: Standard methods are used to determine parameters like red and white blood cell counts, hemoglobin, and platelet counts.
-
Biochemistry: Spectrophotometric assays are commonly used to measure the activity of liver enzymes (AST, ALT, ALP) and the levels of serum lipids.
-
Sublethal Effects on Terrestrial Invertebrates
The impact of sublethal chlorfenapyr exposure has been extensively studied in various insect species, revealing effects on development, reproduction, and enzymatic activity.
Insects
Fall Armyworm (Spodoptera frugiperda)
Sublethal concentrations of chlorfenapyr have been shown to have transgenerational effects on the fall armyworm.
Table 3: Sublethal and Transgenerational Effects of Chlorfenapyr on Spodoptera frugiperda
| Generation | Parameter | Effect | Concentration | Reference |
| F0 | Larval Stage Duration | Extended | LC10, LC20 | [9] |
| F0 | Pre-oviposition Period | Extended | LC10, LC20 | [9] |
| F0 | Larval Body Weight | Reduced | LC10, LC20 | [9] |
| F0 | Pupation and Eclosion Rate | Reduced | LC10, LC20 | [9] |
| F0 | Mating Rate and Fecundity | Decreased | LC10, LC20 | [9] |
| F0 | Egg Hatching Rate | Decreased | LC10, LC20 | [9] |
| F0 | Detoxification Enzymes (CarEs, P450s, GSTs) | Elevated activity (12-24h exposure) | LC10, LC20 | [9] |
| F1 | Larval Stage Duration | Extended | LC10, LC20 | [9] |
| F1 | Pre-oviposition Period | Extended | LC10, LC20 | [9] |
| F1 | Larval Body Weight | Reduced | LC10, LC20 | [9] |
| F1 | Pupation and Eclosion Rate | Reduced | LC10, LC20 | [9] |
| F1 | Intrinsic Rate of Increase (r) | Adversely affected | LC20 | [9] |
| F1 | Finite Rate of Increase (λ) | Adversely affected | LC20 | [9] |
| F1 | Net Reproductive Rate (R0) | Adversely affected | LC20 | [9] |
Papaya Mealybug (Paracoccus marginatus)
Transgenerational effects have also been observed in the papaya mealybug following sublethal exposure to chlorfenapyr.
Table 4: Sublethal and Transgenerational Effects of Chlorfenapyr on Paracoccus marginatus
| Generation | Parameter | Effect | Concentration | Reference |
| F0 | 2nd-instar Nymph Duration | Significantly prolonged | LC30 | [10] |
| F0 | Ratio of Female Adults to Total Individuals | Significantly decreased | LC30 | [10] |
| F0 | Fecundity | Effectively increased | LC30 | [2] |
| F1 | Egg and 1st/2nd-instar Nymph Duration | Significant increase | LC30 | [10] |
| F1 | 3rd-instar Nymph and Adult Longevity | Significantly decreased | LC30 | [10] |
| F1 | Intrinsic Rate of Increase (r) | Significantly decreased | LC30 | [2][10] |
| F1 | Finite Rate of Increase (λ) | Significantly decreased | LC30 | [10] |
| F1 | Net Reproductive Rate (R0) | Significantly decreased | LC30 | [2][10] |
| - | Enzyme Activity | |||
| - | Superoxide Dismutase (SOD) | Significantly activated | LC30 | [2][10][11] |
| - | Catalase (CAT) | Significantly decreased/inhibited | LC30 | [2][10][11] |
| - | Peroxidase (POD) | Significantly decreased/inhibited | LC30 | [2][10][11] |
Two-spotted Spider Mite (Tetranychus urticae)
Sublethal concentrations of chlorfenapyr have been found to suppress the population growth of Tetranychus urticae.
Table 5: Sublethal Effects of Chlorfenapyr on Tetranychus urticae
| Parameter | Effect | Concentration | Reference |
| Fecundity | Significantly suppressed | LC10, LC20, LC30 | [12] |
| Adult Longevity (Female and Male) | Significantly suppressed | LC10, LC20, LC30 | [12] |
| Intrinsic Rate of Increase (r) | Significantly suppressed | LC10, LC20, LC30 | [12] |
| Net Reproductive Rate (R0) | Decreased | LC30 | [12] |
| Oviposition Period | Significantly decreased | LC20, LC30 | [12] |
Other Insects
-
Bradysia odoriphaga : Sublethal concentrations of chlorfenapyr were found to affect oviposition, population development, and the activities of digestion and detoxification enzymes.[13] Lower concentrations (LC1 and LC20) increased fecundity, while a higher sublethal dose (LC50) reduced population parameters.[13]
-
Musca domestica : A sublethal concentration of chlorfenapyr (0.015%) led to a statistically significant decrease in carboxylesterase (CarE) activity in females.[14]
-
Honeybees (Apis mellifera) : Chlorfenapyr is classified as having low toxicity to honeybees in some studies, with a higher LD50 compared to insecticides like fipronil.[15] However, sublethal effects on behavior are a concern, as with many pesticides.[16][17]
Experimental Protocol: Insect Life Table Studies
Life table studies are crucial for understanding the sublethal and transgenerational effects of pesticides on insect populations. The following is a generalized protocol.
References
- 1. News - Chlorfenapyr Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]
- 2. mdpi.com [mdpi.com]
- 3. Attractive targeted sugar bait: the pyrrole insecticide chlorfenapyr and the anti-malarial pharmaceutical artemether–lumefantrine arrest Plasmodium falciparum development inside wild pyrethroid-resistant Anopheles gambiae s.s. mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioaccumulation, Metabolism and the Toxic Effects of Chlorfenapyr in Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sublethal and transgenerational effects of chlorfenapyr on physiological and developmental traits of Spodoptera frugiperda - Entomologia Generalis Volume 44 Number 5 — Schweizerbart science publishers [schweizerbart.de]
- 10. Sublethal and Transgenerational Toxicities of Chlorfenapyr on Biological Traits and Enzyme Activities of Paracoccus marginatus (Hemiptera: Pseudococcidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sublethal and Transgenerational Toxicities of Chlorfenapyr on Biological Traits and Enzyme Activities of Paracoccus marginatus (Hemiptera: Pseudococcidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sublethal effects of chlorfenapyr on the life table parameters, nutritional physiology and enzymatic properties of Bradysia odoriphaga (Diptera: Sciaridae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of Insecticides at Sublethal Concentrations on the Enzyme Activities in Adult Musca domestica L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. scispace.com [scispace.com]
The History and Bioactivation of Chlorfenapyr: A Pro-Insecticide's Journey from Discovery to Action
Introduction
Chlorfenapyr is a broad-spectrum insecticide and acaricide from the pyrrole class of chemicals, distinguished by its novel mode of action.[1][2] Unlike traditional neurotoxic insecticides, chlorfenapyr functions as a pro-insecticide, meaning it is not inherently toxic upon application.[1][3][4] Its biological activity is contingent upon metabolic activation within the target pest to its toxic form.[1][5] This unique mechanism, which targets cellular energy production, makes chlorfenapyr a critical tool for managing insect populations that have developed resistance to other insecticide classes like pyrethroids, organophosphates, and carbamates.[1] This technical guide provides an in-depth exploration of the history, discovery, and the biochemical journey of chlorfenapyr from a benign precursor to a potent mitochondrial uncoupler.
History and Discovery
The development of chlorfenapyr is a prime example of creating novel insecticides through the modification of natural products.[2][6] The journey began in the late 1980s when scientists at American Cyanamid were studying metabolites from the soil bacterium Streptomyces fumanus.[3][7] They isolated a natural compound called dioxapyrrolomycin, which exhibited significant insecticidal properties but also high mammalian toxicity.[7]
Through systematic chemical modification of the parent pyrrole structure, researchers aimed to enhance environmental stability and reduce non-target toxicity. This led to the synthesis of a family of 2-arylpyrrole analogs. Among these, the compound later named chlorfenapyr (4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile) showed a potent insecticidal effect with an improved safety profile.[2][7]
Chlorfenapyr was first commercialized in 1995 and has since been registered in numerous countries for use in agriculture and pest control.[7] Its registration in the United States faced initial challenges; the Environmental Protection Agency (EPA) initially denied registration for use on cotton in 2000 due to concerns about avian toxicity.[3] However, it was approved in 2001 for non-food use in greenhouses, and by 2005, tolerances for its residues on food commodities were established.[3]
The Pro-Insecticide Concept: Metabolic Activation
Chlorfenapyr's efficacy is rooted in its identity as a pro-insecticide. The parent compound itself is relatively inactive.[1][4] Upon absorption or ingestion by an insect, it must undergo a biochemical transformation to become lethal. This bioactivation is a critical two-step process that ensures the toxic compound is generated primarily within the target organism.
The primary metabolic reaction is the oxidative removal of the N-ethoxymethyl group from the pyrrole nitrogen.[1][5][8][9][10] This N-dealkylation is catalyzed by the mixed-function oxidase (MFO) system, specifically by cytochrome P450 monooxygenases (P450s), which are enzymes crucial for metabolizing foreign compounds.[1][5] This conversion yields the active metabolite, known as CL 303268 or tralopyril.[1][5][9][10] The selective toxicity of chlorfenapyr between insects and mammals is partly influenced by differences in the rates and pathways of this metabolic activation and subsequent detoxification.[1]
Caption: Metabolic activation of chlorfenapyr to its toxic form, CL 303268 .
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The active metabolite, CL 303268 , targets the mitochondria, which are the primary sites of cellular energy production.[1] Specifically, CL 303268 acts as an uncoupler of oxidative phosphorylation.[1][3][5][8]
In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space. This creates an electrochemical gradient, or proton-motive force, which drives the synthesis of adenosine triphosphate (ATP) by the enzyme ATP synthase.[1]
CL 303268 is a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase channel.[11] This action dissipates the proton gradient, effectively "uncoupling" electron transport from ATP synthesis.[1][8][12] The energy generated by the ETC is lost as heat instead of being used to produce ATP. The resulting disruption of ATP supply leads to cellular dysfunction, cell death, and ultimately, the death of the organism.[4][5][8][9]
Caption: Mechanism of mitochondrial uncoupling by the active metabolite of chlorfenapyr.
Quantitative Data Summary
The pro-insecticide nature of chlorfenapyr results in differential toxicity between the parent compound and its active metabolite. This is evident in mammalian toxicity studies and in its efficacy against target pests.
Table 1: Mammalian Toxicity of Chlorfenapyr and Metabolites
| Compound | Species | Route | LD50 Value | Reference |
| Chlorfenapyr | Rat | Oral | 441 mg/kg bw | [13] |
| Chlorfenapyr | Mouse | Oral | 45 mg/kg bw | [13] |
| Chlorfenapyr | Rabbit | Dermal | >2000 mg/kg bw | [13] |
| CL 303268 | Rat | Oral | 27 mg/kg bw | [13] |
| CL 322250 | Rat | Oral | 2500 mg/kg bw | [13] |
| CL 325195 | Rat | Oral | 776 mg/kg bw | [13] |
Table 2: Insecticidal Efficacy of Chlorfenapyr
| Target Pest | Bioassay Type | Metric | Value | Reference |
| Anopheles stephensi | Residual Spray | >80% Mortality | Up to 34 weeks at 400 mg/m² | [9] |
| Anopheles culicifacies | Residual Spray | >80% Mortality | Up to 24 weeks at 400 mg/m² | [9] |
| Anopheles gambiae s.l. (wild) | Bottle Bioassay | LC95 (72h) | 67.9 µ g/bottle | [14] |
| Pyrethroid-resistant Aedes aegypti | Indoor Residual Spray | >90% Mortality (7d) | Up to 7 months |
Table 3: Kinetics of Chlorfenapyr Activation by Mosquito P450 Enzymes
| Enzyme | Mosquito Species | Kcat/KM (μM⁻¹ min⁻¹) | Reference |
| CYP9K1 | Anopheles gambiae | 0.66 | [15] |
| CYP6P3 | Anopheles gambiae | 0.1 | [15][16] |
| CYP9J32 | Aedes aegypti | 0.1 | [15][16] |
| CYP9J5 | Anopheles gambiae | 0.03 | [15][16] |
Key Experimental Protocols
The elucidation of chlorfenapyr's pro-insecticide nature and mechanism of action relies on several key experimental methodologies.
Protocol 1: In Vitro Metabolism Assay for P450 Activation
This protocol is used to quantify the conversion of chlorfenapyr to tralopyril by specific P450 enzymes.
-
System Preparation : Recombinant P450 enzymes are expressed in E. coli or insect cell lines and purified.
-
Reaction Mixture : A reaction mixture is prepared in a potassium phosphate buffer (pH 7.4) containing the P450 enzyme (e.g., 0.1 µM), cytochrome P450 reductase, and cytochrome b5.
-
Initiation : The reaction is initiated by adding chlorfenapyr (at varying concentrations, e.g., 1 µM to 50 µM) and an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]
-
Incubation : The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time. Control reactions are run without the NADPH-regenerating system.
-
Termination & Extraction : The reaction is stopped by adding a solvent like acetonitrile. The mixture is centrifuged to pellet the protein.
-
Analysis : The supernatant is analyzed by reverse-phase high-pressure liquid chromatography (RP-HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify chlorfenapyr and the newly formed tralopyril ( CL 303268 ).[15]
-
Kinetics Calculation : The rate of tralopyril formation is measured at different chlorfenapyr concentrations to determine kinetic parameters like KM and kcat.
Protocol 2: Mitochondrial Respiration Assay for Uncoupling
This assay directly measures the effect of the active metabolite on mitochondrial function.
-
Mitochondria Isolation : Mitochondria are isolated from a relevant tissue source (e.g., rat liver, insect flight muscle) by differential centrifugation.
-
Respirometry : Oxygen consumption is measured using a high-resolution respirometer or a Clark-type oxygen electrode in a sealed, temperature-controlled chamber.
-
Assay Buffer : Isolated mitochondria are suspended in a respiration buffer containing substrates for the electron transport chain (e.g., glutamate, malate, succinate).
-
State 3 and State 4 Respiration :
-
ADP is added to stimulate ATP synthesis, inducing "State 3" respiration (rapid oxygen consumption).
-
Once the ADP is consumed, respiration slows to "State 4" (resting state).
-
-
Uncoupler Addition : The test compound ( CL 303268 ) is added to the chamber. An uncoupler will cause a rapid increase in oxygen consumption in the absence of ADP, as the ETC works maximally to maintain the proton gradient that is continuously being dissipated by the uncoupler.[17]
-
Data Analysis : The rate of oxygen consumption is recorded and compared across different states and after the addition of the uncoupler to confirm its activity.
Protocol 3: WHO Bottle Bioassay for Insecticide Susceptibility
This protocol is a standard method for assessing insecticide resistance in mosquito populations.
-
Bottle Coating : Glass bottles (250 ml) are coated on the inside with a solution of the insecticide (chlorfenapyr) in acetone. The acetone is evaporated, leaving a uniform layer of insecticide residue. A range of concentrations (e.g., 12.5 to 200 µ g/bottle ) are prepared.[14][18]
-
Mosquito Collection : Adult female mosquitoes (3-5 days old, non-blood-fed) are collected.[19]
-
Exposure : Approximately 20-25 mosquitoes are introduced into each coated bottle.[19]
-
Observation : Mosquitoes are exposed for a fixed time (e.g., 60 minutes).[14]
-
Holding Period : After exposure, mosquitoes are transferred to clean holding cups with access to a sugar solution.
-
Mortality Recording : Mortality is recorded at set intervals, typically 24, 48, and 72 hours post-exposure, as the toxic effect of chlorfenapyr can be delayed.[14][18]
-
Data Analysis : Mortality rates are calculated and can be used to determine discriminating concentrations (the concentration that kills a high percentage of susceptible individuals).
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorfenapyr - Wikipedia [en.wikipedia.org]
- 4. News - Chlorfenapyr Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]
- 5. benchchem.com [benchchem.com]
- 6. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mediabros.store [mediabros.store]
- 8. fao.org [fao.org]
- 9. Chlorfenapyr: a new insecticide with novel mode of action can control pyrethroid resistant malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fao.org [fao.org]
- 14. Determination of the discriminating concentration of chlorfenapyr (pyrrole) and Anopheles gambiae sensu lato susceptibility testing in preparation for distribution of Interceptor® G2 insecticide-treated nets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Determination of the discriminating concentration of chlorfenapyr (pyrrole) and Anopheles gambiae sensu lato susceptibility testing in preparation for distribution of Interceptor® G2 insecticide-treated nets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. innovationtoimpact.org [innovationtoimpact.org]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Chlorfenapyr in Soil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of chlorfenapyr, a widely used pesticide, in soil matrices. The protocols described herein are based on established and validated analytical techniques, primarily focusing on chromatographic methods coupled with various detectors.
Introduction
Chlorfenapyr is a pro-insecticide that, upon activation within the target pest, disrupts ATP production.[1] Its persistence in soil environments necessitates reliable and sensitive analytical methods for monitoring its residues to assess environmental fate and ensure food safety. The complex nature of soil matrices presents analytical challenges, requiring robust sample preparation techniques to minimize interference and ensure accurate quantification.
Principle of Analytical Methods
The determination of chlorfenapyr in soil typically involves a two-step process: extraction of the analyte from the soil matrix followed by instrumental analysis. The choice of method depends on the desired sensitivity, selectivity, and available instrumentation.
-
Sample Extraction and Cleanup: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted technique for extracting pesticide residues from various matrices, including soil.[2][3][4] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a salting-out step to partition the analyte into the organic phase.[2][5] A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, removing interfering matrix components like organic acids, fatty acids, and sugars.[2][4]
-
Instrumental Analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector or tandem mass spectrometry (MS/MS) is a common technique for chlorfenapyr analysis.[6][7][8] LC-MS/MS offers high selectivity and sensitivity, making it suitable for detecting trace levels of the pesticide.[2][8]
-
Gas Chromatography (GC): GC combined with an electron capture detector (ECD) or mass spectrometry (MS/MS) is another powerful tool for chlorfenapyr determination.[1][9] GC-MS/MS provides excellent chromatographic separation and compound identification capabilities.[9]
-
Experimental Protocols
Protocol 1: Analysis of Chlorfenapyr in Soil using a Modified QuEChERS Method and LC-MS/MS
This protocol details a robust and sensitive method for the quantitative analysis of chlorfenapyr in soil matrices using a modified QuEChERS extraction procedure followed by LC-MS/MS analysis.[2]
1. Apparatus and Reagents
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Homogenizer or blender
-
Centrifuge capable of ≥4000 rpm
-
Vortex mixer
-
50 mL and 2 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Chlorfenapyr analytical standard (≥98% purity)
-
Chlorfenapyr-d7 (internal standard, optional but recommended for high accuracy)[2]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
2. Sample Preparation (Modified QuEChERS)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, use 5 g and add 5 mL of water, then vortex and let it stand for 30 minutes to hydrate.[2][5]
-
If using an internal standard, spike the sample with a known concentration of Chlorfenapyr-d7 solution.[2]
-
Add 10 mL of 1% formic acid in acetonitrile to the tube.[2]
-
Cap the tube and shake it vigorously for 1 minute.[2]
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[2]
-
Immediately cap and shake vigorously for 1 minute.[2]
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.[2]
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent for d-SPE cleanup.[2]
-
Vortex the microcentrifuge tube for 30 seconds, then centrifuge at high speed for 2 minutes.[2]
-
Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.[2]
3. Instrumental Analysis (LC-MS/MS)
-
LC Column: A C18 column is typically used.[10]
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is common.[11][12]
-
Flow Rate: Typically around 0.3-1.0 mL/min.[10]
-
Injection Volume: 1-10 µL.[10]
-
MS Detection: Electrospray ionization (ESI) in negative or positive ion mode, with multiple reaction monitoring (MRM) for quantification.[10]
Protocol 2: Analysis of Chlorfenapyr in Soil using GC-MS/MS
This protocol outlines a method for the determination of chlorfenapyr in soil using gas chromatography-tandem mass spectrometry.
1. Apparatus and Reagents
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)
-
Extraction and cleanup materials as listed in Protocol 1 (QuEChERS is also applicable here).
-
Solvents suitable for GC analysis (e.g., hexane, ethyl acetate).
2. Sample Preparation The sample preparation can follow the modified QuEChERS protocol as described above. After the d-SPE cleanup, the final extract is typically solvent-exchanged into a solvent compatible with GC analysis, such as hexane or isooctane.
3. Instrumental Analysis (GC-MS/MS)
-
GC Column: A capillary column such as a TG-5MS is suitable.[10]
-
Injector Temperature: Typically around 280 °C in splitless mode.[10]
-
Oven Temperature Program: An initial temperature of 100 °C, held for 1 minute, then ramped to 280 °C.[10]
-
Carrier Gas: Helium or Nitrogen.[10]
-
MS Detection: Electron impact (EI) ionization with selective reaction monitoring (SRM) for quantification.[10]
Data Presentation
The performance of analytical methods for chlorfenapyr in soil is summarized in the tables below.
Table 1: Performance of LC-based Methods for Chlorfenapyr Detection in Soil
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| HPLC-UV | Acetone/water extraction, liquid-liquid partition, column chromatography | - | 0.0162 mg/kg | 93.3 | 2.4 - 11.5 | [6] |
| LC-MS/MS | Modified QuEChERS | 0.023 ppm | 0.050 ppm | Not Specified | Not Specified | [11] |
| UHPLC-MS/MS | QuEChERS | - | 0.01 µg/kg | 76.6 - 110 | 1.3 - 11.1 | [10] |
Table 2: Performance of GC-based Methods for Chlorfenapyr Detection in Soil
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| GC-MS/MS | QuEChERS | - | 0.01 mg/kg | 70 - 120 | < 20 | [9] |
| GC-ECD | Methanol/water extraction, SPE | - | 0.05 ppm | Not Specified | Not Specified | [11] |
Diagrams
Caption: Experimental workflow for Chlorfenapyr analysis in soil.
Caption: Logical relationships in the QuEChERS method.
References
- 1. fao.org [fao.org]
- 2. benchchem.com [benchchem.com]
- 3. weber.hu [weber.hu]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. HPLC/UV analysis of chlorfenapyr residues in cabbage and soil to study the dynamics of different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aensiweb.com [aensiweb.com]
- 10. Determination of Market, Field Samples, and Dietary Risk Assessment of Chlorfenapyr and Tralopyril in 16 Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. cipac.org [cipac.org]
Application Notes and Protocols for Chlorfenapyr Residue Analysis in Agricultural Products
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chlorfenapyr is a broad-spectrum pro-insecticide and acaricide used to control a variety of pests on agricultural crops.[1] Its biological activity is dependent on its conversion to the active metabolite, tralopyril (CL303268), which disrupts ATP production in pests. Due to potential human health risks, regulatory bodies worldwide have established maximum residue limits (MRLs) for chlorfenapyr in food products.[1][2][3] Accurate and sensitive analytical methods are crucial for monitoring its residues in agricultural commodities to ensure food safety and compliance with these regulations. This document provides detailed application notes and protocols for the analysis of chlorfenapyr residues in various agricultural products.
The most common and effective methods for chlorfenapyr residue analysis involve sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][5][6][7]
Experimental Workflow
The general workflow for chlorfenapyr residue analysis in agricultural products is depicted below.
Caption: General workflow for chlorfenapyr residue analysis.
Protocols
Sample Preparation: QuEChERS Method
The QuEChERS method is a widely adopted, streamlined sample preparation technique for pesticide residue analysis in food matrices.[1][5][6][8][9] It involves an initial extraction with acetonitrile followed by a clean-up step using dispersive solid-phase extraction (d-SPE).[1][5]
Materials:
-
Homogenized agricultural product sample
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl))
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA), C18, and anhydrous MgSO₄
-
Centrifuge tubes (15 mL and 50 mL)
-
Centrifuge
-
Vortex mixer
Protocol:
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt packet.
-
Immediately cap and shake vigorously for 1 minute to ensure the salts do not agglomerate.
-
Centrifuge at ≥3000 rpm for 5 minutes.[1]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube should contain a combination of sorbents. For many vegetables and fruits, a combination of 150 mg of anhydrous MgSO₄, and 25-50 mg of PSA per mL of extract is effective.[1] For some matrices, C18 is also included.[4]
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at ≥5000 rpm for 5 minutes.
-
The resulting supernatant is ready for instrumental analysis.
-
QuEChERS Workflow Diagram
Caption: QuEChERS sample preparation workflow.
Instrumental Analysis
A. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly sensitive and selective technique for the analysis of chlorfenapyr.[4][6]
Typical GC-MS/MS Parameters:
| Parameter | Value |
|---|---|
| GC System | Agilent Intuvo 9000 GC or similar |
| MS System | Agilent 7010B Triple Quadrupole MS or similar |
| Column | TG-5MS (15 m x 0.25 mm, 0.25 µm) or similar[4] |
| Injection Volume | 1 µL[4] |
| Injector Temperature | 280 °C (splitless mode)[4] |
| Carrier Gas | Nitrogen or Helium, flow rate 1.2 mL/min[4] |
| Oven Program | Initial 100 °C for 1 min, ramp to 280 °C at 30 °C/min, hold for 5 min[4] |
| Ion Source | Electron Ionization (EI)[4] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 247 |
| Product Ions (m/z) | 227, 200 |
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is also a powerful technique for the determination of chlorfenapyr, especially for its metabolites.[2][6][7]
Typical LC-MS/MS Parameters:
| Parameter | Value |
|---|---|
| LC System | Shimadzu LC-20A or similar |
| MS System | TSQ Quantum Ultra or similar |
| Column | C18 column (e.g., 3.9 x 300 mm, 10 µm)[5] |
| Mobile Phase | Gradient of Methanol and Water with 0.1% Formic Acid |
| Flow Rate | 0.2 - 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Ion Source | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 407 [M-H]⁻ or 409 [M+H]⁺ |
| Product Ions (m/z) | Dependent on polarity and instrument |
Data Presentation
Method Validation Data
The following tables summarize the quantitative performance data for chlorfenapyr analysis in various agricultural matrices.
Table 1: Method Performance for Chlorfenapyr Analysis
| Matrix | Method | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Squash | QuEChERS-GC-IT-MS | 0.9992 | 2.4 | 8.2 | [10] |
| Okra | QuEChERS-GC-IT-MS | 0.9987 | 2.2 | 7.3 | [10] |
| 16 Crops (vegetables, fruits, grains, tea) | QuEChERS-GC-MS/MS | >0.99 | - | 0.01 (as µg/kg) | [4] |
| Napa Cabbage | QuEChERS-HPLC-UV | >0.97 | ≤50 | 1000 | [5][9] |
| Radish | QuEChERS-GC-MS/MS | 0.9974 | - | 10 | [6] |
| Radish Leaves | QuEChERS-GC-MS/MS | 0.9948 | - | 10 | [6] |
| Basil/Chive | LC-MS/MS | - | 23 | 50 | [2] |
Table 2: Recovery Data for Chlorfenapyr in Spiked Samples
| Matrix | Spiking Levels (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Squash | Not specified | 92.76 - 106.49 | ≤12.59 | [10] |
| Okra | Not specified | 92.76 - 106.49 | ≤12.59 | [10] |
| Vegetables & Fruits | 0.01, 0.1, 10 | 76.6 - 105.3 | 1.5 - 11.1 | [4] |
| Grain & Oil Samples | 0.01, 0.1, 10 | 85.4 - 110.0 | 2.5 - 6.5 | [4] |
| Tea | 0.01, 0.1, 20 | 83.5 - 101.2 | 1.7 - 6.2 | [4] |
| Napa Cabbage | 0.5 - 5 | 97 - 116 (intraday), 101-112 (interday) | ≤9 | [5][9] |
| Radish | Not specified | 88.7 - 95.0 | 2.5 - 3.7 | [6] |
| Radish Leaves | Not specified | 74.0 - 88.3 | 1.7 - 4.4 | [6] |
Maximum Residue Limits (MRLs)
MRLs for chlorfenapyr vary by commodity and regulatory agency. It is essential to consult the specific regulations for the target market.
Table 3: Examples of Chlorfenapyr MRLs
| Commodity | MRL (ppm) | Region/Authority | Reference |
| Fruiting Vegetables, group 8-10 | 2.0 | USA | [2][3] |
| Tomatoes (small) | 2.0 | Canada | [2] |
| Cucumber | 0.5 | USA | [3] |
| Basil, fresh leaves | 80 | USA | [3] |
| Chive, fresh leaves | 20 | USA | [3] |
| Tea | 0.01 (proposed) | European Union | [11] |
| All food commodities (from food handling use) | 0.01 | USA | [2] |
Note: MRLs are subject to change, and the most current values should always be verified with the relevant regulatory bodies. There are no Codex MRLs for some commodities like basil, chives, and cucumber.[2][3]
Signaling Pathways and Logical Relationships
Chlorfenapyr Mode of Action
Chlorfenapyr is a pro-insecticide that requires metabolic activation to become toxic to the target pest.
Caption: Metabolic activation and mode of action of chlorfenapyr.
References
- 1. benchchem.com [benchchem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Federal Register :: Chlorfenapyr; Pesticide Tolerances [federalregister.gov]
- 4. Determination of Market, Field Samples, and Dietary Risk Assessment of Chlorfenapyr and Tralopyril in 16 Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Food Science and Preservation [ekosfop.or.kr]
- 6. mdpi.com [mdpi.com]
- 7. veterinaria.org [veterinaria.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Method validation and dissipation dynamics of chlorfenapyr in squash and okra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maximum residue levels for chlorfenapyr - AGRINFO Platform [agrinfo.eu]
Application Notes and Protocols: Chlorfenapyr Toxicity Bioassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorfenapyr is a broad-spectrum pesticide belonging to the pyrrole class of compounds.[1] It is utilized in agriculture to control a wide variety of mites and insects, and in public health for managing pests like termites and bed bugs.[1][2] Chlorfenapyr is a pro-insecticide, meaning it is converted into its active, more toxic form after entering the target organism.[1][3] Its unique mode of action makes it effective against pests that have developed resistance to other insecticide classes such as organophosphates, carbamates, and pyrethroids.[1][4]
Mechanism of Action
Chlorfenapyr's toxicity is initiated by its metabolic activation. Within the organism, mixed-function oxidases, such as cytochrome P450s, catalyze the oxidative removal of the N-ethoxymethyl group from the chlorfenapyr molecule.[3][5][6] This biotransformation yields the active metabolite, known as CL 303268 or tralopyril, which is significantly more toxic than the parent compound.[7][8]
The primary target of tralopyril is the mitochondrion, the powerhouse of the cell.[1] Tralopyril acts as an uncoupler of oxidative phosphorylation.[4][9] It disrupts the proton gradient that is maintained across the inner mitochondrial membrane, which is essential for the synthesis of adenosine triphosphate (ATP) by ATP synthase.[5] By dissipating this proton motive force, tralopyril halts the production of ATP, leading to a rapid depletion of cellular energy.[1][9] This energy crisis results in cellular dysfunction and, ultimately, cell death, leading to the mortality of the organism.[1][3]
In non-target organisms, such as human cells, chlorfenapyr exposure has been shown to induce mitochondrial damage, leading to an accumulation of reactive oxygen species (ROS), mitochondrial calcium overload, and a decline in the mitochondrial membrane potential.[10][11] These events can trigger programmed cell death pathways, including apoptosis—through the release of cytochrome c and the activation of caspases 9 and 3—and autophagy.[10][11] DNA damage and cell cycle arrest have also been observed in human cell lines exposed to chlorfenapyr.[10]
References
- 1. News - Chlorfenapyr Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]
- 2. FAO Knowledge Repository [openknowledge.fao.org]
- 3. Chlorfenapyr - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chlorfenapyr poisoning: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 8. Chlorfenapyr | C15H11BrClF3N2O | CID 91778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A clinical warning in the treatment of chlorfenapyr poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unravelling the Polytoxicology of Chlorfenapyr on Non-Target HepG2 Cells: The Involvement of Mitochondria-Mediated Programmed Cell Death and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unravelling the Polytoxicology of Chlorfenapyr on Non-Target HepG2 Cells: The Involvement of Mitochondria-Mediated Programmed Cell Death and DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorfenapyr in Integrated Pest Management (IPM)
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of chlorfenapyr, a pyrrole insecticide, and its application within Integrated Pest Management (IPM) programs. The document details its mechanism of action, role in resistance management, and protocols for susceptibility and efficacy testing.
Application Notes
Introduction
Chlorfenapyr is a broad-spectrum insecticide and acaricide from the pyrrole class of chemistry.[1] It is a pro-insecticide, meaning it is converted into its active form after entering the host organism.[2][3] Its unique mode of action makes it a critical tool in IPM and resistance management strategies, particularly for controlling pests that have developed resistance to conventional insecticides like pyrethroids, organophosphates, and carbamates.[4][5]
Mechanism of Action
Chlorfenapyr's biological activity is dependent on its metabolic activation within the insect.[3]
-
Activation : Once ingested or absorbed by the insect, mixed-function oxidases (MFOs), such as cytochrome P450 enzymes, catalyze the oxidative removal of the N-ethoxymethyl group from the chlorfenapyr molecule.[2][3][6] This biotransformation converts the pro-insecticide into its active metabolite, known as CL 303268 or tralopyril.[2][3][7][8]
-
Mitochondrial Disruption : The active metabolite, CL 303268 , acts as an uncoupler of oxidative phosphorylation in the mitochondria.[2][6][7] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of adenosine triphosphate (ATP).[6][7][9]
-
Energy Depletion and Cell Death : By preventing the conversion of adenosine diphosphate (ADP) to ATP, the insecticide halts cellular energy production.[4][6] This leads to cellular dysfunction, paralysis, and ultimately, the death of the organism.[2][4][10]
This non-neurotoxic mechanism is distinct from most other insecticide classes, classifying it in IRAC Group 13.[2][4]
Role in Integrated Pest Management (IPM) and Resistance Management
Chlorfenapyr is a valuable component of IPM programs for several reasons:
-
Novel Mode of Action : Its mechanism of disrupting energy metabolism is fundamentally different from neurotoxic insecticides.[1] This makes it highly effective against insect populations resistant to pyrethroids, organophosphates, carbamates, and DDT.[4]
-
No Cross-Resistance : Studies have shown no target-site cross-resistance between chlorfenapyr and conventional insecticide classes.[9][10] This allows it to be used in rotation or as a mixture partner to manage resistance.
-
Broad-Spectrum Control : It is effective against a wide range of pests in agriculture (mites, thrips, caterpillars), structural pest control (termites, bed bugs, cockroaches), and public health (mosquitoes).[4][10]
-
Resistance Management Tool : The unique mode of action helps to delay the development of resistance when used strategically.[5] Combining chlorfenapyr with a pyrethroid, such as in Interceptor® G2 bed nets, can enhance control of resistant mosquito populations.[11]
Considerations for Non-Target Organisms
While effective, the use of chlorfenapyr requires careful consideration of its environmental impact.
-
Ecotoxicity : Chlorfenapyr is recognized as being toxic to birds and aquatic organisms.[12] Residues can be persistent in soil and aquatic sediment.[12]
-
Beneficial Insects : It may adversely affect non-target terrestrial invertebrates, including pollinators and beneficial arthropods.[12] However, some research suggests it has no effect on certain beneficial insects like predaceous mites, which is desirable for IPM strategies.[13]
-
Risk Mitigation : Due to these risks, its use is often restricted to applications with limited environmental exposure, such as in greenhouses or for indoor residual spraying, to mitigate impact.[12]
Data Presentation
Table 1: Efficacy of Chlorfenapyr Against Key Vector Species
| Species | Bioassay Type | Concentration / Dosage | Mortality Rate (%) | Time to Mortality | Citation(s) |
| Anopheles gambiae s.l. (pyrethroid-resistant) | Experimental Hut (IRS) | 250 mg/m² | 50 - 70% | Up to 72h | [14] |
| Anopheles gambiae s.l. (pyrethroid-resistant) | Tunnel Test (Netting) | 100 - 500 mg/m² | Higher than permethrin | 24 - 72h | [15] |
| Anopheles arabiensis | Experimental Hut (Netting) | 100 - 500 mg/m² | 46.0 - 63.9% | >90% within 24h | [16] |
| Anopheles funestus (pyrethroid-resistant) | Tunnel Test (Interceptor G2 Net) | N/A | 98.4% | Up to 72h | [17] |
| Culex quinquefasciatus | Experimental Hut (Netting) | 100 mg/m² | 31.9% | Within 24h | [16] |
Table 2: Discriminating Concentrations for Susceptibility Monitoring
| Species | Bioassay Method | Discriminating Concentration | Exposure Time | Mortality Reading | Citation(s) |
| Anopheles gambiae (Kisumu strain) | CDC Bottle Assay | 50 µ g/bottle | 60 min | Up to 72h | [18][19] |
| Anopheles gambiae s.l. (wild) | CDC Bottle Assay | 100 µ g/bottle or 200 µ g/bottle | 60 min | Up to 72h | [20] |
| Spodoptera frugiperda | Glass Vial Assay | 0.65 µg/cm² | 120 min | 120 min |
Experimental Protocols
Protocol 1: CDC Bottle Bioassay for Chlorfenapyr Susceptibility
This protocol is adapted from CDC guidelines and published studies for determining the susceptibility of mosquitoes to chlorfenapyr.[18][19][20]
Objective: To determine the susceptibility of a mosquito population to a discriminating concentration of chlorfenapyr.
Materials:
-
250 ml Wheaton glass bottles
-
Chlorfenapyr technical grade insecticide
-
Acetone (high-purity)
-
Micropipettes
-
Vortex mixer
-
Bottle roller or rotator
-
Aspirator
-
Holding cups with mesh lids and a sugar source (e.g., 10% sugar solution on a cotton pad)
-
Non-blood-fed female mosquitoes, 2-5 days old
-
Timer
Methodology:
-
Bottle Preparation:
-
Prepare a stock solution of chlorfenapyr in acetone.
-
For a discriminating concentration of 100 µ g/bottle , add 1 ml of a 100 µg/ml solution to each 250 ml bottle. Prepare at least four replicate bottles.
-
Prepare one control bottle for every batch by adding 1 ml of acetone only.[20]
-
Cap the bottles and coat the entire inner surface by rolling and vortexing until the acetone has completely evaporated. Allow bottles to air dry for at least 2 hours in a dark, ventilated area.
-
-
Mosquito Exposure:
-
Recovery and Observation:
-
Data Collection:
-
Data Analysis:
-
Calculate the percentage mortality for each replicate.
-
If mortality in the control group is between 5% and 20%, correct the observed mortality using Abbott's formula. If control mortality is >20%, the test is invalid and must be repeated.
-
Interpret results based on WHO criteria:
-
98-100% mortality: Susceptible
-
90-97% mortality: Possible resistance, requires confirmation
-
<90% mortality: Resistance confirmed
-
-
Protocol 2: WHO Cone Bioassay for Efficacy on Treated Surfaces
This protocol is used to assess the efficacy of insecticides on treated netting or walls.[16][17]
Objective: To measure the knockdown and mortality of mosquitoes exposed to a chlorfenapyr-treated surface.
Materials:
-
WHO plastic cones
-
Chlorfenapyr-treated netting or surface material
-
Untreated netting (for control)
-
Aspirator
-
3-5 day old, sugar-fed female mosquitoes
-
Holding cups with sugar source
-
Timer
Methodology:
-
Setup:
-
Attach a piece of the treated netting/material to a flat board.
-
Fix a WHO cone onto the surface of the material.
-
Prepare a control setup with untreated material.
-
-
Mosquito Exposure:
-
Recovery and Observation:
-
After the exposure period, carefully remove the mosquitoes from the cones with an aspirator and transfer them to clean holding cups.
-
Provide a 10% sugar solution.
-
Record knockdown (KD) 60 minutes post-exposure.[17]
-
Hold the mosquitoes under standard insectary conditions (25°C ± 2°C and 80% ± 10% relative humidity).[17]
-
-
Data Collection:
-
Record mortality at 24, 48, and 72 hours post-exposure.
-
Protocol 3: Rapid Resistance Detection via Glass Vial Assay
This protocol is adapted from a method for rapid screening of field populations of Spodoptera frugiperda.
Objective: To rapidly assess the resistance level in a field population of a target pest.
Materials:
-
Glass vials (e.g., 20 ml scintillation vials)
-
Insecticide stock solution in acetone
-
Micropipettes
-
Vial rotator or roller
-
Field-collected larvae or adults of the target pest
-
Timer
Methodology:
-
Vial Preparation:
-
Determine a discriminating dose based on the LD₉₀ of a known susceptible strain. For S. frugiperda, the diagnostic dose for chlorfenapyr was 0.65 µg/cm².
-
Pipette the required volume of insecticide solution into each vial.
-
Coat the vials evenly by rotating them until the solvent evaporates completely. Prepare at least three replicates per population and a set of control vials coated with acetone only.
-
-
Pest Exposure:
-
Place one insect (e.g., a third-instar larva) into each vial.
-
Cap the vials (with ventilation) and hold them at a constant temperature (e.g., 25°C ± 1°C).
-
-
Data Collection:
-
Record mortality after a pre-determined diagnostic time. For S. frugiperda and chlorfenapyr, mortality was recorded after 120 minutes.
-
An insect is considered dead if it cannot move in a coordinated manner when prodded.
-
-
Analysis:
-
Calculate the mean mortality. A mortality rate significantly below 90% at the diagnostic dose and time indicates resistance in the field population.
-
References
- 1. agriculture.basf.com [agriculture.basf.com]
- 2. Chlorfenapyr - Wikipedia [en.wikipedia.org]
- 3. fao.org [fao.org]
- 4. News - Chlorfenapyr Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]
- 5. nbinno.com [nbinno.com]
- 6. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chlorfenapyr poisoning: mechanisms, clinical presentations, and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Low toxicity and high efficiency Insecticide – Chlorfenapyr - Ageruo [m.ageruo.com]
- 11. microbiologyjournal.org [microbiologyjournal.org]
- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 13. researchgate.net [researchgate.net]
- 14. journals.plos.org [journals.plos.org]
- 15. Chlorfenapyr: A pyrrole insecticide for the control of pyrethroid or DDT resistant Anopheles gambiae (Diptera: Culicidae) mosquitoes | CGIAR GENDER Impact Platform [gender.cgiar.org]
- 16. researchgate.net [researchgate.net]
- 17. High efficacy of chlorfenapyr-based net Interceptor® G2 against pyrethroid-resistant malaria vectors from Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diagnostic dose determination and efficacy of chlorfenapyr and clothianidin insecticides against Anopheles malaria vector populations of western Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stacks.cdc.gov [stacks.cdc.gov]
- 20. Determination of the discriminating concentration of chlorfenapyr (pyrrole) and Anopheles gambiae sensu lato susceptibility testing in preparation for distribution of Interceptor® G2 insecticide-treated nets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Formulation of Chlorfenapyr for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of chlorfenapyr solutions for use in various laboratory experimental settings. The information is intended to guide researchers in accurately preparing formulations for in vitro cell-based assays and in vivo insect bioassays.
Physicochemical Properties of Chlorfenapyr
Chlorfenapyr is a pro-insecticide belonging to the pyrrole class of compounds. It is activated within the target organism into a potent uncoupler of mitochondrial oxidative phosphorylation. Understanding its physical and chemical properties is crucial for proper handling and formulation.
Table 1: Physicochemical Properties of Chlorfenapyr
| Property | Value | Reference(s) |
| Appearance | Off-white to light brown powder with a halide odor. | [1] |
| Molecular Formula | C₁₅H₁₁BrClF₃N₂O | [1] |
| Molecular Weight | 407.6 g/mol | [1] |
| Melting Point | 100-102.3 °C | [1] |
| Water Solubility | Very low (practically insoluble) | [1] |
| Organic Solvent Solubility | Soluble in acetone, acetonitrile, dimethyl sulfoxide (DMSO), and other organic solvents. | [2] |
Solubility Data
Chlorfenapyr's poor water solubility necessitates the use of organic solvents for the preparation of stock solutions. The choice of solvent will depend on the specific experimental system.
Table 2: Solubility of Chlorfenapyr in Common Laboratory Solvents
| Solvent | Solubility ( g/100 mL) |
| Acetone | High |
| Acetonitrile | High |
| Dimethyl Sulfoxide (DMSO) | High |
| Methanol | Moderate |
| Toluene | High |
| Dichloromethane | High |
Note: "High" and "Moderate" are qualitative descriptors based on available data. For precise concentrations, refer to specific analytical standards data sheets.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of chlorfenapyr that can be serially diluted to working concentrations.
Materials:
-
Chlorfenapyr (analytical standard, purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Acetone (HPLC grade or equivalent)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Weighing: Accurately weigh the desired amount of chlorfenapyr powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh out 4.076 mg of chlorfenapyr.
-
Dissolving: Add the weighed chlorfenapyr to a sterile microcentrifuge tube or amber glass vial. Add the appropriate volume of solvent (e.g., 1 mL of DMSO for a 10 mM solution from 4.076 mg).
-
Mixing: Vortex the solution until the chlorfenapyr is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C for long-term storage. For short-term storage (up to one month), 4°C is acceptable.
Quality Control: The concentration and purity of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with a UV detector[3][4].
Protocol for In Vitro Cell-Based Assays
Objective: To prepare working solutions of chlorfenapyr for treating mammalian or insect cell cultures.
Important Considerations:
-
Solvent Toxicity: Organic solvents like DMSO can be toxic to cells at high concentrations. It is crucial to keep the final solvent concentration in the cell culture medium as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%[5][6].
-
Solvent Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve the chlorfenapyr.
Protocol:
-
Thaw Stock Solution: Thaw the frozen chlorfenapyr stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in the desired cell culture medium to achieve the final working concentrations. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium.
-
Application to Cells: Add the prepared working solutions to the cell cultures and incubate for the desired duration.
Solvent Tolerance Assay (Recommended): Before conducting definitive experiments, it is advisable to perform a solvent tolerance assay to determine the maximum concentration of the chosen solvent that does not affect the viability or relevant functions of the specific cell line being used.
Caption: Workflow for preparing chlorfenapyr solutions for in vitro experiments.
Protocol for Insect Bioassays (e.g., Mosquitoes, Drosophila)
Objective: To prepare chlorfenapyr solutions for topical application or feeding assays in insects. Acetone is a commonly used solvent for these applications due to its volatility.
Protocol:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of chlorfenapyr in acetone (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solution in acetone to obtain the desired range of concentrations for dose-response experiments.
-
Application: Apply a precise volume (e.g., 0.1-1 µL) of each dilution to the dorsal thorax of anesthetized insects using a calibrated microapplicator.
Protocol:
-
Prepare Stock Solution: Prepare a stock solution of chlorfenapyr in a suitable solvent like DMSO.
-
Incorporate into Diet: Mix the chlorfenapyr stock solution into the insect diet (e.g., standard cornmeal-yeast-agar medium for Drosophila) to achieve the desired final concentrations. Ensure thorough mixing for uniform distribution. The final concentration of the solvent in the food should be minimized.
-
Feeding: Transfer insects to vials containing the chlorfenapyr-laced food.
Caption: Experimental workflows for insect bioassays with chlorfenapyr.
Mode of Action: Mitochondrial Uncoupling
Chlorfenapyr is a pro-insecticide that is metabolically activated to its active form, CL 303268 . This active metabolite disrupts the proton gradient across the inner mitochondrial membrane, uncoupling oxidative phosphorylation from ATP synthesis. This leads to a rapid depletion of cellular energy, resulting in cell death and ultimately, the death of the organism[7][8].
Caption: Simplified signaling pathway of chlorfenapyr's mode of action.
Stability and Storage
-
Stock Solutions: Chlorfenapyr stock solutions in organic solvents are generally stable when stored at -20°C in the dark. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Due to its low water solubility and potential for hydrolysis under certain pH conditions, it is recommended to prepare aqueous working solutions fresh for each experiment.
-
Light and Temperature: Chlorfenapyr is sensitive to light and high temperatures, which can cause degradation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Avoid exposing solutions to high temperatures.
By following these guidelines and protocols, researchers can ensure the accurate and consistent preparation of chlorfenapyr formulations for their laboratory experiments, leading to more reliable and reproducible results.
References
- 1. fao.org [fao.org]
- 2. hpc-standards.com [hpc-standards.com]
- 3. cipac.org [cipac.org]
- 4. Unravelling the Polytoxicology of Chlorfenapyr on Non-Target HepG2 Cells: The Involvement of Mitochondria-Mediated Programmed Cell Death and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. extranet.who.int [extranet.who.int]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. extranet.who.int [extranet.who.int]
- 8. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Chlorfenapyr
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorfenapyr is a pro-insecticide belonging to the pyrrole class of compounds. Its mode of action involves the disruption of adenosine triphosphate (ATP) production in mitochondria, which ultimately leads to cell death in the target pest.[1] Given its widespread use in agriculture, the development of robust and reliable analytical methods for the quantification of chlorfenapyr residues is essential for ensuring food safety and environmental monitoring.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a sensitive, specific, and robust technique widely employed for this purpose.[1]
This document provides a detailed application note and protocol for the determination of chlorfenapyr using a reversed-phase HPLC method.
Principle
The method is based on the separation of chlorfenapyr from a sample matrix using reversed-phase high-performance liquid chromatography. The quantification is achieved by detecting the analyte using a UV detector at a specific wavelength and comparing the peak area to that of a known standard.
Experimental Protocols
Standard and Sample Preparation
a) Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of chlorfenapyr reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This stock solution should be stored at 4°C in the dark.
b) Preparation of Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.
c) Sample Preparation (General Solid Matrix - e.g., Cabbage): This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2]
-
Homogenize a representative 10 g sample.
-
Add 20 mL of acetonitrile to a 50 mL centrifuge tube containing the homogenized sample.
-
Add 1 g of sodium chloride (NaCl) and 4 g of anhydrous magnesium sulfate (MgSO₄).
-
Shake vigorously for 5 minutes and then centrifuge at 1425 g for 5 minutes.[3]
-
Take a 6 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 15 mL centrifuge tube.
-
Add 150 mg of primary secondary amine (PSA), 50 mg of graphitized carbon black (GCB), and 600 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (dSPE) cleanup.[2]
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC Instrumentation and Conditions
The following table summarizes the instrumental conditions for the HPLC analysis of chlorfenapyr.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1100 HPLC with UV-Vis detector or equivalent[4] |
| Column | Zorbax SB-C18 (4.6 mm i.d. x 150 mm, 5 µm) or equivalent C18 column[4][5] |
| Mobile Phase | Acetonitrile:Water (80:20, v/v)[5][6][7][8] |
| Flow Rate | 1.0 mL/min[4][5][6][7][8][9] |
| Injection Volume | 20 µL[4][9] |
| Column Temperature | 25°C[4] |
| Detection Wavelength | 260 nm[4] |
Data Presentation
Method Validation Parameters
The following table summarizes the typical method validation parameters for the HPLC analysis of chlorfenapyr.
| Parameter | Typical Value |
| Linearity (R²) | > 0.997[5][7][8] |
| Concentration Range | 20 - 800 µg/mL[5][7][8] |
| Limit of Detection (LOD) | 13.3 µg/mL[5][7][8] |
| Limit of Quantification (LOQ) | 40.3 µg/mL[5][7][8] |
| Retention Time | Approximately 8.61 min[5][7][8] |
| Intra-day Precision (RSD%) | < 3%[5][7][8] |
| Inter-day Precision (RSD%) | < 2%[5][7][8] |
| Recovery | 97-116%[2] |
Visualizations
Chlorfenapyr's Mode of Action: Disruption of Oxidative Phosphorylation
Chlorfenapyr itself is a pro-insecticide that is metabolized into its active form, which then acts as an uncoupler of oxidative phosphorylation in the mitochondria. This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Food Science and Preservation [ekosfop.or.kr]
- 3. Determination of Market, Field Samples, and Dietary Risk Assessment of Chlorfenapyr and Tralopyril in 16 Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ppqs.gov.in [ppqs.gov.in]
Application Notes and Protocols for the Analysis of Chlorfenapyr by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of chlorfenapyr using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are applicable for the determination of chlorfenapyr residues in various complex matrices, which is crucial for environmental monitoring, food safety assessment, and toxicological studies.
Introduction
Chlorfenapyr is a pro-insecticide that, upon activation within the target pest, disrupts ATP production.[1] Its widespread use in agriculture necessitates robust and sensitive analytical methods to monitor its residues in food and environmental samples.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the selective and sensitive detection of pesticide residues like chlorfenapyr.[1][2][3][4]
This guide details the prevalent QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS analysis. The use of a stable isotope-labeled internal standard, such as Chlorfenapyr-d7, is recommended to mitigate matrix effects and correct for variations during sample preparation and injection, thereby enhancing the accuracy of quantitative analysis.[2]
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS method is a streamlined approach for extracting pesticide residues from a variety of sample matrices.[2][5][6][7]
Materials and Reagents:
-
Homogenized sample (e.g., fruits, vegetables, grains, tea)[5]
-
Dispersive SPE (dSPE) tubes containing:
-
Chlorfenapyr-d7 internal standard solution (1 mg/L in acetonitrile)[2]
-
Centrifuge capable of ≥4000 rpm
-
Vortex mixer
-
0.22 µm syringe filters[2]
Procedure:
-
Sample Weighing and Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For grains and oil samples, 5 g may be used, and for tea, 2.5 g.[5]
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the 1 mg/L Chlorfenapyr-d7 internal standard solution to the sample.[2]
-
Extraction: Add 10-20 mL of acetonitrile to the tube. Cap and shake vigorously for 3-5 minutes.[2][5]
-
Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 5 minutes.[2][5]
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.[2]
-
Dispersive SPE Cleanup: Transfer a 1.5 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[2] For samples with high pigment content, GCB may be added, though it can impact the recovery of planar pesticides.[2][5]
-
Final Centrifugation: Vortex the dSPE tube for 1 minute, then centrifuge at ≥8000 rpm for 2 minutes.[2]
-
Final Extract Preparation: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to a GC vial for analysis. In some instances, the solvent may be evaporated and the residue reconstituted in a more GC-friendly solvent like hexane or acetone.[2]
GC-MS/MS Instrumental Analysis
The following table outlines typical instrumental conditions for the GC-MS/MS analysis of chlorfenapyr.
| Parameter | Typical Value |
| Gas Chromatograph | |
| Column | Rtx-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column[8] |
| Injection Volume | 1 µL[5] |
| Injection Mode | Splitless[5] |
| Injector Temperature | 280 °C[5] |
| Carrier Gas | Nitrogen or Helium (99.99% purity)[5] |
| Flow Rate | 1.2 mL/min[5] |
| Oven Program | Initial temp 100°C for 1 min, then ramp to 280°C at 30°C/min, hold for 5 min[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI)[5] |
| Ion Source Temperature | 200-260 °C[3][9] |
| Transfer Line Temp | 280 °C[9] |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[2] |
| Chlorfenapyr MRM Transitions | |
| Quantifier Ion | m/z 247 > 227[10] |
| Qualifier Ion 1 | m/z 247 > 200[10] |
| Qualifier Ion 2 | m/z 247 > 177[10] |
Quantitative Data Summary
The following tables summarize typical quantitative data for a validated GC-MS method for chlorfenapyr analysis.
Table 1: Calibration and Linearity
| Parameter | Value |
| Calibration Range | 0.005 - 0.5 mg/L[2] |
| Correlation Coefficient (R²) | ≥ 0.996[2] |
| Internal Standard | Chlorfenapyr-d7[2] |
Table 2: Method Performance
| Parameter | Value |
| Limit of Detection (LOD) | 0.003 mg/kg[2] |
| Limit of Quantification (LOQ) | 0.01 mg/kg[2][5] |
| Accuracy (Mean Recovery) | 85.4% - 110.0%[2][5] |
| Precision (RSD) | 2.5% - 6.5%[2][5] |
Visualizations
The following diagrams illustrate the experimental workflow for the GC-MS analysis of chlorfenapyr.
References
- 1. fao.org [fao.org]
- 2. benchchem.com [benchchem.com]
- 3. pepolska.pl [pepolska.pl]
- 4. s4science.at [s4science.at]
- 5. Determination of Market, Field Samples, and Dietary Risk Assessment of Chlorfenapyr and Tralopyril in 16 Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. gcms.cz [gcms.cz]
Application Notes and Protocols: The Role of Chlorfenapyr in Insecticide Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorfenapyr, a member of the pyrrole class of insecticides, represents a critical tool in modern pest management strategies, particularly in scenarios involving resistance to conventional neurotoxic insecticides. Derived from a toxin produced by the bacterium Streptomyces fumanus, its unique mode of action offers an alternative approach to controlling a wide spectrum of agricultural and public health pests. This document provides detailed application notes and protocols for the use of chlorfenapyr in insecticide resistance studies, intended to guide researchers, scientists, and drug development professionals in this field.
Chlorfenapyr is a pro-insecticide, meaning it is converted into its active form after entering the insect's body. This active metabolite disrupts cellular energy production by uncoupling oxidative phosphorylation in the mitochondria, leading to a cessation of ATP synthesis and ultimately, cell death. This mechanism is distinct from that of major insecticide classes like pyrethroids, organophosphates, and carbamates, which primarily target the nervous system. Consequently, chlorfenapyr often exhibits no cross-resistance with these neurotoxic insecticides, making it a valuable agent for resistance management programs.
Mechanism of Action and Resistance
Signaling Pathway of Chlorfenapyr Action
Chlorfenapyr's toxicity is initiated upon its conversion to the active metabolite, CL 303268 , a process mediated by mixed-function oxidases (MFOs), primarily cytochrome P450 monooxygenases, within the insect. CL 303268 then acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. This dissipation of the proton motive force uncouples the electron transport chain from ATP synthesis, leading to a rapid depletion of cellular energy reserves and subsequent mortality.
Caption: Mechanism of action of chlorfenapyr.
Mechanisms of Resistance to Chlorfenapyr
While chlorfenapyr's unique mode of action mitigates the risk of cross-resistance with many insecticide classes, resistance to chlorfenapyr itself has been documented in various pest populations. The primary mechanism of resistance is metabolic, involving the enhanced detoxification of chlorfenapyr or its active metabolite. Key enzyme families implicated in this process include:
-
Esterases: Increased esterase activity has been strongly associated with chlorfenapyr resistance in some species. These enzymes may hydrolyze chlorfenapyr, rendering it inactive.
-
Cytochrome P450 Monooxygenases (P450s): Elevated P450 activity can also contribute to resistance by detoxifying chlorfenapyr or its active metabolite. This is a complex relationship, as P450s are also responsible for the initial activation of the pro-insecticide.
-
Glutathione S-Transferases (GSTs): Although less commonly reported, increased GST activity may play a role in the detoxification of chlorfenapyr in some insect populations.
Target-site resistance to chlorfenapyr has not been identified, likely due to its non-specific mode of action on the mitochondrial membrane.
Data Presentation: Quantitative Analysis of Chlorfenapyr Resistance
The following tables summarize quantitative data from various studies on chlorfenapyr resistance, providing a comparative overview of its efficacy against susceptible and resistant insect populations.
Table 1: LC50 Values and Resistance Ratios for Chlorfenapyr in Various Pest Species
| Pest Species | Strain/Population | LC50 (µg/mL or as noted) | Resistance Ratio (RR) | Reference |
| Plutella xylostella | GZ15 (field-collected) | 208-fold higher than susceptible | 208 | |
| Plutella xylostella | Southern China populations | 136-334-fold higher than susceptible | 136-334 | |
| Tetranychus urticae | Australian nectarine orchards | 2.9-fold higher than susceptible | 2.9 (predicted to increase to 8.7) | |
| Tetranychus urticae | Belgian strain (MR-VL) | 154-fold cross-resistance | 154 | |
| Earias vittella | Pakistan | 7.7-fold higher than susceptible | 7.7 | |
| Helicoverpa armigera | Pakistan | 74-fold higher than susceptible | 74 | |
| Anopheles gambiae | Kinshasa, DRC | Mortality rate: 64.3 ± 7.1% | Reduced susceptibility | |
| Anopheles gambiae | Obuasi, Ghana | Mortality rate: 65.9 ± 7.4% | Reduced susceptibility |
Table 2: Synergism Studies with Chlorfenapyr
| Pest Species | Synergist | Effect on Chlorfenapyr Toxicity | Implicated Resistance Mechanism | Reference |
| Anopheles funestus | PBO (Piperonyl butoxide) | Significant increase in mortality | P450 monooxygenases | |
| Anopheles funestus | DEM (Diethyl maleate) | Significant increase in mortality | Glutathione S-transferases | |
| Anopheles funestus | DEF (S,S,S-tributyl phosphorotrithioate) | Significant increase in mortality | Esterases | |
| Helicoverpa armigera | PBO | Good synergism | P450 monooxygenases | |
| Helicoverpa armigera | Tribufos | Good synergism | Esterases | |
| Plutella xylostella (GZ15) | PBO, DEF | No significant synergism | Metabolic detoxification not the primary mechanism in this strain |
Experimental Protocols
Workflow for Investigating Chlorfenapyr Resistance
The following diagram illustrates a typical workflow for investigating chlorfenapyr resistance in an insect population.
Application Notes and Protocols for Chlorfenapyr Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of chlorfenapyr, its mechanism of action, and detailed protocols for conducting dose-response curve analysis to evaluate its efficacy and toxicity.
Introduction to Chlorfenapyr
Chlorfenapyr is a broad-spectrum insecticide and acaricide belonging to the pyrrole class of chemicals.[1][2] It is a pro-insecticide, meaning it is metabolized into its active form after entering the host organism.[3][4][5] Its unique mode of action makes it effective against pests that have developed resistance to other classes of insecticides, such as pyrethroids, organophosphates, and carbamates.[1][2]
Mechanism of Action
Chlorfenapyr's toxicity is a result of its metabolic activation to the compound CL 303268 .[3][5] This conversion is carried out by mixed-function oxidases within the insect.[3][5][6] The active metabolite, CL 303268 , acts as an uncoupler of oxidative phosphorylation in the mitochondria.[3][5][6][7] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of adenosine triphosphate (ATP).[6][8][9] This disruption leads to a halt in ATP synthesis, resulting in cellular energy depletion, cell death, and ultimately, the death of the organism.[4][6][8][9]
Quantitative Data Summary
The following tables summarize the acute toxicity of chlorfenapyr and its active metabolite in various organisms. This data is essential for designing dose-response experiments.
Table 1: Acute Oral and Dermal Toxicity of Chlorfenapyr
| Species | Route | LD50 Value | Reference |
| Rat (male) | Oral | 441 mg/kg bw | [10][11] |
| Rat (female) | Oral | 1152 mg/kg bw | [11] |
| Mouse (male) | Oral | 45 mg/kg bw | [10][11] |
| Mouse (female) | Oral | 78 mg/kg bw | [11] |
| Rabbit | Dermal | >2000 mg/kg bw | [6][10] |
Table 2: Acute Toxicity of Chlorfenapyr to Non-Target Organisms
| Organism | Test Type | LC50/LD50 Value | Exposure Time | Reference |
| Zebrafish (Danio rerio) | LC50 | 0.015 mg/L | 96 hours | [6] |
| Fish | LC50 | 0.007 mg/L | [12] | |
| Aquatic Invertebrates | LC50 | 0.0061 mg/L | [12] | |
| Honey Bee | LD50 | 0.12 µ g/bee | [12] | |
| Bird | LD50 | 2.2 mg/kg | [12] | |
| Earthworm | LC50 | 22 mg/kg soil | [12] |
Table 3: Acute Oral Toxicity of Chlorfenapyr Metabolites in Rats
| Metabolite | LD50 Value | Reference |
| AC 303,268 (Tralopyril) | 27 mg/kg bw | [10] |
| AC 312,094 | >5000 mg/kg bw | [10] |
| AC 322,250 | 2500 mg/kg bw | [10] |
| AC 325,195 | 776 mg/kg bw | [10] |
Experimental Protocols
The following are detailed protocols for conducting dose-response analysis of chlorfenapyr. These protocols can be adapted for various target organisms and research questions.
General Protocol for Larval Contact Bioassay
This protocol is designed to determine the lethal concentration (LC50) of chlorfenapyr for mosquito larvae and can be adapted for other aquatic insects.
Materials:
-
Chlorfenapyr technical grade
-
Appropriate solvent (e.g., DMSO, acetone)
-
24-well tissue culture plates
-
Third-instar larvae of the target insect
-
Sterile double-distilled water (ddH2O)
-
Wide-bore plastic transfer pipettes
-
Micropipettes
-
Incubator with controlled temperature, humidity, and light cycle
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of chlorfenapyr in a suitable solvent. Perform serial dilutions to create a range of working stock solutions.[13]
-
Assay Setup:
-
Dosing: Add a small, precise volume of the appropriate chlorfenapyr working stock solution to each corresponding well to achieve the desired final concentrations. For the control wells, add the same volume of solvent only.
-
Incubation: Place the plates in an incubator under controlled environmental conditions (e.g., 27°C, 80% relative humidity, 12h light:12h dark cycle).[13]
-
Mortality Assessment:
-
Data Analysis:
-
Replication: Repeat the assay at least three times with different batches of insects to ensure reproducibility.[17]
Protocol for Adult Topical Bioassay
This protocol is used to determine the lethal dose (LD50) of chlorfenapyr when applied directly to adult insects.
Materials:
-
Chlorfenapyr technical grade
-
Acetone
-
Microsyringe or micropipette
-
CO2 or cold anesthesia setup
-
Adult insects of the target species
-
Holding cages with food and water source
Procedure:
-
Preparation of Dosing Solutions: Dissolve chlorfenapyr in acetone to prepare a stock solution. Perform serial dilutions to obtain a range of desired concentrations.
-
Insect Handling: Anesthetize adult insects using CO2 or by chilling them.[15]
-
Topical Application:
-
Using a microsyringe or micropipette, apply a small, precise volume (e.g., 0.1-1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.
-
For the control group, apply the same volume of acetone only.
-
-
Recovery and Observation:
-
Place the treated insects in holding cages with access to food and water.
-
Maintain the cages under controlled environmental conditions.
-
-
Mortality Assessment: Record mortality at specific time intervals (e.g., 24, 48, 72 hours).[15]
-
Data Analysis: Calculate the LD50 value and its confidence intervals using probit analysis.
-
Replication: Conduct at least three biological replicates.
Visualizations
Signaling Pathway of Chlorfenapyr's Action
Caption: Mechanism of action of chlorfenapyr.
Experimental Workflow for Dose-Response Analysis
Caption: General workflow for dose-response analysis.
References
- 1. diypestcontrol.com [diypestcontrol.com]
- 2. mdpi.com [mdpi.com]
- 3. Chlorfenapyr - Wikipedia [en.wikipedia.org]
- 4. News - Chlorfenapyr Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]
- 5. fao.org [fao.org]
- 6. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Malignant hyperthermia-like syndrome in acute chlorfenapyr poisoning – A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorfenapyr poisoning: mechanisms, clinical presentations, and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorfenapyr poisoning: mechanisms, clinical presentations, and treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
Measuring Mitochondrial Respiration with Chlorfenapyr: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorfenapyr is a pro-insecticide belonging to the pyrrole class of compounds. Upon entering a biological system, it is metabolized by mixed-function oxidases into its active form, tralopyril ( CL 303268 ).[1] Tralopyril acts as a potent uncoupler of oxidative phosphorylation in the mitochondria.[2][3][4] This document provides detailed application notes and protocols for measuring the effects of chlorfenapyr on mitochondrial respiration using two common techniques: high-resolution respirometry with a Seahorse XF Analyzer and polarography with a Clark-type oxygen electrode.
Mechanism of Action:
Chlorfenapyr's active metabolite, tralopyril, disrupts the proton gradient across the inner mitochondrial membrane. This uncoupling action separates the process of electron transport from ATP synthesis. As the electron transport chain continues to consume oxygen in an attempt to re-establish the proton gradient, there is a subsequent increase in the oxygen consumption rate (OCR) without a corresponding increase in ATP production.[2][4] At higher concentrations, this can lead to inhibition of respiration and ultimately, cell death due to energy depletion.[2][4]
Data Presentation
The following tables summarize the key parameters measured in mitochondrial respiration assays and the expected effects of chlorfenapyr.
Table 1: Key Parameters of Mitochondrial Respiration Measured by Seahorse XF Mito Stress Test
| Parameter | Description | Expected Effect of Chlorfenapyr |
| Basal Respiration | The baseline oxygen consumption rate (OCR) of cells, representing the energetic demand under normal conditions. | Increase |
| ATP Production-Linked Respiration | The decrease in OCR after the addition of oligomycin, an ATP synthase inhibitor. This represents the portion of basal respiration used to generate ATP. | No direct effect on the rate, but the proportion of basal respiration linked to ATP production will decrease as uncoupling increases. |
| Proton Leak | The remaining OCR after oligomycin treatment. It represents the oxygen consumption required to compensate for protons that leak across the inner mitochondrial membrane. | Increase |
| Maximal Respiration | The maximum OCR achieved after the addition of an uncoupling agent like FCCP, which collapses the proton gradient. | Chlorfenapyr will induce a state of maximal or near-maximal respiration, so the subsequent addition of another uncoupler like FCCP may show little to no further increase in OCR. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration. It indicates the cell's ability to respond to an increased energy demand. | Decrease, as basal respiration increases towards the maximal rate. |
| Non-Mitochondrial Respiration | The OCR remaining after the addition of Complex I and III inhibitors (e.g., rotenone and antimycin A). | No effect |
Table 2: Quantitative Effects of Chlorfenapyr's Active Metabolite ( CL 303268 ) on Mitochondrial Respiration in Rats
| Compound | Concentration | Effect on Respiratory Rate |
| CL 303268 | 20 nmol/L | Doubled the respiratory rate |
Note: At higher concentrations, inhibition of respiration was observed.[2][4]
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol is adapted from established methods for isolating mitochondria from cultured cells and is suitable for subsequent respirometry assays.[5][6][7][8]
Materials:
-
Cell scrapers
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl (pH 7.2), 5 mM KH2PO4
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Harvesting: Grow cells to 80-90% confluency. Place culture dishes on ice, wash cells twice with ice-cold PBS. Scrape cells into a minimal volume of ice-cold PBS and transfer to a pre-chilled centrifuge tube.
-
Pelleting: Centrifuge the cell suspension at 600 x g for 10 minutes at 4°C. Discard the supernatant.
-
Homogenization: Resuspend the cell pellet in 1 mL of ice-cold MIB. Transfer the suspension to a pre-chilled Dounce homogenizer. Homogenize with 15-20 gentle strokes of the pestle.
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing: Discard the supernatant and gently resuspend the mitochondrial pellet in 1 mL of fresh, ice-cold MIB. Centrifuge again at 10,000 x g for 15 minutes at 4°C.
-
Final Pellet and Quantification: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of MIB. Determine the protein concentration using a standard protein assay.
-
Storage: Keep the isolated mitochondria on ice and use for respirometry assays within 4 hours.
Protocol 2: Measuring Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Cell Mito Stress Test to assess the impact of chlorfenapyr on mitochondrial respiration in intact cells.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the cell type)
-
Chlorfenapyr stock solution (in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells into a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Compound Preparation:
-
Prepare a working stock of chlorfenapyr in the Seahorse XF assay medium. A dose-response experiment is recommended, with concentrations ranging from nanomolar to micromolar (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Prepare the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions.
-
-
Assay Setup:
-
On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium containing the desired concentrations of chlorfenapyr (or vehicle control) to the wells.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the hydrated sensor cartridge with the Mito Stress Test compounds into the appropriate injection ports.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.
-
The instrument will measure the basal OCR, followed by sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A, with OCR measurements taken after each injection.
-
-
Data Analysis: Analyze the OCR data using the Seahorse Wave software. Normalize the data to cell number or protein content per well. Compare the respiratory parameters of chlorfenapyr-treated cells to the vehicle-treated controls.
Protocol 3: Measuring Mitochondrial Respiration using a Clark-type Oxygen Electrode
This protocol describes the measurement of oxygen consumption in isolated mitochondria treated with chlorfenapyr using a Clark-type electrode.
Materials:
-
Clark-type oxygen electrode system with a temperature-controlled chamber
-
Magnetic stirrer and stir bars
-
Data acquisition system
-
Isolated mitochondria (from Protocol 1)
-
Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl2, 2 mM KH2PO4, 1 mM EGTA, pH 7.4
-
Substrates: e.g., 5 mM glutamate and 5 mM malate (for Complex I-driven respiration) or 10 mM succinate (for Complex II-driven respiration, in the presence of 1 µM rotenone)
-
ADP solution (e.g., 100 mM)
-
Chlorfenapyr stock solution (in DMSO)
-
Oligomycin (optional, to confirm state 4 respiration)
Procedure:
-
System Setup: Calibrate the oxygen electrode according to the manufacturer's instructions. Set the chamber temperature to the desired value (e.g., 30°C or 37°C).
-
Baseline Measurement: Add 1 mL of pre-warmed Respiration Buffer to the chamber with a small stir bar. Allow the signal to stabilize to establish a baseline.
-
Addition of Mitochondria and Substrates:
-
Add isolated mitochondria (e.g., 0.5-1.0 mg/mL final concentration) to the chamber.
-
Add the respiratory substrates (e.g., glutamate/malate or succinate/rotenone). A slight increase in oxygen consumption (State 2 respiration) should be observed.
-
-
State 3 and State 4 Respiration:
-
Add a known amount of ADP (e.g., 150 µM final concentration) to initiate State 3 respiration (active phosphorylation), characterized by a rapid increase in OCR.
-
Once the ADP is consumed, the respiration rate will slow down to State 4 (resting state).
-
-
Chlorfenapyr Treatment:
-
Once in State 4 respiration, add a small volume of chlorfenapyr stock solution to achieve the desired final concentration. A dose-response curve is recommended (e.g., starting from low nanomolar concentrations).
-
Observe the increase in OCR as chlorfenapyr uncouples respiration from ATP synthesis. The rate should approach or exceed the State 3 rate.
-
-
Data Recording and Analysis: Continuously record the oxygen concentration in the chamber. Calculate the oxygen consumption rate (in nmol O2/min/mg mitochondrial protein) for each respiratory state and after the addition of chlorfenapyr.
Visualizations
Signaling Pathway of Chlorfenapyr's Action
Caption: Mechanism of chlorfenapyr-induced mitochondrial uncoupling.
Experimental Workflow for Seahorse XF Mito Stress Test with Chlorfenapyr
Caption: Workflow for assessing chlorfenapyr's effect on cellular respiration.
Logical Relationship of Respiratory States with Chlorfenapyr
References
- 1. fao.org [fao.org]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drexel.edu [drexel.edu]
- 7. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Overcoming Chlorfenapyr Insecticide Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments related to chlorfenapyr insecticide resistance.
Troubleshooting Guides
This section addresses specific issues that may arise during laboratory experiments.
Issue 1: Inconsistent mortality rates in chlorfenapyr bioassays.
-
Question: My bioassays with chlorfenapyr are showing variable and lower-than-expected mortality, even with susceptible insect populations. What could be the cause?
-
Answer: Inconsistent mortality in chlorfenapyr bioassays can be attributed to several factors, as chlorfenapyr's mode of action differs from neurotoxic insecticides.[1][2] Chlorfenapyr is a pro-insecticide that requires metabolic activation by mixed-function oxidases to its active form, CL 303268 .[3][4] This active compound then uncouples oxidative phosphorylation in mitochondria, disrupting ATP production and leading to cell death.[3][5][6]
Key factors influencing its efficacy include:
-
Metabolic Activation: The insect's metabolic rate directly impacts the speed of chlorfenapyr activation.
-
Temperature: Higher ambient temperatures can increase metabolic activity, leading to faster activation and higher mortality.[1][2]
-
Circadian Rhythms: Many insects are more metabolically active during specific times of the day (e.g., night for nocturnal insects). Bioassays conducted during periods of low activity may result in lower mortality.[1][2]
Experimental Protocol: Standardized WHO Tunnel Test for Non-Neurotoxic Insecticides
To obtain more consistent and reliable results with chlorfenapyr, the World Health Organization (WHO) tunnel test, which allows for a longer exposure period that aligns with the insect's natural activity patterns, is recommended.[1][2]
Objective: To assess the efficacy of chlorfenapyr-treated netting on a target insect population under conditions that mimic natural behavior.
Materials:
-
Glass tunnels (e.g., 60 cm long, 25 cm in diameter)
-
Square of netting treated with chlorfenapyr and a corresponding untreated control netting. The netting should have nine 1 cm holes.
-
A bait animal (e.g., guinea pig, rabbit) housed in a cage.
-
A dark box to house the bait.
-
Sugar solution (e.g., 10% sucrose).
-
Target insect population (e.g., adult female mosquitoes), starved for 6 hours.
Methodology:
-
Place the cage with the bait animal inside the dark box at one end of the glass tunnel.
-
Insert the treated or untreated netting square in the middle of the tunnel, dividing it into two chambers.
-
Release 100 adult female insects into the other end of the tunnel.
-
Leave the setup overnight in a dark, temperature-controlled room (27°C ± 2°C).
-
The next morning, count the number of insects in each chamber (bait side and release side) and those that are dead or alive.
-
Provide a sugar meal to the surviving insects and hold them for an additional 24-48 hours, recording mortality at 24-hour intervals. Chlorfenapyr can have a delayed effect.[7][8]
-
Calculate mortality rates and the proportion of insects that passed through the netting.
Workflow for the WHO Tunnel Test
Caption: Workflow for the WHO Tunnel Test.
-
Issue 2: Suspected metabolic resistance to chlorfenapyr.
-
Question: My insect population is showing reduced susceptibility to chlorfenapyr. How can I determine if metabolic resistance, specifically involving Cytochrome P450s, is the cause?
-
Answer: Metabolic resistance is a common mechanism for insecticide resistance and has been observed with chlorfenapyr.[9][10] Elevated levels of detoxification enzymes like Cytochrome P450 monooxygenases (P450s) and esterases can contribute to resistance.[9][10][11] A synergist bioassay using Piperonyl Butoxide (PBO), a known inhibitor of P450s, can help determine the involvement of this enzyme family.[12][13]
Experimental Protocol: PBO Synergist Bioassay (CDC Bottle Method)
Objective: To determine if P450s are involved in chlorfenapyr resistance in a specific insect population.
Materials:
-
250 ml glass bottles
-
Technical grade chlorfenapyr
-
Piperonyl Butoxide (PBO)
-
Acetone (analytical grade)
-
Susceptible and suspected resistant insect populations (e.g., adult mosquitoes).
Methodology:
-
Bottle Coating:
-
Prepare a stock solution of chlorfenapyr in acetone. Determine the diagnostic concentration for your susceptible insect strain (e.g., the concentration that causes >98% mortality).
-
Coat the inside of one set of bottles with the diagnostic concentration of chlorfenapyr.
-
Coat a second set of bottles with both PBO (a standard concentration is 400 µ g/bottle ) and the diagnostic concentration of chlorfenapyr.
-
Prepare a third set of bottles coated only with PBO and a fourth set with only acetone to serve as controls.
-
Roll the bottles on their sides until the acetone has completely evaporated, leaving a thin film of the chemical(s).
-
-
Insect Exposure:
-
Introduce 20-25 adult insects into each bottle.
-
For the synergist assay, pre-expose the insects to the PBO-only bottles for 1 hour before transferring them to the bottles containing both PBO and chlorfenapyr.
-
-
Data Collection:
-
Analysis:
-
Compare the mortality rates between the chlorfenapyr-only group and the PBO + chlorfenapyr group in the resistant population. A significant increase in mortality in the PBO-synergized group suggests that P450s are involved in the resistance.
-
Logical Flow for PBO Synergist Bioassay
Caption: PBO Synergist Bioassay Workflow.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to chlorfenapyr?
A1: The primary mechanism of resistance to chlorfenapyr is metabolic resistance, where the insect's detoxification enzymes are more efficient at breaking down the insecticide.[9][10] This often involves:
-
Cytochrome P450 monooxygenases (P450s): These enzymes can be overexpressed in resistant insects, leading to faster detoxification of chlorfenapyr.[9][16][17][18]
-
Esterases: Increased esterase activity has also been linked to chlorfenapyr resistance in some species.[9][11]
It is important to note that target-site resistance, a common mechanism for other insecticides, has not been identified for chlorfenapyr.[9] This is because chlorfenapyr's mode of action involves the uncoupling of oxidative phosphorylation in the mitochondria, a fundamental process with multiple components, making a single target-site mutation less likely to confer resistance.[9][10]
Q2: Is there cross-resistance between chlorfenapyr and other insecticides?
A2: While chlorfenapyr has a unique mode of action, some level of cross-resistance with other insecticides has been observed. This is typically due to enhanced metabolic detoxification pathways that can act on multiple classes of insecticides. For instance, increased P450 activity that confers resistance to pyrethroids may also contribute to a lesser extent to chlorfenapyr resistance.[9] However, chlorfenapyr is generally effective against populations that are highly resistant to pyrethroids, organophosphates, and carbamates due to target-site mutations (like kdr, Rdl, and Ace-1R).[7][8][9][19]
Q3: How can synergists be used to overcome chlorfenapyr resistance?
A3: Synergists are compounds that, while having little to no insecticidal activity on their own, can enhance the effectiveness of an insecticide by inhibiting the insect's detoxification enzymes.[13][20] For chlorfenapyr resistance mediated by P450s, the synergist Piperonyl Butoxide (PBO) can be used.[12] PBO inhibits the activity of P450s, preventing the breakdown of chlorfenapyr and restoring its toxicity in resistant insects.
| Synergist | Target Enzyme Family | Common Application |
| Piperonyl Butoxide (PBO) | Cytochrome P450s | Used in combination with pyrethroids and potentially chlorfenapyr to counter metabolic resistance.[12][13] |
| S,S,S-tributyl phosphorotrithioate (DEF) | Esterases | Used to investigate esterase-based resistance. |
| Diethyl maleate (DEM) | Glutathione S-transferases (GSTs) | Used to investigate GST-based resistance. |
Q4: What are some alternative insecticides or strategies for managing chlorfenapyr resistance?
A4: To manage and prevent the development of chlorfenapyr resistance, an integrated pest management (IPM) approach is crucial. This includes:
-
Rotation of Insecticides: Alternating the use of chlorfenapyr with insecticides that have different modes of action can delay the development of resistance.
-
Mixtures: Using insecticide mixtures, such as chlorfenapyr combined with a pyrethroid like alpha-cypermethrin in products like Interceptor® G2 bed nets, can be effective against both susceptible and resistant populations.[7][21]
-
Novel Insecticides: Investigating and deploying newer insecticides with different modes of action is essential. Some newer classes of insecticides include:
-
Neonicotinoids (e.g., Clothianidin): Target the nicotinic acetylcholine receptor.
-
Diamides (e.g., Chlorantraniliprole): Target the ryanodine receptor.
-
-
Biological Control: Incorporating biological control agents (predators, parasitoids, pathogens) into pest management programs.
Q5: What molecular diagnostic tools are available to detect chlorfenapyr resistance?
A5: While there are no known target-site mutations for chlorfenapyr to screen for, molecular diagnostics can focus on detecting the upregulation of genes associated with metabolic resistance.[22][23]
-
Quantitative PCR (qPCR): This technique can be used to measure the expression levels of specific P450 or esterase genes that have been implicated in chlorfenapyr resistance in a particular species. An increase in the expression of these genes in a field population compared to a susceptible laboratory strain can indicate metabolic resistance.
-
RNA-Seq: Transcriptome analysis can provide a broader view of all the genes that are differentially expressed in a resistant population, potentially identifying novel resistance mechanisms.
Signaling Pathway of Chlorfenapyr Activation and Mitochondrial Disruption
Caption: Activation of Chlorfenapyr and its effect on mitochondria.
References
- 1. The activity of the pyrrole insecticide chlorfenapyr in mosquito bioassay: towards a more rational testing and screening of non-neurotoxic insecticides for malaria vector control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 3. Chlorfenapyr - Wikipedia [en.wikipedia.org]
- 4. Chlorfenapyr 24 SC Insecticide, Chlorfenapyr Systemic Pesticide | Chico® [chicocrop.com]
- 5. agriculture.basf.com [agriculture.basf.com]
- 6. Chlorfenapyr (A Pyrrole Insecticide) Applied Alone or as a Mixture with Alpha-Cypermethrin for Indoor Residual Spraying against Pyrethroid Resistant Anopheles gambiae sl: An Experimental Hut Study in Cove, Benin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. Chlorfenapyr: A pyrrole insecticide for the control of pyrethroid or DDT resistant Anopheles gambiae (Diptera: Culicidae) mosquitoes | CGIAR GENDER Impact Platform [gender.cgiar.org]
- 9. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology [mdpi.com]
- 11. Biochemical analysis of a chlorfenapyr-selected resistant strain of Tetranychus urticae Koch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of insecticide synergist treatment on genome-wide gene expression in a polyphagous pest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergists [npic.orst.edu]
- 14. Determination of the discriminating concentration of chlorfenapyr (pyrrole) and Anopheles gambiae sensu lato susceptibility testing in preparation for distribution of Interceptor® G2 insecticide-treated nets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of the discriminating concentration of chlorfenapyr (pyrrole) and Anopheles gambiae sensu lato susceptibility testing in preparation for distribution of Interceptor® G2 insecticide-treated nets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chlorfenapyr metabolism by mosquito P450s associated with pyrethroid resistance identifies potential activation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Chlorfenapyr: a new insecticide with novel mode of action can control pyrethroid resistant malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. solutionsstores.com [solutionsstores.com]
- 21. microbiologyjournal.org [microbiologyjournal.org]
- 22. Identification, validation and application of molecular diagnostics for insecticide resistance in malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Solving Chlorfenapyr Solubility in Vitro
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for handling chlorfenapyr in in vitro experimental settings. Given its hydrophobic nature, achieving and maintaining solubility in aqueous cell culture media is a critical step for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why won't chlorfenapyr dissolve in my aqueous buffer or cell culture medium?
A: Chlorfenapyr has very low aqueous solubility.[1] It is a lipophilic (fat-soluble) compound, making it practically insoluble in water-based solutions like PBS, saline, or cell culture media.[2][3] Direct addition of solid chlorfenapyr to these liquids will result in the powder failing to dissolve.
Q2: What is the recommended solvent for preparing chlorfenapyr stock solutions for in vitro use?
A: The recommended solvent is 100% dimethyl sulfoxide (DMSO).[3] Chlorfenapyr is highly soluble in DMSO, allowing for the preparation of high-concentration stock solutions that can be frozen for long-term storage.[4] Other organic solvents like acetone or ethanol can also dissolve chlorfenapyr, but DMSO is the most common and compatible solvent for cell-based assays.[3][5][6]
Q3: My chlorfenapyr precipitated after I added my DMSO stock to the cell culture medium. What should I do?
A: This is a common issue known as precipitation upon dilution, which occurs when a hydrophobic compound in an organic solvent is rapidly introduced into an aqueous environment. To prevent this, ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤0.5%) and use a stepwise dilution method. This involves diluting your stock into a small volume of medium first before adding it to the final culture volume. For persistent issues, refer to the Troubleshooting Guide below.
Q4: What is the maximum final concentration of DMSO I can use in my cell-based assay?
A: The maximum tolerated DMSO concentration is highly cell-line dependent.[7] As a general rule, the final concentration should be kept at or below 1%, with ≤0.5% being preferable for most applications to avoid solvent-induced artifacts or cytotoxicity.[8][9][10] It is crucial to run a vehicle control (medium with the same final concentration of DMSO but without chlorfenapyr) to ensure that the observed effects are from the compound and not the solvent.[8]
Q5: I've dissolved chlorfenapyr, but I'm not seeing any effect in my cells. Is it a solubility issue?
A: It might not be a solubility issue. Chlorfenapyr is a pro-insecticide , meaning it is not toxic in its initial form.[11][12] It requires metabolic activation by cellular enzymes, specifically mixed-function oxidases like cytochrome P450s, to be converted into its active, toxic metabolite, CL 303268 (tralopyril).[11][13][14] This active metabolite then disrupts mitochondrial function by uncoupling oxidative phosphorylation, which halts ATP production and leads to cell death.[2][15][16] If your cell line has low metabolic activity or lacks the specific enzymes to convert chlorfenapyr, you may not observe a toxic effect.[13]
Quantitative Data Summary
For ease of reference, the solubility of chlorfenapyr in various solvents and general guidelines for DMSO concentrations in cell culture are summarized below.
Table 1: Solubility of Chlorfenapyr in Common Solvents
| Solvent | Solubility ( g/100 mL at 25°C) | Reference |
|---|---|---|
| Water (pH 7) | ~0.000014 | [2] |
| DMSO | >20 (200-250 mg/mL) | [3][4] |
| Acetone | High | [3] |
| Acetonitrile | 68.4 | [3] |
| Methanol | 7.09 | [3] |
| Hexane | 0.89 |[3] |
Table 2: Recommended Final DMSO Concentrations for Cell-Based Assays
| Final DMSO Conc. | Recommendation Level | Potential Cellular Impact | Reference |
|---|---|---|---|
| ≤ 0.1% | Ideal | Minimal to no effect on most cell lines. | [8][17] |
| > 0.1% to 0.5% | Acceptable | Generally safe for most cell lines, but validation is required. | [10] |
| > 0.5% to 1.0% | Caution | Potential for cytotoxicity or altered gene expression in sensitive cells. | [7][9] |
| > 1.0% | Not Recommended | High risk of cytotoxicity and experimental artifacts. |[7][9] |
Troubleshooting Guide
Encountering solubility issues is a common hurdle. The following guide provides a systematic approach to resolving these problems.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Chlorfenapyr Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of chlorfenapyr in 100% DMSO for long-term storage and subsequent use in cell-based assays.
Materials:
-
Chlorfenapyr powder (analytical grade)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of chlorfenapyr powder directly into a sterile, tared tube or vial.
-
Calculate the volume of DMSO required to achieve the target stock concentration (e.g., 50-200 mM). Chlorfenapyr is highly soluble in DMSO, up to ~200-250 mg/mL.[4]
-
Add the calculated volume of 100% sterile DMSO to the vial containing the chlorfenapyr powder.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes until the powder is fully dissolved.
-
If any particulates remain, place the vial in a bath sonicator for 5-10 minutes at room temperature to aid dissolution.[18] Gentle warming to 37°C can also be applied if needed.[19]
-
Once fully dissolved, the stock solution is ready. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label aliquots clearly with the compound name, concentration, solvent, and date of preparation.[20]
-
Store stock solutions at -20°C or -80°C for long-term stability.[4]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Objective: To dilute the high-concentration DMSO stock solution into aqueous cell culture medium to achieve the final desired treatment concentration while minimizing precipitation.
Methodology: This protocol uses a stepwise (or serial) dilution approach to gradually introduce the hydrophobic compound to the aqueous environment.
-
Thaw an aliquot of the high-concentration chlorfenapyr stock solution (from Protocol 1) at room temperature.
-
Prepare an Intermediate Dilution:
-
In a sterile tube, pipette a volume of pre-warmed cell culture medium (e.g., 990 µL).
-
Add a small volume of the DMSO stock (e.g., 10 µL) to the medium. Important: Add the stock directly into the liquid and immediately vortex or pipette up and down vigorously to ensure rapid mixing. This prevents localized high concentrations that can cause precipitation.
-
-
Prepare the Final Working Concentration:
-
From the intermediate dilution, perform further dilutions in cell culture medium as needed to achieve your final desired concentrations for treating the cells.
-
For example, to achieve a final concentration of 10 µM in the well, you might add 10 µL of a 1 mM intermediate solution to 990 µL of medium in the well.
-
-
Always include a vehicle control by preparing a parallel dilution series using only DMSO (without chlorfenapyr) to treat control cells. This ensures that any observed cellular response is not due to the solvent itself.
References
- 1. Chlorfenapyr (Ref: MK 242) [sitem.herts.ac.uk]
- 2. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorfenapyr | C15H11BrClF3N2O | CID 91778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chlorfenapyr | TargetMol [targetmol.com]
- 5. Determination of the discriminating concentration of chlorfenapyr (pyrrole) and Anopheles gambiae sensu lato susceptibility testing in preparation for distribution of Interceptor® G2 insecticide-treated nets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorfenapyr - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. News - Chlorfenapyr Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]
- 16. fao.org [fao.org]
- 17. researchgate.net [researchgate.net]
- 18. cipac.org [cipac.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. phytotechlab.com [phytotechlab.com]
Technical Support Center: Improving the Stability of Chlorfenapyr Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of chlorfenapyr solutions in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during research.
Troubleshooting Guide
This guide addresses specific problems you might encounter with chlorfenapyr solution stability.
Question: Why is the concentration of my chlorfenapyr solution decreasing over time, even when stored?
Answer: A decrease in chlorfenapyr concentration is likely due to degradation. The primary factors influencing chlorfenapyr's stability are exposure to light, elevated temperatures, and improper pH in aqueous solutions.
-
Photodegradation: Chlorfenapyr is highly susceptible to degradation upon exposure to light, particularly UV rays.[1][2][3][4] Studies have shown that under UV light, the half-life of chlorfenapyr can be as short as 5.71 hours.[2][5][6]
-
Thermal Degradation: Higher temperatures significantly accelerate the degradation process.[2][5] For example, the half-life decreases from over 90 hours at 30°C to approximately 20.63 hours at 50°C.[2][5][6]
-
Hydrolysis: In aqueous solutions, the pH plays a critical role. Alkaline conditions (pH > 7) can significantly increase the rate of hydrolysis, a process where water breaks down the molecule.[2] The degradation rate can be faster at alkaline pH values (9 and 11) compared to neutral or acidic conditions.[2]
Recommendations:
-
Protect from Light: Always prepare and store chlorfenapyr solutions in amber-colored glass vials or wrap clear vials with aluminum foil to prevent light exposure.[2][4]
-
Control Temperature: For long-term storage, keep stock solutions at -20°C.[3][4] For short-term laboratory use, refrigeration at 4°C is acceptable.[4] Avoid storing solutions at room temperature for extended periods.[4]
-
Maintain Neutral pH: For aqueous solutions, use buffered solutions to maintain a neutral or slightly acidic pH (ideally pH 6-7) to minimize hydrolysis.[2]
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can affect the stability of some compounds.[4]
Question: I am observing inconsistent results in my analytical measurements. What could be the cause?
Answer: Inconsistent analytical results can stem from the degradation of your chlorfenapyr standard or from issues with sample handling and preparation.
-
Standard Degradation: If your internal standard is degrading due to improper storage (see previous question), it will lead to high variability in your results.[4]
-
Adsorption to Containers: Chlorfenapyr may adsorb to the surfaces of certain plastic or glass containers.[2] This can lead to a lower perceived concentration in your solution.
-
Solvent Evaporation: If containers are not sealed tightly, solvent evaporation can occur, which will artificially increase the concentration of your solution.[7]
Recommendations:
-
Verify Storage: Double-check that your stock and working solutions have been stored consistently at the recommended temperature and protected from light.[4]
-
Prepare Fresh Standards: If you suspect degradation, prepare a new set of working standards from a properly stored stock solution.[4]
-
Use Appropriate Containers: Use silanized glass vials to minimize adsorption.[2] When preparing samples for analysis, include a container rinse step in your extraction protocol to recover any adsorbed compound.[2]
-
Ensure Proper Sealing: Use tightly sealed containers for storage to prevent solvent evaporation.[3][8]
Frequently Asked Questions (FAQs)
Q1: What is the general stability of chlorfenapyr in common laboratory solvents?
A1: Chlorfenapyr shows good stability in many common organic solvents like methanol, acetonitrile, toluene, and dichloromethane when stored properly.[9] It is often sold as a standard in methanol or chloroform, indicating stability in these solvents under recommended storage conditions (typically ≥ 4 years at -20°C).[2][4] However, it is crucial to minimize exposure to light and high temperatures regardless of the solvent used.[2]
Q2: What are the primary degradation pathways for chlorfenapyr?
A2: Chlorfenapyr degradation can occur through several pathways. In the presence of light (photodegradation), two main pathways have been suggested: 1) cleavage of the aliphatic ether group followed by the breakdown of the pyrrole group, and 2) debromination and cleavage of the aliphatic ether group.[2][10][11] In biological systems, the primary metabolic transformation is the N-dealkylation of the parent compound to form its active metabolite, CL-303268 (tralopyril).[12][13]
Q3: How should I handle chlorfenapyr to ensure safety and stability?
A3: Due to its toxicity, chlorfenapyr should be handled with care in a well-ventilated area or under a fume hood.[3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[3] To maintain stability during handling, minimize the solution's exposure to ambient light and heat.
Q4: Are there established analytical methods for monitoring chlorfenapyr stability?
A4: Yes, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust method for quantifying chlorfenapyr residues.[2] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is also frequently used for both quantification and identification of degradation products.[1][2]
Data Presentation
Table 1: Effect of Temperature on Chlorfenapyr Degradation
| Temperature (°C) | Half-Life (t½) in hours |
| 30 | 90.35[2][5][6] |
| 40 | 55.67[2][5][6] |
| 50 | 20.63[2][5][6] |
| Data sourced from a study observing the degradation of chlorfenapyr in a dark electric oven.[1] |
Table 2: Effect of Light on Chlorfenapyr Degradation
| Light Source | Half-Life (t½) in hours | Percent Loss after 48 hours |
| Direct Sunlight | 12.03[2][5][6] | 61.93%[2][5][6] |
| UV Rays | 5.71[2][5][6] | 90.07%[2][5][6] |
Experimental Protocols
Protocol 1: Studying the Photodegradation of Chlorfenapyr on a Solid Surface
This protocol provides a method to assess the stability of chlorfenapyr when exposed to different light sources.
-
Preparation of Chlorfenapyr Deposits:
-
Prepare a stock solution of chlorfenapyr in a suitable solvent like ethyl acetate at a known concentration (e.g., 500 µg/mL).[5]
-
Homogeneously spread a defined volume (e.g., 1 mL) of the solution onto the surface of several uncovered glass Petri dishes.[5]
-
Allow the solvent to evaporate completely at room temperature in a dark, ventilated area, leaving a thin film of chlorfenapyr.
-
-
Exposure to Light:
-
Sample Collection:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect triplicate samples from each exposure condition.
-
-
Analysis:
-
Quantitatively transfer the residues from the Petri dishes into test tubes using a suitable solvent (e.g., methanol).[1]
-
Analyze the concentration of the remaining chlorfenapyr using a validated analytical method, such as HPLC-UV.[1]
-
To identify degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[1]
-
-
Data Analysis:
Protocol 2: Quantification of Chlorfenapyr by HPLC-UV
This protocol is based on a common method for the analysis of chlorfenapyr residues.[2][5]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Column: Zorbax SB-C18 (4.6 mm i.d. x 150 mm) or equivalent.[2]
-
-
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of chlorfenapyr in the mobile phase at concentrations ranging from 0.1 to 10 µg/mL.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.[10]
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of chlorfenapyr in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Proposed photocatalytic degradation pathways of chlorfenapyr.
Caption: Troubleshooting workflow for chlorfenapyr solution instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scialert.net [scialert.net]
- 6. scialert.net [scialert.net]
- 7. Determination of the discriminating concentration of chlorfenapyr (pyrrole) and Anopheles gambiae sensu lato susceptibility testing in preparation for distribution of Interceptor® G2 insecticide-treated nets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Chlorfenapyr | C15H11BrClF3N2O | CID 91778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fao.org [fao.org]
- 13. researchgate.net [researchgate.net]
chlorfenapyr degradation interference in analytical samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorfenapyr. The information below addresses common challenges related to chlorfenapyr degradation and interference in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause chlorfenapyr degradation in analytical samples?
A1: Chlorfenapyr is susceptible to degradation from three main factors: light, temperature, and pH.[1]
-
Photodegradation: Exposure to both direct sunlight and UV radiation can significantly degrade chlorfenapyr. UV rays are generally more destructive than direct sunlight.[1][2] Studies have shown that after 48 hours of exposure, chlorfenapyr loss can be as high as 90.07% under UV light and 61.93% in direct sunlight.[1]
-
Thermal Degradation: Elevated temperatures accelerate the breakdown of chlorfenapyr.[1][3] The rate of degradation increases with rising temperature and prolonged exposure.
-
Hydrolysis (pH-dependent degradation): Chlorfenapyr's stability in aqueous solutions is influenced by pH. While it is stable under neutral and acidic conditions (pH 4-7), alkaline conditions (pH > 7) can significantly increase the rate of hydrolysis.[1][4] The rate of hydrolysis can increase by a factor of approximately 10 for every one-point increase in pH above neutral.[1]
Q2: How should I store my chlorfenapyr stock solutions and analytical samples to minimize degradation?
A2: Proper storage is critical to maintain the integrity of your samples.
-
Temperature: For long-term storage, it is recommended to store chlorfenapyr standards and samples at -20°C, where it has been shown to be stable for at least four years.[3] For short-term storage during routine laboratory use, +4°C is acceptable.[3] It is not recommended to store chlorfenapyr at room temperature for extended periods due to significant thermal degradation.[3]
-
Light: Always store chlorfenapyr solutions and samples in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photodegradation.[1][2][3]
-
Freeze-Thaw Cycles: To minimize the impact of repeated freeze-thaw cycles, it is good practice to aliquot stock solutions into smaller, single-use vials.[3]
Q3: What are the major degradation products of chlorfenapyr that might interfere with my analysis?
A3: Several degradation products of chlorfenapyr have been identified. The primary metabolite in plants is formed through N-dealkylation of the parent compound.[1][5] Under UV irradiation, four major photodegradation products have been identified with m/z values of 353, 284, 202, and 192. In photocatalytic degradation studies, proposed pathways involve the cleavage of the aliphatic ether group and debromination, leading to various intermediates.[1][6]
Q4: Which analytical techniques are most suitable for chlorfenapyr analysis?
A4: Several chromatographic techniques are commonly used for the quantification of chlorfenapyr. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.[7]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and common method for quantifying chlorfenapyr residues.[1]
-
Gas Chromatography (GC): GC with an Electron Capture Detector (GC-ECD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (GC-MS/MS) are frequently used.[1][8][9][10][11]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it suitable for complex matrices.[7][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during chlorfenapyr analysis.
Issue 1: Low or no recovery of chlorfenapyr.
| Possible Cause | Troubleshooting Steps |
| Photodegradation | Ensure samples and standards are protected from light at all stages of the analytical process. Use amber glassware or foil-wrapped containers.[1][2] |
| Thermal Degradation | Maintain proper storage temperatures (-20°C for long-term, 4°C for short-term).[3] Avoid exposing samples to high temperatures during sample preparation. |
| Alkaline Hydrolysis | If using aqueous solutions, ensure the pH is neutral or slightly acidic (pH 6-7).[1] Buffer your solutions if necessary. |
| Adsorption to Containers | Chlorfenapyr may adsorb to certain types of plastic or glass. Using silanized glass vials can help minimize this issue.[1] |
Issue 2: Inconsistent or variable results.
| Possible Cause | Troubleshooting Steps |
| Improper Sample Storage | Verify that all samples and standards have been consistently stored at the recommended temperature and protected from light.[2][3] |
| Degradation of Internal Standard | If using an internal standard like Chlorfenapyr-d7, ensure it has been stored correctly. Prepare fresh working standards from a properly stored stock solution.[3] |
| Matrix Effects | The sample matrix can interfere with the analysis, causing signal enhancement or suppression. Optimize your sample cleanup procedure. The QuEChERS method is a widely used and effective technique for various matrices.[7][8][12] |
| Non-homogenous Sample | For solid samples, ensure thorough homogenization before extraction to obtain a representative aliquot.[12] |
Issue 3: Appearance of unknown peaks in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Degradation Products | The unknown peaks may be degradation products of chlorfenapyr. Analyze samples at earlier time points to see if the parent peak is more prominent and the unknown peaks are smaller.[1] |
| Identification of Degradants | Use mass spectrometry (LC-MS or GC-MS) to determine the mass of the unknown peaks and compare them to known degradation products.[1] |
Quantitative Data Summary
The following tables summarize the degradation kinetics of chlorfenapyr under different conditions.
Table 1: Thermal Degradation of Chlorfenapyr
| Temperature | Exposure Time (hours) | Percentage Loss | Half-life (hours) |
| 30°C | 6 | 4.64% | 90.35 |
| 144 | >60% | ||
| 40°C | 6 | 7.88% | 55.67 |
| 96 | >60% | ||
| 50°C | 6 | 17.88% | 20.63 |
| 48 | >60% |
Table 2: Photodegradation of Chlorfenapyr [1]
| Light Source | Exposure Time (hours) | Percentage Loss | Half-life (hours) |
| Direct Sunlight | 48 | 61.93% | 12.03 |
| UV Rays | 48 | 90.07% | 5.71 |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Vegetable Matrices [8][12]
This protocol is a widely adopted method for the extraction of pesticide residues.
-
Homogenization: Homogenize a representative sample (e.g., 10-15 g of cabbage). For high water content samples, cryogenic milling with dry ice can be used.[12]
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add appropriate internal standards if required.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride).
-
Immediately shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube (e.g., at 1425 g for 5 minutes).[8]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant.
-
Add it to a d-SPE tube containing a combination of sorbents (e.g., PSA, C18, MgSO4) tailored to the matrix.[8]
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube.
-
Collect the supernatant for analysis by GC-MS/MS or LC-MS/MS.
-
Protocol 2: HPLC-UV Analysis of Chlorfenapyr [13]
This protocol outlines a general HPLC-UV method for the quantification of chlorfenapyr.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Zorbax SB-C18 column (4.6 mm i.d. x 150 mm length) or equivalent.
-
Mobile Phase: Methanol: Water (80:20 v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
Visualizations
Caption: Factors leading to the degradation of chlorfenapyr.
Caption: Troubleshooting workflow for chlorfenapyr analysis issues.
Caption: QuEChERS experimental workflow for sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. extranet.who.int [extranet.who.int]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Market, Field Samples, and Dietary Risk Assessment of Chlorfenapyr and Tralopyril in 16 Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. Method validation and dissipation dynamics of chlorfenapyr in squash and okra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. scialert.net [scialert.net]
Technical Support Center: Optimizing Chlorfenapyr Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of chlorfenapyr from complex matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and analysis of chlorfenapyr.
Issue 1: Low and Inconsistent Recovery of Chlorfenapyr
Low and inconsistent recovery can arise from multiple factors during sample preparation and analysis.[1]
Potential Causes:
-
Inefficient Extraction: The initial solvent extraction may not be sufficient to fully remove chlorfenapyr from the sample matrix.[1]
-
Analyte Loss During Cleanup: Chlorfenapyr can be partially retained by the dispersive solid-phase extraction (d-SPE) sorbents, particularly Graphitized Carbon Black (GCB).[1]
-
Degradation of Chlorfenapyr: The pH of the sample extract can affect the stability of the analyte.[1]
-
Inaccurate Standard Preparation: Errors in preparing calibration or spiking standards will lead to incorrect recovery calculations.[1]
-
Analyte Volatility or Degradation: Certain compounds are inherently unstable and may decompose when exposed to light, oxygen, or heat during the analytical process.[2]
Troubleshooting Steps:
-
Verify Extraction Efficiency: Ensure thorough homogenization of the sample and vigorous shaking during the acetonitrile extraction step.[1] For high-fat matrices, consider using a solvent with lower polarity, such as ethanol, acetonitrile, or acetone, to improve extraction.[2]
-
Evaluate d-SPE Sorbents: Test different d-SPE combinations and amounts to find the optimal balance between cleanup and recovery.[1] If using GCB for samples with high pigment content, consider reducing the amount or using a specialized carbon material designed to minimize the loss of planar pesticides.[1]
-
Check pH: For pH-sensitive analytes, buffering the extraction and cleanup steps can enhance stability and recovery. The AOAC and EN QuEChERS methods employ different buffer systems.[1]
-
Confirm Standard Accuracy: Prepare fresh standards and cross-verify their concentrations.[1]
-
Use an Internal Standard: A stable isotope-labeled internal standard for chlorfenapyr, such as Chlorfenapyr-d7, can help distinguish between true recovery issues and variability in the analytical measurement.[1][3]
-
Protect from Degradation: For unstable compounds, consider adding antioxidants, protecting the samples from light, or using nitrogen gas to prevent degradation.[2]
Issue 2: Significant Ion Suppression in LC-MS/MS Analysis
Ion suppression is a common challenge in LC-MS/MS analysis, especially with complex matrices, where co-eluting matrix components interfere with the ionization of the target analyte, leading to a reduced signal.[1][4]
Primary Causes:
-
Co-eluting Matrix Components: Endogenous substances like sugars, fatty acids, and pigments can compete with chlorfenapyr for ionization.[1]
-
High Matrix Concentration: Injecting a concentrated extract increases the probability of ion suppression.[1]
-
Suboptimal Chromatographic Separation: Poor separation between chlorfenapyr and matrix components can result in simultaneous elution and ionization competition.[1]
Mitigation Strategies:
-
Optimize Sample Preparation: Employ a robust sample preparation method like QuEChERS with an appropriate d-SPE cleanup step. The choice of d-SPE sorbent is critical and depends on the matrix composition.[1]
-
Sample Dilution: A straightforward and effective method to reduce the concentration of interfering matrix components is to dilute the final extract. However, ensure the chlorfenapyr concentration remains above the limit of quantification (LOQ).[1]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for consistent matrix effects.[1]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for ion suppression. A SIL-IS for chlorfenapyr will co-elute and experience similar ionization effects, allowing for accurate quantification.[1][3]
-
Chromatographic Optimization: Adjusting the LC gradient, column chemistry, or flow rate can improve the separation of chlorfenapyr from matrix interferences.[1]
-
Post-Column Infusion Technique: This diagnostic tool can help visualize and identify regions of ion suppression in your chromatogram. It involves continuously infusing a standard solution of chlorfenapyr into the LC eluent stream after the analytical column and before the mass spectrometer's ion source.[1]
Frequently Asked Questions (FAQs)
Q1: What is the QuEChERS method and why is it commonly used for chlorfenapyr extraction?
A1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for pesticide residue analysis in food and agricultural matrices.[3][5] It involves a microscale extraction with acetonitrile, followed by a cleanup step using d-SPE.[6] This method is favored because it saves time and materials while providing high and reproducible recoveries for a broad range of pesticides.[6]
Q2: Which d-SPE sorbents are best for cleaning up chlorfenapyr extracts?
A2: The choice of d-SPE sorbent depends on the sample matrix. A combination of sorbents is often used for optimal cleanup.[1]
-
Primary Secondary Amine (PSA): Removes sugars, fatty acids, and organic acids.
-
C18: Removes nonpolar interferences like fats and waxes.
-
Graphitized Carbon Black (GCB): Removes pigments like chlorophyll and carotenoids, but can also retain planar pesticides like chlorfenapyr. Use with caution.[1]
A common starting point for many matrices is a mixture of PSA and C18. For highly pigmented samples, a small amount of GCB can be added.[1]
Q3: How can I accurately quantify chlorfenapyr in the presence of matrix effects?
A3: The most robust method for accurate quantification in the presence of matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as Chlorfenapyr-d7.[3] The SIL-IS co-elutes with the target analyte and experiences similar matrix effects, allowing for reliable correction and accurate quantification based on the analyte-to-IS ratio.[1] Matrix-matched calibration is another effective strategy.[1]
Q4: What are the typical instrument conditions for chlorfenapyr analysis by LC-MS/MS and GC-MS/MS?
A4: LC-MS/MS:
-
Column: A C18 reversed-phase column is commonly used.[5]
-
Mobile Phase: A gradient elution with a mixture of water (often with additives like formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile is employed.[5]
-
Ionization: Electrospray ionization (ESI) in negative mode is common.[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5] A common transition is m/z 407 -> 312.[1]
GC-MS/MS:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is typical.[1]
-
Injector Temperature: Around 280 °C.[1]
-
Oven Temperature Program: A temperature gradient is applied, for instance, starting at 100 °C and ramping up to 280 °C.[1]
-
Ionization Mode: Electron Ionization (EI).[1]
Data Presentation
Table 1: Recovery of Chlorfenapyr and its Metabolite Tralopyril with Different d-SPE Combinations.
| Matrix | d-SPE Combination (Amount) | Analyte | Average Recovery (%) | RSDs (%) |
| Cabbage & Apple | PSA + C18 (10 mg + 40 mg) | Chlorfenapyr | 55.8 - 68.3 | 2.6 - 6.3 |
| Tralopyril | 59.3 - 67.9 | 2.6 - 6.3 | ||
| PSA + C18 (40 mg + 10 mg) | Chlorfenapyr & Tralopyril | 92.1 - 100.2 | 2.6 - 6.3 | |
| Wheat & Peanut | PSA + C18 (10 mg + 40 mg) | Chlorfenapyr | 84.1 - 100.6 | 3.3 - 6.7 |
| Tralopyril | 57.4 - 68.4 | 3.3 - 6.7 | ||
| PSA + C18 (40 mg + 10 mg) | Chlorfenapyr & Tralopyril | 120.9 - 128.9 | 3.3 - 6.7 | |
| Tea | PSA + C18 + GCB (40 mg + 10 mg + 5 mg) | Chlorfenapyr & Tralopyril | 98.9 - 101.2 | 2.6 - 6.2 |
Data adapted from a study on the determination of chlorfenapyr and tralopyril in 16 different crops.[7]
Table 2: Intraday and Interday Recoveries of Chlorfenapyr in Napa Cabbage.
| Concentration (mg/kg) | Intraday Recovery (%) | Interday Recovery (%) | RSD (%) |
| 0.5 - 5 | 99 - 116 | 101 - 112 | ≤9 |
Data from a study developing a QuEChERS method for pesticides in Napa cabbage.[6]
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Chlorfenapyr Extraction
This protocol is a widely adopted method for the extraction of pesticide residues from food matrices.[3]
-
Sample Homogenization:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[3]
-
-
Internal Standard Spiking:
-
Add 100 µL of a Chlorfenapyr-d7 internal standard working solution (e.g., 1 µg/mL) to all samples, calibration standards, and quality control samples.[3]
-
-
Extraction:
-
Add 10 mL of acetonitrile (with 1% acetic acid).[3]
-
Cap the tube and vortex vigorously for 1 minute.[3]
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc (for the AOAC method) or other appropriate QuEChERS extraction salts.[1][3]
-
Immediately shake vigorously for 1 minute to prevent the formation of MgSO₄ clumps.[3]
-
Centrifuge at 4000 rpm for 5 minutes.[3]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[3]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. welchlab.com [welchlab.com]
- 3. benchchem.com [benchchem.com]
- 4. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. Food Science and Preservation [ekosfop.or.kr]
- 7. Determination of Market, Field Samples, and Dietary Risk Assessment of Chlorfenapyr and Tralopyril in 16 Crops - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting chlorfenapyr bioassay variability
Welcome to the technical support center for chlorfenapyr bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to chlorfenapyr bioassay variability.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your chlorfenapyr bioassay experiments in a question-and-answer format.
Q1: Why am I observing high variability in mortality rates between replicates of the same experiment?
A1: High variability in chlorfenapyr bioassays can stem from several factors due to its unique mode of action. Chlorfenapyr is a pro-insecticide that requires metabolic activation to become toxic.[1] This process can be influenced by several experimental conditions.
-
Temperature Fluctuations: The toxicity of chlorfenapyr is highly temperature-dependent.[2] Inconsistent temperatures between replicates can lead to significant differences in mortality. For instance, a study on Anopheles gambiae showed a significant increase in mortality when the temperature was raised from 25°C to 29°C.[2]
-
Time of Day: The circadian rhythm of the test insects can affect their metabolic rate.[3] Testing at different times of the day can lead to variability in the activation of chlorfenapyr and, consequently, in mortality rates. Bioassays conducted during the insect's active period (e.g., night for nocturnal insects like mosquitoes) may show higher efficacy.[2][4]
-
Insect Strain and Physiological State: The genetic background and physiological state of the insect strain are critical. Factors such as age, nutritional status (e.g., sugar-starved or blood-fed), and whether they are laboratory-reared or wild-caught can introduce variability.[5] Laboratory-reared resistant strains can also vary in their degree of resistance.
-
Inconsistent Dosing: Ensure accurate and consistent application of the chlorfenapyr solution to the test surfaces (e.g., filter paper, bottles).
Solution Workflow:
Troubleshooting workflow for high bioassay variability.
Q2: Why are my mortality rates unexpectedly low, even at high concentrations of chlorfenapyr?
A2: Low mortality can be perplexing but is often linked to the specific requirements of chlorfenapyr bioassays.
-
Insufficient Observation Time: Chlorfenapyr is a slow-acting insecticide.[6] Mortality should be recorded at 24, 48, and 72 hours post-exposure, as significant mortality can occur after the initial 24-hour period.[7]
-
Suboptimal Temperature: As mentioned, low temperatures can decrease the metabolic rate of the insects, reducing the conversion of chlorfenapyr to its active form.[2] Ensure your experiments are conducted within the optimal temperature range (e.g., 27°C ± 2°C for mosquitoes).[4]
-
Insecticide Resistance: The target population may have developed resistance to chlorfenapyr. This can be due to enhanced activity of detoxification enzymes like esterases and P450 monooxygenases.[8]
-
Incorrect Bioassay Method: Standard bioassays for fast-acting neurotoxic insecticides may not be suitable for chlorfenapyr. For example, short exposure times (e.g., 3 minutes) can result in very low mortality.[9] Longer exposure times (e.g., 30-60 minutes) are often necessary.[4][9]
Q3: I'm seeing inconsistent results when testing different species or strains. What could be the cause?
A3: Different species and even strains within the same species can exhibit varied susceptibility to chlorfenapyr.
-
Metabolic Differences: The enzymes responsible for activating chlorfenapyr (cytochrome P450s) can vary in expression and activity between species and strains.[10]
-
Baseline Susceptibility: There can be natural variations in susceptibility. For example, larval bioassays showed that the Anopheles coluzzii Ngousso strain was 16-fold more susceptible to chlorfenapyr than the Anopheles gambiae Kisumu strain.[11]
-
Resistance Profiles: Wild-caught populations may have different resistance histories compared to laboratory-reared susceptible strains, leading to discrepancies in results.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of chlorfenapyr?
A1: Chlorfenapyr is a pro-insecticide belonging to the pyrrole class.[12] After being absorbed or ingested by an insect, it is metabolized by cytochrome P450 monooxygenases into its active form, CL 303268 .[1] This active metabolite uncouples oxidative phosphorylation in the mitochondria, disrupting the production of ATP (the cell's energy currency).[1][12] This leads to cellular death and ultimately the death of the organism.[12]
Chlorfenapyr's mode of action signaling pathway.
Q2: What are the optimal environmental conditions for a chlorfenapyr bioassay?
A2: Maintaining stable environmental conditions is crucial. For mosquito bioassays, the recommended conditions are a temperature of 27°C ± 2°C and a relative humidity of 75% ± 10%.[4]
Q3: How long should I expose the insects to chlorfenapyr?
A3: Exposure times can vary depending on the bioassay method. For WHO tube tests with insecticide-treated nets, a 30-minute exposure has been suggested to provide more accurate results than the standard 3-minute exposure for pyrethroids.[4] For bottle bioassays with mosquitoes, a 60-minute exposure time is commonly used.[7]
Q4: When should I assess mortality?
A4: Due to its slow action, mortality should be recorded at 24, 48, and 72 hours post-exposure.[4]
Q5: Can I use standard WHO cone bioassays for chlorfenapyr?
A5: Standard cone bioassays with short exposure times may not be suitable for assessing the efficacy of chlorfenapyr, especially in combination products with faster-acting insecticides like pyrethroids.[4] This is because the rapid action of the pyrethroid can mask the slower effect of chlorfenapyr.
Data Presentation
Table 1: Effect of Temperature on Chlorfenapyr Efficacy against Anopheles gambiae
| Temperature (°C) | % Mortality (72 hours post-exposure) | Odds Ratio of Mortality (vs. 25°C) |
| 25 | Lower | 1.0 |
| 29 | Higher | 10.4 |
Source: Adapted from Oxborough et al. (2015).[2] This table illustrates the significant impact of a 4°C temperature increase on the mortality of pyrethroid-susceptible An. gambiae exposed to chlorfenapyr-treated netting.
Table 2: Median Mortality of Wild Anopheles gambiae s.l. in Bottle Bioassays at Different Chlorfenapyr Concentrations
| Concentration (µg AI/bottle) | Median Mortality at 72h (%) |
| 12.5 | 71.5 |
| 25.0 | 90.5 |
| 50.0 | 96.5 |
| 100.0 | 100 |
| 200.0 | 100 |
Source: Adapted from WHO (2021).[3][7] This data shows the dose-response relationship for wild mosquito populations, indicating that concentrations of 100 µ g/bottle and higher resulted in 100% median mortality after 72 hours.
Experimental Protocols
Protocol 1: WHO Bottle Bioassay for Chlorfenapyr Susceptibility
This protocol is adapted from the World Health Organization guidelines for determining the susceptibility of mosquitoes to chlorfenapyr.[3][7]
Materials:
-
250 ml glass bottles
-
Chlorfenapyr technical grade
-
Acetone (analytical grade)
-
Micropipettes
-
Vortex mixer
-
Fume hood
-
Aspirator
-
Holding tubes with cotton pads soaked in 10% sugar solution
-
3-5 day old, non-blood-fed female mosquitoes
Workflow:
WHO bottle bioassay workflow for chlorfenapyr.
Procedure:
-
Prepare Solutions: Prepare a stock solution of chlorfenapyr in acetone. From this, create serial dilutions to achieve the desired final concentrations (e.g., 12.5, 25, 50, 100, 200 µ g/bottle ).[7] A control solution of acetone only should also be prepared.
-
Coat Bottles: Add 1 ml of the appropriate chlorfenapyr dilution or acetone control to each 250 ml glass bottle. Cap and roll the bottles on their sides until the acetone has completely evaporated, leaving a uniform coating of the insecticide. Leave the bottles uncapped in a fume hood for at least 30 minutes to air dry.
-
Mosquito Preparation: Use 3-5 day old, non-blood-fed female mosquitoes. They should be sugar-starved for approximately 3 hours before the assay.
-
Exposure: Introduce 20-25 mosquitoes into each bottle using an aspirator. Lay the bottles on their side. Expose the mosquitoes for 60 minutes.
-
Holding Period: After the exposure period, carefully transfer the mosquitoes from the bottles to clean holding tubes. Provide access to a 10% sugar solution on a cotton pad.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-exposure. If control mortality is above 5%, the results may need to be corrected using Abbott's formula.
Protocol 2: WHO Tube Bioassay with Chlorfenapyr-Treated Netting
This protocol is a modification of the standard WHO tube test, adapted for the evaluation of chlorfenapyr-treated nets.[4]
Materials:
-
WHO tube test kits
-
Chlorfenapyr-treated netting and control untreated netting
-
Filter paper (12x15 cm)
-
Stapler
-
Aspirator
-
Holding tubes with cotton pads soaked in 10% sugar solution
-
3-5 day old, non-blood-fed female mosquitoes (pyrethroid-resistant strain recommended)[4]
Procedure:
-
Prepare Tubes: Cut 12x15 cm pieces of the treated and untreated netting. Staple each piece onto a corresponding piece of filter paper. Roll the filter paper with the attached netting and insert it into a WHO exposure tube.
-
Mosquito Preparation: Use 3-5 day old, non-blood-fed female mosquitoes. A pyrethroid-resistant strain is necessary to distinguish the effect of chlorfenapyr from that of a pyrethroid partner in dual-AI nets.[4]
-
Exposure: Aspirate 20-25 mosquitoes into the holding tube. Attach the exposure tube containing the treated netting. Gently transfer the mosquitoes into the exposure tube and leave them for 30 minutes.
-
Holding Period: After the 30-minute exposure, transfer the mosquitoes back to the holding tube. Provide access to a 10% sugar solution.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-exposure.[4]
References
- 1. Chlorfenapyr - Wikipedia [en.wikipedia.org]
- 2. The activity of the pyrrole insecticide chlorfenapyr in mosquito bioassay: towards a more rational testing and screening of non-neurotoxic insecticides for malaria vector control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the discriminating concentration of chlorfenapyr (pyrrole) and Anopheles gambiae sensu lato susceptibility testing in preparation for distribution of Interceptor® G2 insecticide-treated nets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innovationtoimpact.org [innovationtoimpact.org]
- 5. Reviewing the WHO Tube Bioassay Methodology: Accurate Method Reporting and Numbers of Mosquitoes Are Key to Producing Robust Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorfenapyr: A pyrrole insecticide for the control of pyrethroid or DDT resistant Anopheles gambiae (Diptera: Culicidae) mosquitoes | CGIAR GENDER Impact Platform [gender.cgiar.org]
- 7. Determination of the discriminating concentration of chlorfenapyr (pyrrole) and Anopheles gambiae sensu lato susceptibility testing in preparation for distribution of Interceptor® G2 insecticide-treated nets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. News - Chlorfenapyr Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]
Technical Support Center: Chlorfenapyr Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of chlorfenapyr. Researchers, scientists, and drug development professionals can find detailed methodologies and solutions to common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of chlorfenapyr using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatogram
-
Question: My chlorfenapyr peak is exhibiting significant tailing in my GC-MS analysis. What are the likely causes and how can I resolve this?
-
Answer: Peak tailing for chlorfenapyr in GC-MS is a common issue that can compromise the accuracy and sensitivity of your analysis. The most frequent causes include:
-
Active Sites in the GC Inlet: The inlet liner, septum, or O-rings can develop active sites that interact with the analyte.
-
Column Contamination: Injection of complex or "dirty" samples can lead to contamination at the head of the analytical column.
-
Solution: Trim 10-20 cm from the inlet side of the column. Employing a guard column can help protect the analytical column from non-volatile residues.[1]
-
-
Improper Column Installation: Incorrect installation in the inlet or detector can cause peak distortion.
-
Solution: Ensure the column is cut cleanly and installed according to the manufacturer's guidelines.[2]
-
-
Analyte Degradation: Chlorfenapyr can degrade at excessively high temperatures.
-
Solution: Optimize the injector temperature. Typical temperatures for chlorfenapyr analysis range from 250°C to 280°C. It is advisable to start at the lower end of this range and increase it incrementally to find the optimal temperature for your system.[1]
-
-
Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS/MS
-
Question: I am observing significant ion suppression for chlorfenapyr in my LC-MS/MS analysis of complex food matrices. What are the primary causes and how can I mitigate this?
-
Answer: Ion suppression is a frequent challenge in LC-MS/MS analysis, especially with complex matrices like fruits and vegetables.[3] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal intensity.
-
Primary Causes:
-
Co-eluting Matrix Components: Endogenous substances such as sugars, fatty acids, and pigments can compete with chlorfenapyr for ionization.[3]
-
High Matrix Concentration: Injecting a concentrated extract increases the likelihood of ion suppression.[3]
-
Suboptimal Chromatographic Separation: Poor separation between chlorfenapyr and matrix components can result in simultaneous elution and competition for ionization.[3]
-
-
Solutions:
-
Optimize Sample Preparation: Employ a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with an appropriate dispersive solid-phase extraction (d-SPE) cleanup step.[2][3] The choice of d-SPE sorbent is critical and depends on the matrix composition.
-
Sample Dilution: A straightforward method to reduce the concentration of interfering matrix components is to dilute the final extract. However, ensure that the chlorfenapyr concentration remains above the limit of quantification (LOQ).[2][3]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for consistent matrix effects.[2][3]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for ion suppression. A SIL-IS for chlorfenapyr, such as Chlorfenapyr-d7, will co-elute and experience similar ionization effects, enabling accurate quantification based on the analyte-to-IS ratio.[3][4]
-
Chromatographic Optimization: Adjusting the LC gradient, column chemistry, or flow rate can improve the separation of chlorfenapyr from matrix interferences.[2][3]
-
-
Issue 3: Low or No Chlorfenapyr Peak Detected
-
Question: I am not detecting a peak for chlorfenapyr, or the peak is very small. What should I check?
-
Answer: The absence or low intensity of the chlorfenapyr peak can stem from several factors throughout the analytical process:
-
Sample Preparation Issues: Inefficient extraction or cleanup can lead to poor recovery of chlorfenapyr.
-
Solution: Review and optimize the sample extraction and cleanup procedure. For the QuEChERS method, ensure thorough homogenization and vigorous shaking during extraction.[3] Verify that the chosen d-SPE sorbents are not retaining the analyte.
-
-
Analyte Degradation: Chlorfenapyr can be susceptible to degradation under certain conditions, such as exposure to light or high temperatures.[5]
-
Solution: Minimize exposure of samples and standards to light and heat. Ensure the stability of chlorfenapyr in the chosen solvent and storage conditions.
-
-
Incorrect Instrument Parameters: Suboptimal instrument settings can lead to a lack of detection.
-
Solution (for MS): Verify that the mass spectrometer is tuned correctly and that the acquisition parameters (e.g., selected reaction monitoring transitions for MS/MS) are appropriate for chlorfenapyr.[2]
-
Solution (for HPLC-UV): Ensure the detection wavelength is set correctly for chlorfenapyr (typically around 220-260 nm).[5][6][7]
-
-
Contaminated System: A contaminated GC inlet or column can lead to the loss of the analyte.
-
Solution: Clean the GC inlet and the front of the analytical column. If contamination is severe, consider replacing the column.[2]
-
-
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Sample Preparation using Modified QuEChERS Method
The QuEChERS method is widely used for the extraction of pesticide residues from food matrices.[2]
-
Materials:
-
Homogenized sample (e.g., fruit, vegetable)
-
Acetonitrile (ACN)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl) or Sodium Acetate (NaOAc)[4]
-
Dispersive SPE sorbents (e.g., Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB))
-
Centrifuge tubes (50 mL and 2 mL)
-
-
Procedure:
-
Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. For recovery studies, add chlorfenapyr standards to achieve the desired concentrations.[2]
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[2]
-
Shake vigorously for 1 minute and centrifuge at 4,000 rpm for 5 minutes.[2]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for general cleanup).[3][4]
-
Cap the tube and shake vigorously for 30 seconds.[3]
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.[3]
-
Final Extract Preparation: Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.[3]
-
2. HPLC-UV Analysis of Chlorfenapyr
This method is suitable for the quantification of chlorfenapyr in various formulations and matrices.[6][8]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm × 150 mm, 5 µm particle size)[8]
-
-
Chromatographic Conditions:
-
Quantification:
-
Calibration curves are constructed by plotting peak area or height against the concentration of chlorfenapyr standards.[6]
-
3. GC-MS/MS Analysis of Chlorfenapyr
This method provides high sensitivity and selectivity for the determination of chlorfenapyr residues.[9]
-
Instrumentation:
-
Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS)
-
Analytical column (e.g., TG-5MS, 15 m × 0.25 mm i.d., 0.25 µm film thickness)[9]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 280°C.[9]
-
Injection Mode: Splitless.[9]
-
Injection Volume: 1 µL.[9]
-
Carrier Gas: Nitrogen or Helium at a flow rate of 1.2 mL/min.[9]
-
Oven Temperature Program: Initial temperature of 100°C for 1 min, then ramped to 280°C at 30°C/min and held for 5 min.[9]
-
Ion Source: Electron Ionization (EI).[9]
-
Quantitative Data Summary
The following tables summarize typical quantitative data for chlorfenapyr analysis from various studies.
Table 1: Method Validation Parameters for Chlorfenapyr Quantification
| Analytical Method | Matrix | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| HPLC-UV | Napa Cabbage | 0.67 | 99-116 | < 9 | [6] |
| GC-IT-MS | Squash & Okra | 0.0082 & 0.0073 | 92.76-106.49 | ≤ 12.59 | [10] |
| LC-MS/MS | Various Vegetables | 0.01 | 84-110 | 1.6-9.1 | [11] |
| GC-MS/MS | 16 Crops | 0.00001 | 76.6-110 | 1.3-11.1 | [9] |
Table 2: Physicochemical Properties of Chlorfenapyr
| Property | Value |
| Chemical Formula | C₁₅H₁₁BrClF₃N₂O |
| Molecular Weight | 407.62 g/mol |
| Appearance | Off-white to light brown powder |
| Melting Point | 100-101 °C |
| Water Solubility | 0.12 - 0.14 mg/L at 25 °C |
Visualizations
Troubleshooting Workflow for Chlorfenapyr Quantification
The following diagram illustrates a logical workflow for troubleshooting common issues during the quantification of chlorfenapyr.
Caption: Troubleshooting workflow for chlorfenapyr analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scialert.net [scialert.net]
- 6. Food Science and Preservation [ekosfop.or.kr]
- 7. scispace.com [scispace.com]
- 8. Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Market, Field Samples, and Dietary Risk Assessment of Chlorfenapyr and Tralopyril in 16 Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method validation and dissipation dynamics of chlorfenapyr in squash and okra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Chlorfenapyr Field Trial Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the field application of chlorfenapyr. The information is tailored for researchers, scientists, and drug development professionals to ensure successful and accurate experimental outcomes.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific issues.
Insecticide Resistance
Q1: We are observing reduced efficacy of chlorfenapyr in our field trials. Could this be due to insecticide resistance?
A1: Yes, reduced efficacy is a primary indicator of potential insecticide resistance. Chlorfenapyr resistance has been documented in several pest species. Resistance can arise from cross-resistance with other insecticides or through the development of specific metabolic pathways that detoxify or alter the activation of chlorfenapyr.[1][2] It is crucial to confirm resistance through bioassays to make informed decisions for pest management.
Q2: How can we test for chlorfenapyr resistance in our target pest population?
A2: The CDC bottle bioassay is a standard method for monitoring insecticide resistance.[3][4][5] This assay determines the time it takes for a known concentration of an insecticide to kill the target insect population. By comparing the mortality rates of your field population to a known susceptible strain, you can determine if resistance is present. A detailed protocol for this bioassay is provided in the "Experimental Protocols" section of this guide.
Q3: What are the known mechanisms of resistance to chlorfenapyr?
A3: The primary mechanism of resistance to chlorfenapyr is metabolic resistance.[1][6][7] This involves the overexpression of detoxification enzymes, such as cytochrome P450 monooxygenases, esterases, and glutathione-S-transferases.[1][6] These enzymes can either break down the active metabolite of chlorfenapyr or enhance its excretion from the insect's body. Interestingly, since chlorfenapyr is a pro-insecticide that requires activation by P450 enzymes, in some cases, pyrethroid-resistant insects with elevated P450 levels can show increased susceptibility to chlorfenapyr.[2][8][9]
Phytotoxicity
Q4: We have observed burning and yellowing on the leaves of our test crops after applying chlorfenapyr. Is this phytotoxicity?
A4: The symptoms you described, such as leaf yellowing, injury, necrosis, and wilting, are characteristic of chlorfenapyr-induced phytotoxicity.[10][11] Phytotoxicity is more likely to occur in sensitive crops or under specific environmental conditions.
Q5: Which crops are known to be sensitive to chlorfenapyr?
A5: Certain crops are particularly sensitive to chlorfenapyr. These include:
-
Cucurbits: Watermelon, zucchini, bitter gourd, muskmelon, cantaloupe, wax gourd, pumpkin, and loofah.[10]
-
Cruciferous crops: Cabbage, radish, and rape are susceptible, especially at the seedling stage (before 10 leaves).[10]
It is crucial to consult the product label and conduct small-scale tests before large-scale application on sensitive crops.
Q6: How can the risk of phytotoxicity be minimized during field trials?
A6: To reduce the risk of phytotoxicity, adhere to the following best practices:
-
Avoid application on sensitive crops: Do not use chlorfenapyr on known sensitive crops or their seedlings.[10]
-
Manage environmental conditions: Avoid applying chlorfenapyr during periods of high temperature (above 30°C), as this increases the risk of phytotoxicity.[10]
-
Avoid application during sensitive growth stages: Do not apply during the flowering stage.[10]
-
Use appropriate formulations: The purity of the technical grade material can influence the risk of phytotoxicity. Use high-purity formulations from reputable manufacturers.
-
Follow recommended dosages: Do not exceed the recommended application rates.
If phytotoxicity occurs, it is typically acute, with symptoms appearing within 24 hours.[10] Application of brassinolide and amino acid foliar fertilizers may help alleviate the symptoms.[10]
Environmental Factors and Efficacy
Q7: We are experiencing inconsistent results in our field trials. What environmental factors can affect chlorfenapyr's performance?
A7: The efficacy and persistence of chlorfenapyr can be significantly influenced by environmental factors:
-
Temperature: Higher temperatures can accelerate the degradation of chlorfenapyr. One study found that at 50°C, over 60% of chlorfenapyr degraded within 48 hours, compared to 144 hours at 30°C.[12]
-
Sunlight (Photodegradation): Chlorfenapyr is susceptible to photodegradation. Exposure to direct sunlight and UV rays can increase the rate of breakdown. The half-life of chlorfenapyr was found to be 12.03 hours in direct sunlight and 5.71 hours under UV rays.[12]
-
Soil and Water Persistence: Chlorfenapyr has low water solubility and a strong affinity for soil particles, which can lead to its persistence in the environment.[1] Its half-life in soil can range from 241 to over 1000 days in laboratory studies.[13]
Q8: What is the active form of chlorfenapyr and how is it related to its efficacy?
A8: Chlorfenapyr is a pro-insecticide, meaning it is not toxic in its original form.[8][13][14][15] After being ingested or absorbed by an insect, it is metabolized by cytochrome P450 enzymes into its active form, a toxic metabolite called tralopyril ( CL 303268 ).[8][9][14][16][17] This active metabolite disrupts mitochondrial function, leading to a loss of energy and eventual cell death in the insect.[1][8][14][15] The rate of this metabolic activation can influence the insecticide's efficacy.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the challenges in chlorfenapyr field applications.
Table 1: Comparative Efficacy of Chlorfenapyr against Spodoptera littoralis
| Larval Instar | LC50 (ppm) | Reference |
| 2nd Instar | 0.0009 | [18] |
| 4th Instar | 0.0018 | [18] |
Table 2: Documented Resistance Ratios for Chlorfenapyr in Various Pest Species
| Pest Species | Resistance Ratio | Geographic Location | Reference |
| Tetranychus urticae | 2.9-fold | Australian Nectarine Orchards | [1] |
| Tetranychus urticae | 8.7-fold (projected future) | Australian Nectarine Orchards | [1] |
Table 3: Environmental Persistence of Chlorfenapyr
| Environment | Half-life | Conditions | Reference |
| Soil | 4.3 days | Nanoformulation | [19] |
| Soil | 3.9 days | Suspension Concentration | [19] |
| Cabbage | 2.2 days | Nanoformulation | [19] |
| Cabbage | 2.6 days | Suspension Concentration | [19] |
| Cabbage (Greenhouse) | 10.10 - 11.14 days | - | [16] |
| Cabbage (Open-field) | 5.67 - 6.56 days | - | [16] |
| At 30°C | 90.35 hours | - | [12] |
| At 40°C | 55.67 hours | - | [12] |
| At 50°C | 20.63 hours | - | [12] |
| Direct Sunlight | 12.03 hours | - | [12] |
| UV-rays | 5.71 hours | - | [12] |
Table 4: Crops Sensitive to Chlorfenapyr and Conditions Increasing Phytotoxicity Risk
| Sensitive Crops | Conditions Increasing Risk | Reference |
| Watermelon, Zucchini, Bitter Gourd, Muskmelon, Cantaloupe, Wax Gourd, Pumpkin, Loofah | High temperatures (>30°C) | [10] |
| Cabbage, Radish, Rape (especially at seedling stage) | Application during flowering stage | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: CDC Bottle Bioassay for Monitoring Chlorfenapyr Resistance
Objective: To determine the susceptibility of a target insect population to chlorfenapyr.
Materials:
-
250 ml glass bottles
-
Chlorfenapyr technical grade
-
Acetone (high purity)
-
Micropipettes
-
Vortex mixer
-
Aspirator
-
Observation cages
-
Sugar solution (10%)
-
Test insects (field-collected and susceptible strain)
Methodology:
-
Bottle Preparation:
-
Prepare a stock solution of chlorfenapyr in acetone. A discriminating concentration of 100 µ g/bottle is suitable for Anopheles gambiae.[3]
-
Add 1 ml of the desired chlorfenapyr solution to each 250 ml glass bottle. Control bottles should receive 1 ml of acetone only.
-
Cap the bottles and coat the entire inner surface by rolling and vortexing until the acetone has evaporated.
-
Leave the bottles uncapped in a fume hood for at least one hour to dry completely.
-
-
Insect Exposure:
-
Introduce 20-25 non-blood-fed female insects (3-5 days old) into each bottle.
-
Observe the insects continuously for the first hour and then at 15-minute intervals. Record the number of dead or moribund insects. Due to chlorfenapyr's slower mode of action, mortality should be recorded up to 72 hours post-exposure.[3]
-
-
Data Analysis:
-
Calculate the percentage mortality at each time point.
-
If mortality in the control group is between 5% and 20%, correct the treatment mortality using Abbott's formula.
-
Plot the time-mortality data. Resistance is indicated if the field population shows significantly lower mortality compared to the susceptible strain at the diagnostic time.
-
Protocol 2: Assessment of Chlorfenapyr Phytotoxicity in Field Trials
Objective: To evaluate the phytotoxic effects of chlorfenapyr on a specific crop.
Materials:
-
Chlorfenapyr formulation
-
Spraying equipment (e.g., knapsack sprayer)
-
Plot markers
-
Data collection sheets
-
Camera for photographic documentation
Methodology:
-
Experimental Design:
-
Establish experimental plots with a randomized complete block design. Include an untreated control group and treatment groups with different concentrations of chlorfenapyr (including 1x and 2x the recommended dose).
-
Each treatment should have at least three replications.
-
-
Application:
-
Apply the chlorfenapyr treatments at the desired crop growth stage. Record environmental conditions (temperature, humidity, light intensity) during application.
-
-
Phytotoxicity Assessment:
-
Visually assess the plants for phytotoxic symptoms at 1, 3, 5, 7, and 10 days after application.[11]
-
Use a 0-10 rating scale for each symptom, where 0 indicates no injury and 10 indicates complete plant death. Symptoms to observe include:
-
Leaf injury (yellowing, necrosis, burning)
-
Vein clearing
-
Wilting
-
Epinasty (downward bending of leaves)
-
Hyponasty (upward bending of leaves)
-
-
-
Data Analysis:
-
Analyze the phytotoxicity rating data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Correlate phytotoxicity ratings with application rates and environmental conditions.
-
Protocol 3: Residue Analysis of Chlorfenapyr in Soil and Plant Tissues via LC-MS/MS
Objective: To quantify the residue of chlorfenapyr and its active metabolite, tralopyril, in environmental and biological samples.
Materials:
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
-
Analytical standards of chlorfenapyr and tralopyril
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
Methodology (Modified QuEChERS method): [20]
-
Sample Preparation:
-
Weigh 10 g of the homogenized sample (soil or plant tissue) into a 50 ml centrifuge tube.
-
Add 10 ml of 1% formic acid in acetonitrile.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Shake vigorously for another minute.
-
-
Extraction and Cleanup:
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Transfer a 1 ml aliquot of the supernatant to a 2 ml microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.
-
-
Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the extract using LC-MS/MS.
-
Quantify the concentrations of chlorfenapyr and tralopyril by comparing the peak areas to a calibration curve generated from analytical standards.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to chlorfenapyr applications.
Caption: Bioactivation of chlorfenapyr and its mitochondrial mode of action.
Caption: Metabolic pathway leading to chlorfenapyr resistance in insects.
Caption: Experimental workflow for the CDC bottle bioassay.
Caption: Troubleshooting logic for poor chlorfenapyr efficacy.
References
- 1. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 3. Determination of the discriminating concentration of chlorfenapyr (pyrrole) and Anopheles gambiae sensu lato susceptibility testing in preparation for distribution of Interceptor® G2 insecticide-treated nets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innovationtoimpact.org [innovationtoimpact.org]
- 5. cdc.gov [cdc.gov]
- 6. esvpub.com [esvpub.com]
- 7. westnile.ca.gov [westnile.ca.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. News - How to use chlorfenapyr [tangagri.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. scialert.net [scialert.net]
- 13. fao.org [fao.org]
- 14. benchchem.com [benchchem.com]
- 15. News - Chlorfenapyr Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]
- 16. The fate and potential hazards of chlorfenapyr and one metabolite tralopyril in cabbages: A comprehensive investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. esjpesticides.org.eg [esjpesticides.org.eg]
- 19. HPLC/UV analysis of chlorfenapyr residues in cabbage and soil to study the dynamics of different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Chlorfenapyr Cross-Contamination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing chlorfenapyr cross-contamination in laboratory equipment.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of chlorfenapyr that make it difficult to clean from lab equipment?
A1: Chlorfenapyr's chemical characteristics present a significant cleaning challenge. It is a lipophilic (fat-loving) molecule with very low water solubility (approximately 0.112 to 0.14 mg/L) and a high affinity for organic matter.[1][2][3] This means it adheres strongly to surfaces, especially plastics and materials with organic content, and is not effectively removed by simple aqueous washing.[1]
Q2: I'm observing persistent chlorfenapyr peaks in my blank runs on the HPLC/GC-MS. What are the potential sources of this cross-contamination?
A2: Persistent background levels of chlorfenapyr can originate from several sources. These include contaminated solvent reservoirs, improperly cleaned injection ports, contaminated syringes, or carryover from the analytical column itself.[4] It is also possible that glassware and sample preparation equipment, such as pipette tips or centrifuge tubes, are retaining residues. A systematic troubleshooting approach is necessary to isolate the source.
Q3: What are the most effective solvents for cleaning chlorfenapyr residues from glassware and stainless steel equipment?
A3: Due to its low water solubility, organic solvents are necessary for effective cleaning. Chlorfenapyr is highly soluble in solvents like dichloromethane, toluene, and acetonitrile.[2][3][5] For routine cleaning, acetonitrile or acetone are good choices. For stubborn residues, a more rigorous cleaning protocol involving a sequence of solvents may be required. Always consult your institution's safety guidelines before working with large volumes of organic solvents.
Q4: Can I use a standard laboratory detergent to remove chlorfenapyr?
A4: While a laboratory detergent can help in the initial removal of particulate matter, it is unlikely to be sufficient on its own to completely remove chlorfenapyr residues due to its lipophilic nature.[6] A subsequent rinse or soak with an appropriate organic solvent is crucial for effective decontamination.
Q5: How can I verify that my cleaning procedure is effective in removing chlorfenapyr to an acceptable level?
A5: Verification of cleaning effectiveness should be performed by analyzing rinse samples from the cleaned equipment using a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9][10] The method should be validated to have a limit of detection (LOD) and limit of quantification (LOQ) below the acceptable residue level for your experiments.[7][10]
Troubleshooting Guides
Issue: Persistent Chlorfenapyr Contamination in Analytical Instruments (HPLC/GC-MS)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Mobile Phase/Carrier Gas | Prepare fresh mobile phase or change the carrier gas cylinder.[4] | If the contamination disappears, the original solvent or gas was the source. |
| Injector/Injection Port Contamination | Follow the manufacturer's instructions for cleaning the injector needle, rotor seal, and injection port. This may involve flushing with strong solvents. | A clean injector will not introduce chlorfenapyr into the system, resulting in clean blank injections. |
| Column Carryover | Implement a rigorous column flushing method with a strong solvent (e.g., a high percentage of organic solvent in the mobile phase) after each analytical run.[4] | Carryover peaks in subsequent blank injections should be significantly reduced or eliminated. |
| Contaminated Syringes/Vials | Use fresh, disposable syringes and vials for blank injections. | If the contamination is absent with new consumables, the previous ones were the source. |
Issue: Chlorfenapyr Residues Detected on Glassware and Lab Equipment
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Cleaning Solvent | Review the solvent properties and switch to a solvent in which chlorfenapyr has higher solubility (see Table 1). | The new solvent should more effectively dissolve and remove the residue. |
| Insufficient Contact Time | Increase the soaking or rinsing time with the cleaning solvent to allow for complete dissolution of the residue. | Longer contact time will improve the removal of adhered chlorfenapyr. |
| Inadequate Mechanical Action | Incorporate scrubbing with a suitable brush during the cleaning process to physically dislodge residues. | Mechanical action will aid in removing stubborn or dried residues. |
| Re-contamination after Cleaning | Ensure that cleaned equipment is stored in a clean, designated area and covered to prevent environmental exposure.[11] | Proper storage will prevent the re-deposition of airborne contaminants. |
Data Summary
Table 1: Solubility of Chlorfenapyr in Various Solvents at 25°C
| Solvent | Solubility ( g/100 mL) | Reference |
| Dichloromethane | 141 | [2] |
| Acetone | 114 | [3] |
| Toluene | 75.4 | [2][3] |
| Acetonitrile | 68.4 | [2][3] |
| Methanol | 7.09 | [2][3] |
| Hexane | 0.89 | [2][3] |
| Water | ~0.000014 | [2][3] |
Experimental Protocols
Protocol 1: Standard Decontamination of Glassware and Stainless Steel Equipment
-
Pre-rinse: Rinse the equipment with hot tap water to remove any loose particulate matter.
-
Detergent Wash: Wash thoroughly with a laboratory-grade detergent (e.g., Luminox®) and hot water. Use a brush to scrub all surfaces.[12]
-
Rinse: Rinse thoroughly with tap water, followed by a rinse with deionized water.[12]
-
Solvent Rinse 1 (Acetonitrile): Rinse all surfaces with acetonitrile. Collect the rinse for proper disposal.
-
Solvent Rinse 2 (Acetone): Rinse all surfaces with acetone to facilitate drying. Collect the rinse for proper disposal.
-
Drying: Allow the equipment to air dry completely in a clean, designated area or use an oven at a moderate temperature (e.g., 50-60°C).
-
Storage: Once dry, cover the equipment with aluminum foil or store it in a clean, closed cabinet to prevent re-contamination.[11]
Protocol 2: Verification of Cleaning Effectiveness
-
Final Rinse Sample Collection: After performing the decontamination protocol, perform a final rinse of the equipment surface with a known volume of a high-purity solvent (e.g., HPLC-grade acetonitrile).
-
Sample Analysis: Analyze the collected rinse solvent using a validated analytical method (e.g., HPLC-UV or GC-MS) with a known limit of detection for chlorfenapyr.[7][9]
-
Acceptance Criteria: The concentration of chlorfenapyr in the rinse sample should be below a pre-defined acceptable limit. This limit should be based on the sensitivity of subsequent experiments to be performed with the equipment.
Visualizations
Caption: Workflow for the standard decontamination of lab equipment.
Caption: Troubleshooting logic for persistent chlorfenapyr contamination.
References
- 1. mediabros.store [mediabros.store]
- 2. Chlorfenapyr | C15H11BrClF3N2O | CID 91778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Tips for Troubleshooting Analyte Contamination in the LC [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. Food Science and Preservation [ekosfop.or.kr]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Market, Field Samples, and Dietary Risk Assessment of Chlorfenapyr and Tralopyril in 16 Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gmpsop.com [gmpsop.com]
- 12. epa.gov [epa.gov]
Validation & Comparative
chlorfenapyr vs fipronil efficacy in termite control
A Comparative Guide to Chlorfenapyr and Fipronil in Termite Control
This guide provides an objective comparison of the efficacy of chlorfenapyr and fipronil for termite control, intended for researchers, scientists, and drug development professionals. The comparison is based on experimental data on their modes of action, toxicity, speed of action, and behavioral effects on termites.
Introduction
Chlorfenapyr and fipronil are two widely used non-repellent liquid termiticides.[1][2] Chlorfenapyr is a pyrrole insecticide that acts as a pro-insecticide, meaning it is metabolized into its active form after being ingested by the insect.[3][4][5] Fipronil belongs to the phenylpyrazole class of insecticides and is a broad-spectrum agent that targets the central nervous system of insects.[6][7][8] Both are considered effective in termite management, but they differ significantly in their mode of action, speed of kill, and potential for colony-wide effects.
Mode of Action
The mechanisms by which chlorfenapyr and fipronil induce mortality in termites are distinct, targeting different cellular processes.
Chlorfenapyr: This pro-insecticide is converted into its active metabolite, CL 303268 , by the termite's own mixed-function oxidases.[4] The active compound then disrupts cellular energy production by uncoupling oxidative phosphorylation in the mitochondria.[4][9][10] This process halts the production of adenosine triphosphate (ATP), leading to cellular dysfunction and eventual death of the termite.[10] Due to this unique mode of action, chlorfenapyr is less likely to encounter cross-resistance with common neurotoxic insecticides.[4]
Fipronil: This insecticide disrupts the termite's central nervous system by blocking GABA-gated and glutamate-gated chloride channels.[6][11] This blockage prevents the influx of chloride ions, leading to hyperexcitation of the nerves and muscles, which results in paralysis and death.[7][8] Fipronil is effective upon both contact and ingestion.[10]
Efficacy Comparison
The effectiveness of chlorfenapyr and fipronil can be evaluated based on several key performance indicators.
Toxicity
Fipronil is significantly more toxic to termites than chlorfenapyr. The lethal dose to kill 50% of a test population (LD50) for fipronil is much lower than that of chlorfenapyr.
| Insecticide | LD50 (ng per termite) at Day 7 | Termite Species |
| Fipronil | 0.16 | Reticulitermes hesperus |
| Chlorfenapyr | 29.98 | Reticulitermes hesperus |
| Source:[12] |
Speed of Action and Mortality
Fipronil generally exhibits a faster onset of action compared to chlorfenapyr. In soil bioassays, fipronil can achieve 100% mortality at lower concentrations and with shorter exposure times.[13] Chlorfenapyr is characterized as a slow-acting insecticide, with mortality typically occurring between 24 to 72 hours after exposure.[3][14]
| Insecticide | Concentration (ppm) | Exposure Time | Soil Type | Mortality (%) |
| Fipronil | 10 | Overnight | Sandy Loam | 100% |
| Fipronil | 100 | Overnight | Sandy Loam | 100% |
| Chlorfenapyr | 10 | Overnight | Sandy Loam | >50% |
| Chlorfenapyr | 100 | Overnight | Sandy Loam | 100% |
| Source:[13] |
In another study, fipronil was among the most effective treatments, achieving 100% termite mortality at various dosages and exposure times, while chlorfenapyr showed lower effectiveness in some instances.[15] At a concentration of 1000 ppm, fipronil was noted as the most effective insecticide.[15]
Behavioral Effects: Repellency and Horizontal Transfer
Both chlorfenapyr and fipronil are non-repellent, meaning termites do not detect and avoid treated soil.[6][12] This is a critical feature for modern termiticides as it allows for exposed termites to pick up the toxicant and potentially transfer it to their nestmates.
Horizontal Transfer:
-
Fipronil: Numerous studies have demonstrated that fipronil can be transferred from exposed workers to unexposed nestmates, contributing to colony-wide effects and potential colony elimination.[6]
-
Chlorfenapyr: Chlorfenapyr also exhibits horizontal transfer. A study showed that a 1-hour exposure to 100 ppm of chlorfenapyr was sufficient to kill 100% of the exposed donors and 96% of the recipients they came into contact with.[12] However, the transfer is limited to the original donor, and there is no evidence of secondary transfer from recipient to other termites.[12]
A field study on the desert subterranean termite, Heterotermes aureus, found that chlorfenapyr application led to a reduction in termite abundance in areas spatially separated from the treated soil, suggesting termiticide transfer.[1][2] In contrast, fipronil-treated plots showed significant reductions in termite presence only immediately adjacent to the treated soil, with no evidence of effects further away.[1][2][16]
Experimental Protocols
Standardized laboratory and field bioassays are crucial for evaluating the efficacy of termiticides.
Laboratory Bioassay for Toxicity and Repellency
A common method to assess toxicity and repellency involves exposing termites to treated soil or filter paper.
Objective: To determine the lethal dose (LD50/LC50), speed of action, and any repellent effects of the termiticide.
Methodology:
-
Termite Collection: Field colonies of a specific termite species (e.g., Reticulitermes flavipes, Coptotermes formosanus) are collected and maintained in the laboratory.[17][18]
-
Treatment Preparation: The insecticide is applied to a substrate, typically sand or soil, at various concentrations.[12][13]
-
Exposure: A set number of worker termites are introduced into a container with the treated substrate.
-
Data Collection: Mortality is recorded at specific time intervals (e.g., hourly, daily) to determine the speed of action and calculate LD50/LC50 values.[19] Termite tunneling behavior and avoidance of treated areas are also observed.[12]
Field Study for Distance and Colony Effects
Field studies are essential to understand the performance of termiticides under real-world conditions.
Objective: To assess the ability of a termiticide to suppress termite activity at a distance from the application site and its impact on the colony.
Methodology:
-
Site Selection: Choose sites with active subterranean termite infestations.[1]
-
Grid Setup: Establish experimental grids with termite monitoring stations at varying distances from a central point.[1][2]
-
Pre-Treatment Monitoring: Monitor termite activity in the stations for a period to establish a baseline.[20]
-
Termiticide Application: Apply the termiticide as a perimeter treatment around a designated area within the grid.[1][2]
-
Post-Treatment Monitoring: Continue to monitor termite activity in all stations for an extended period (months to years) to assess changes in termite presence and abundance at different distances from the treatment zone.[6][20]
Comparative Summary
The selection of chlorfenapyr versus fipronil may depend on the specific management goals and the characteristics of the termite infestation.
Conclusion
Both chlorfenapyr and fipronil are effective non-repellent termiticides, but they operate through different mechanisms and exhibit varying performance characteristics. Fipronil is a highly toxic, faster-acting neurotoxin that has shown potent colony-wide effects in several studies.[6][20] Chlorfenapyr is a slower-acting metabolic inhibitor with lower acute toxicity but has demonstrated the ability to suppress termite activity over a broader area through horizontal transfer.[1][2][12]
The choice between these two active ingredients may be influenced by the desired management outcome. Fipronil might be preferred for situations requiring rapid reduction of termite pressure near a structure, while chlorfenapyr could be suitable for achieving wider area suppression of a termite population.[1] Further research into the nuances of horizontal transfer and long-term field efficacy under various conditions will continue to refine the strategic use of these important termite control agents.
References
- 1. Field Distance Effects of Fipronil and Chlorfenapyr as Soil Termiticides Against the Desert Subterranean Termite, Heterotermes aureus (Blattodea: Rhinotermitidae) | Sociobiology [periodicos.uefs.br]
- 2. researchgate.net [researchgate.net]
- 3. solutionsstores.com [solutionsstores.com]
- 4. Chlorfenapyr: a new insecticide with novel mode of action can control pyrethroid resistant malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorfenapyr - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pomais.com [pomais.com]
- 8. krishibazaar.in [krishibazaar.in]
- 9. News - Chlorfenapyr Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]
- 10. uaex.uada.edu [uaex.uada.edu]
- 11. Evaluation of fipronil and imidacloprid as bait active ingredients against fungus-growing termites (Blattodea: Termitidae: Macrotermitinae) | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 12. Toxicity, repellency, and transfer of chlorfenapyr against western subterranean termites (Isoptera: Rhinotermitidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ent.uga.edu [ent.uga.edu]
- 14. diypestcontrol.com [diypestcontrol.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. bioone.org [bioone.org]
- 19. The Impact of Termiticides on Termite Corpse Management - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Chlorfenapyr and Pyrethroids for Insect Vector Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal performance of chlorfenapyr, a pyrrole insecticide, and various pyrethroids. The information presented is supported by experimental data to assist researchers and professionals in the field of vector control and insecticide development in making informed decisions.
Executive Summary
Chlorfenapyr and pyrethroids represent two distinct classes of insecticides with different modes of action, efficacy profiles, and resistance mechanisms. Pyrethroids, such as deltamethrin, alpha-cypermethrin, and bifenthrin, are fast-acting neurotoxins that target voltage-gated sodium channels in insects.[1] They have been widely used in public health for decades. However, their extensive use has led to the development of significant insecticide resistance in many vector populations.[2][3]
Chlorfenapyr, on the other hand, is a pro-insecticide that is metabolized into its active form within the insect.[4][5] This active metabolite disrupts mitochondrial function, specifically by uncoupling oxidative phosphorylation, which prevents the production of ATP and leads to cell death.[4][6] This unique mode of action makes chlorfenapyr effective against pyrethroid-resistant insect strains and a valuable tool in insecticide resistance management strategies.[2][4][7]
Data Presentation: Efficacy Comparison
The following tables summarize quantitative data from various studies comparing the efficacy of chlorfenapyr and different pyrethroids against several key insect vectors.
Table 1: Efficacy of Indoor Residual Spraying (IRS) against Pyrethroid-Resistant Anopheles gambiae
| Insecticide | Application Rate | Mortality Rate (%) | Study Location |
| Chlorfenapyr | 250 mg/m² | 63 | Cove, Benin |
| Alpha-cypermethrin | 30 mg/m² | 5 | Cove, Benin |
| Chlorfenapyr + Alpha-cypermethrin | 250 mg/m² + 30 mg/m² | 43 | Cove, Benin |
| Control | - | 4 | Cove, Benin |
Source: Adapted from a study on pyrethroid-resistant Anopheles gambiae s.l. in Benin.[7][8]
Table 2: Efficacy of Insecticide-Treated Nets (ITNs) against Pyrethroid-Resistant Anopheles gambiae
| Net Treatment | Washes | Mortality Rate (%) | Study Location |
| PermaNet® Dual (Deltamethrin + Chlorfenapyr) | 0 | 93.6 | Tiassalé, Côte d'Ivoire |
| PermaNet® Dual (Deltamethrin + Chlorfenapyr) | 20 | 83.2 | Tiassalé, Côte d'Ivoire |
| PermaNet® 3.0 (Deltamethrin + PBO) | 0 | 37.5 | Tiassalé, Côte d'Ivoire |
| PermaNet® 3.0 (Deltamethrin + PBO) | 20 | 14.4 | Tiassalé, Côte d'Ivoire |
| PermaNet® 2.0 (Deltamethrin only) | 0 | 7.4 | Tiassalé, Côte d'Ivoire |
| PermaNet® 2.0 (Deltamethrin only) | 20 | 11.7 | Tiassalé, Côte d'Ivoire |
Source: Adapted from a study on wild pyrethroid-resistant Anopheles gambiae s.l. in Côte d'Ivoire.[9][10]
Table 3: Toxicity against 2nd Instar Larvae of Musca domestica (House Fly)
| Insecticide | LC50 (ppm) |
| Chlorfenapyr | 3.65 |
| Abamectin | 30.6 |
| Lambda-cyhalothrin | 94.89 |
Source: Adapted from a study on the toxicity of individual and binary mixtures of insecticides against house fly larvae.[11][12][13]
Table 4: Susceptibility of Bed Bug (Cimex lectularius) Strains
| Insecticide | Bioassay Method | LC99 (Susceptible Strain) | No. of Resistant Strains (out of 10) |
| Chlorfenapyr | Glass Vial | 556 µ g/vial | 3 |
| Bifenthrin | Glass Vial | 0.1 µ g/vial | 5 |
Source: Adapted from a study on the susceptibility of field-collected bed bug populations in the United States.[14][15][16]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established guidelines, primarily from the World Health Organization (WHO).
WHO Cone Bioassay
This bioassay is used to assess the efficacy of insecticides on treated surfaces, such as interior walls for IRS or insecticide-treated nets.
-
Materials: WHO plastic cones, aspirator, holding cups, sugar solution (10%), insecticide-treated surface, control (untreated) surface, and 3-5 day old, non-blood-fed female mosquitoes.
-
Procedure:
-
Attach the cones to the treated surface at various heights.
-
Introduce 10 female mosquitoes into each cone using an aspirator.
-
Expose the mosquitoes for a standard duration of 30 minutes.
-
After exposure, transfer the mosquitoes to clean holding cups with access to a 10% sugar solution.
-
Record knockdown at 60 minutes post-exposure.
-
Record mortality at 24, 48, and 72 hours post-exposure.
-
A control group is exposed to an untreated surface to correct for natural mortality using Abbott's formula if control mortality is between 5% and 20%.
-
WHO Tunnel Test
This laboratory assay is designed to evaluate the efficacy of insecticide-treated netting (ITN) by simulating a host-seeking mosquito's attempt to reach a bait.
-
Materials: Glass or plastic tunnel (60 cm long), two end cages, a frame for the netting sample, a suitable animal bait (e.g., guinea pig or rabbit), and 100 non-blood-fed female mosquitoes (5-8 days old).
-
Procedure:
-
Place a 25x25 cm piece of the ITN, with nine 1 cm diameter holes, in a frame and position it one-third of the way down the tunnel.
-
Place the bait in the shorter section of the tunnel.
-
Release 100 female mosquitoes into the cage at the end of the longer section of the tunnel.
-
The test is run overnight (12-15 hours) in the dark at a controlled temperature (27 ± 2°C) and humidity (75 ± 10%).
-
After the exposure period, collect mosquitoes from each section of the tunnel.
-
Record the number of live and dead mosquitoes, and whether they are blood-fed or unfed.
-
Calculate mortality and blood-feeding inhibition rates compared to a control tunnel with untreated netting.
-
Experimental Hut Trial
This is a semi-field study to evaluate the performance of indoor vector control interventions like IRS and ITNs under more realistic conditions.
-
Materials: Specially designed experimental huts that mimic local housing, volunteer human sleepers, and the insecticide intervention being tested (e.g., sprayed walls or treated nets). Wild, free-flying local vector mosquitoes enter the huts naturally.
-
Procedure:
-
The huts are constructed with features to trap mosquitoes that enter and exit (e.g., veranda traps, window traps). A water-filled moat surrounds each hut to prevent scavenging by ants.
-
Volunteers sleep in the huts under the treated nets or in the sprayed rooms.
-
Each morning, mosquitoes are collected from the floor, walls, ceiling, and traps of each hut.
-
The collected mosquitoes are identified by species and scored as dead or alive, and as blood-fed or unfed.
-
Live mosquitoes are held for 24 hours to record delayed mortality.
-
Treatments are rotated among the huts to account for any positional bias.
-
Data on mortality, blood-feeding inhibition, and exiting rates are collected and compared to a control hut with no insecticide treatment.
-
Signaling Pathways and Modes of Action
The distinct mechanisms by which chlorfenapyr and pyrethroids exert their insecticidal effects are visualized below.
Caption: Pyrethroid neurotoxic mode of action on voltage-gated sodium channels.
Caption: Chlorfenapyr's metabolic activation and disruption of mitochondrial energy production.
Conclusion
The comparative analysis demonstrates that chlorfenapyr is a highly effective insecticide, particularly against pyrethroid-resistant vector populations. Its unique mode of action provides a crucial alternative to the neurotoxic pyrethroids, making it an essential component for insecticide resistance management programs. While pyrethroids offer rapid knockdown, the slower-acting but highly lethal nature of chlorfenapyr, combined with its efficacy against resistant strains, underscores its importance in modern vector control strategies. The choice of insecticide should be guided by local resistance profiles and integrated vector management principles.
References
- 1. Field evaluation of the residual efficacy of new generation insecticides for potential use in indoor residual spray programmes in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. extranet.who.int [extranet.who.int]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. extranet.who.int [extranet.who.int]
- 6. innovationtoimpact.org [innovationtoimpact.org]
- 7. pacmossi.org [pacmossi.org]
- 8. innovationtoimpact.org [innovationtoimpact.org]
- 9. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 11. innovationtoimpact.org [innovationtoimpact.org]
- 12. innovationtoimpact.org [innovationtoimpact.org]
- 13. youtube.com [youtube.com]
- 14. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays [who.int]
- 15. [An experimental tool essential for the evaluation of insecticides: the testing huts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. crec-lshtm.org [crec-lshtm.org]
Chlorfenapyr: A Comparative Analysis of its Efficacy in Target Pest Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chlorfenapyr's performance against other pest control alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate replication and further research.
Overview of Chlorfenapyr
Chlorfenapyr is a broad-spectrum insecticide and acaricide belonging to the pyrrole class of compounds.[1] It is a pro-insecticide, meaning it is metabolized into its active form after being ingested or absorbed by the target pest.[1] Its unique mode of action, which disrupts cellular energy production, makes it a valuable tool for managing pest populations that have developed resistance to other insecticide classes like pyrethroids, organophosphates, and carbamates.[1]
Mechanism of Action: Disrupting the Powerhouse of the Cell
Chlorfenapyr's primary mode of action is the uncoupling of oxidative phosphorylation in the mitochondria.[2][3] The active metabolite of chlorfenapyr disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of adenosine triphosphate (ATP), the main energy currency of the cell.[2] This disruption leads to a halt in ATP synthesis, cellular dysfunction, and ultimately, the death of the insect.[1][4] This process is distinct from neurotoxic insecticides, which target the nervous system.[1]
Caption: Mechanism of action of chlorfenapyr in an insect cell.
Comparative Efficacy Data
The following table summarizes the performance of chlorfenapyr in comparison to other insecticides against various pest species.
| Target Pest | Chlorfenapyr Performance | Alternative Insecticide | Alternative's Performance | Study Highlights |
| Anopheles gambiae (Pyrethroid-Resistant) | 71% mortality (washed net) | Alpha-cypermethrin | 20% mortality | A mixture net with chlorfenapyr and alpha-cypermethrin showed significantly higher efficacy against resistant mosquitoes.[5] |
| Anopheles gambiae (Pyrethroid-Resistant) | 63% mortality (Indoor Residual Spray) | Alpha-cypermethrin | Lower mortality rates | Chlorfenapyr demonstrated superior performance in controlling pyrethroid-resistant malaria vectors. |
| Aedes aegypti (Pyrethroid-Resistant) | >80% mortality for up to 5 months | Not specified | Not specified | Targeted indoor residual spraying with chlorfenapyr was highly effective with a long residual efficacy.[3] |
| Tetranychus urticae (Two-spotted spider mite) | 87-100% efficacy after 96-120 hours | Abamectin | 92.2-100% efficacy after 96-120 hours | Both chlorfenapyr and abamectin showed high efficacy in controlling two-spotted spider mites under field conditions.[6] |
Experimental Protocols
Insecticide Susceptibility Bioassay (WHO Standard Cone Test)
This method is used to assess the mortality of adult mosquitoes exposed to insecticide-treated surfaces.
Materials:
-
WHO plastic cones
-
Insecticide-treated surfaces (e.g., filter paper, netting)
-
Untreated control surfaces
-
Aspirator
-
Holding cups with access to a sugar solution
-
Temperature and humidity-controlled chamber (27 ± 2°C and 80 ± 10% RH)
-
Adult mosquitoes (non-blood-fed, 2-5 days old) of a known susceptible and resistant strain
Procedure:
-
Affix the treated surface to a flat, non-absorbent board.
-
Place a WHO cone onto the treated surface.
-
Introduce 5-10 adult female mosquitoes into the cone using an aspirator.
-
Expose the mosquitoes to the treated surface for a specified period (e.g., 30 minutes).
-
After the exposure period, transfer the mosquitoes to clean holding cups.
-
Provide a 10% sugar solution on a cotton pad in the holding cups.
-
Record knock-down at 60 minutes post-exposure.
-
Hold the mosquitoes for 24 hours under controlled conditions.
-
Record mortality at 24 hours post-exposure.
-
Conduct control bioassays using untreated surfaces.
-
If control mortality is between 5-20%, correct the observed mortality using Abbott's formula. If control mortality exceeds 20%, the test should be repeated.
Larval Contact Dose-Response Assay
This assay determines the toxicity of an insecticide to mosquito larvae.
Materials:
-
24-well plates
-
Third to fourth instar mosquito larvae
-
Insecticide stock solution
-
Solvent (e.g., acetone)
-
Water (deionized or distilled)
-
Pipettes
-
Incubator (27 ± 2°C)
Procedure:
-
Prepare a series of insecticide dilutions from the stock solution.
-
In each well of a 24-well plate, add a specific volume of water.
-
Add a small volume of the insecticide dilution to the corresponding wells to achieve the desired final concentrations.
-
Include a solvent-only control.
-
Introduce a known number of larvae (e.g., 5-10) into each well.
-
Incubate the plates for 24, 48, and 72 hours.
-
Record larval mortality at each time point. Larvae are considered dead if they do not move when gently prodded.
-
Calculate the lethal concentration (e.g., LC50, LC90) using probit analysis.
Caption: General workflow for insecticide efficacy testing.
Conclusion
Chlorfenapyr presents a distinct and effective mechanism for controlling a wide range of pests, particularly those that have developed resistance to conventional insecticides. Its mode of action, which targets the energy metabolism of insects, makes it a critical component in insecticide resistance management programs. The experimental data consistently demonstrates its high efficacy, and the provided protocols offer a standardized approach for further comparative studies.
References
- 1. News - Chlorfenapyr Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]
- 2. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of targeted indoor residual spraying with the pyrrole insecticide chlorfenapyr against pyrethroid-resistant Aedes aegypti | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. THE ACTIVE INGREDIENT CHLORFENAPYR – Kingelong Việt Nam [kingelong.com.vn]
- 5. A Chlorfenapyr Mixture Net Interceptor® G2 Shows High Efficacy and Wash Durability against Resistant Mosquitoes in West Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.uokerbala.edu.iq [journals.uokerbala.edu.iq]
Navigating the Complex Web of Insecticide Resistance: A Comparative Guide to Chlorfenapyr Cross-Resistance Patterns
For researchers, scientists, and professionals in drug development, understanding the nuances of insecticide cross-resistance is paramount for effective pest management and the development of sustainable control strategies. This guide provides an objective comparison of cross-resistance patterns between the pyrrole insecticide chlorfenapyr and other major insecticide classes, supported by experimental data and detailed methodologies.
Chlorfenapyr, a pro-insecticide, is distinguished by its unique mode of action. It is metabolically activated within the insect to its toxic form, which disrupts mitochondrial function and impairs energy production, ultimately leading to cell death.[1][2][3] This mechanism is fundamentally different from that of neurotoxic insecticides, which target the nervous system. This distinction suggests a lower intrinsic risk of cross-resistance with many conventional insecticides.[3][4][5] However, the metabolic pathways responsible for both insecticide detoxification and chlorfenapyr's activation create a complex landscape of potential interactions.
Cross-Resistance Profiles: A Data-Driven Comparison
The following tables summarize quantitative data from various studies, illustrating the cross-resistance patterns between chlorfenapyr and other insecticides in several key insect species. Resistance Ratio (RR) is a common metric used, calculated by dividing the lethal concentration (e.g., LC₅₀) for the resistant strain by that of a susceptible strain. A higher RR indicates a greater level of resistance.
Table 1: Cross-Resistance between Chlorfenapyr and Pyrethroids
| Insect Species | Pyrethroid-Resistant Strain | Pyrethroid Resistance Ratio (RR) | Chlorfenapyr Cross-Resistance Ratio (RR) | Key Findings & Reference |
| Plutella xylostella | TH-BC₅F₂ (selected with chlorfenapyr) | Not specified for a pyrethroid | 275 | No significant cross-resistance to β-cypermethrin (RR ≤ 4.2).[6][7] |
| Helicoverpa armigera | Pyrethroid-R | 28 (to cypermethrin) | 2.3 | Low level of cross-resistance observed in diet-based assays.[6] |
| Tetranychus urticae | MR-VL (resistant to bifenthrin) | Extremely high | 154 | Significant cross-resistance was observed.[8] |
| Musca domestica | Nik (field population) | Moderate (to deltamethrin) | High susceptibility (Negative cross-resistance) | Increased P450 activity linked to deltamethrin resistance may enhance chlorfenapyr activation.[9][10] |
| Anopheles funestus | Strains with CYP6P9a/b P450s | High (to pyrethroids) | Increased susceptibility (Negative cross-resistance) | P450s that metabolize pyrethroids also bioactivate chlorfenapyr.[11] |
Table 2: Cross-Resistance between Chlorfenapyr and Other Insecticide Classes
| Insect Species | Resistant Strain | Resistant To (RR) | Chlorfenapyr Cross-Resistance Ratio (RR) | Key Findings & Reference |
| Plutella xylostella | TH-BC₅F₂ | Chlorfenapyr (275) | No significant cross-resistance to spinosad, abamectin, chlorpyrifos, indoxacarb, chlorantraniliprole, or broflanilide (RR ≤ 4.2).[6][7] | |
| Anopheles gambiae | Multi-resistant strain | Pyrethroids (kdr), dieldrin (Rdl), organophosphates/carbamates (Ace-1R) | No cross-resistance | The presence of multiple target-site resistance mechanisms did not confer resistance to chlorfenapyr.[4] |
| Anopheles stephensi | Goa strain | DDT, malathion, deltamethrin (tolerant) | No cross-resistance | The strain showed 100% mortality to chlorfenapyr.[5] |
| Anopheles arabiensis | Wild population | Malathion (83% mortality), deltamethrin (resistant), permethrin (resistant) | Less susceptible than lab strain, but still effective | Field populations showed some tolerance, but chlorfenapyr was still effective.[12] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future research.
Insecticide Bioassays (CDC Bottle Bioassay)
A common method for assessing insecticide susceptibility is the CDC bottle bioassay.
-
Preparation of Bottles: Glass bottles (250 ml) are coated on the inside with a solution of the insecticide dissolved in acetone. The acetone is then evaporated, leaving a uniform layer of the insecticide on the bottle's inner surface. Control bottles are coated with acetone only.
-
Mosquito Exposure: Non-blood-fed female mosquitoes (typically 2-5 days old) are introduced into the bottles in batches of 10-25.
-
Mortality Observation: Mortality is recorded at specific time intervals (e.g., every 15 minutes for the first 2 hours, and then at 24, 48, and 72 hours). Mosquitoes are considered dead if they are unable to stand or fly.
-
Data Analysis: The mortality data is used to calculate lethal concentrations (e.g., LC₅₀) or to determine susceptibility or resistance based on predefined thresholds. For chlorfenapyr, which has a slower mode of action, mortality is often recorded up to 72 hours post-exposure.[13][14]
Synergist Assays
Synergist assays are used to investigate the role of metabolic enzymes in insecticide resistance.
-
Synergist Pre-exposure: Insects are first exposed to a sub-lethal dose of a synergist for a set period (e.g., 1 hour). Common synergists include:
-
Piperonyl butoxide (PBO): Inhibits P450 monooxygenases.
-
S,S,S-tributyl phosphorotrithioate (DEF): Inhibits esterases.
-
Diethyl maleate (DEM): Inhibits glutathione S-transferases (GSTs).
-
-
Insecticide Exposure: Immediately following the synergist exposure, the insects are exposed to the insecticide using a standard bioassay method.
-
Analysis: If the insecticide's toxicity is significantly increased after exposure to a synergist, it suggests that the inhibited enzyme class plays a role in the detoxification of that insecticide. For chlorfenapyr, PBO can sometimes have an antagonistic effect, reducing mortality, because P450s are required for its activation.[13][14]
Visualizing the Pathways and Processes
The following diagrams illustrate the key concepts and workflows discussed.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. Chlorfenapyr poisoning: mechanisms, clinical presentations, and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorfenapyr (A Pyrrole Insecticide) Applied Alone or as a Mixture with Alpha-Cypermethrin for Indoor Residual Spraying against Pyrethroid Resistant Anopheles gambiae sl: An Experimental Hut Study in Cove, Benin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorfenapyr: a new insecticide with novel mode of action can control pyrethroid resistant malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-resistance and genetics of field-evolved resistance to chlorfenapyr in Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Negative cross-resistance to chlorfenapyr in pyrethroid-resistance house flies [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Substrate promiscuity of key resistance P450s confers clothianidin resistance while increasing chlorfenapyr potency in malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of toxicity of clothianidin (neonicotinoid) and chlorfenapyr (pyrrole) insecticides and cross-resistance to other public health insecticides in Anopheles arabiensis from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. malariaworld.org [malariaworld.org]
Synergistic Interactions of Chlorfenapyr: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the synergistic potential of active compounds is paramount for developing next-generation insecticides that are both potent and sustainable. This guide provides a comprehensive comparison of the synergistic effects of chlorfenapyr with other compounds, supported by experimental data and detailed methodologies.
Chlorfenapyr, a member of the pyrrole class of insecticides, is a pro-insecticide that is metabolically activated in the target pest. Its active form uncouples oxidative phosphorylation in mitochondria, disrupting ATP production and leading to cell death. This unique mode of action makes it a valuable tool in pest management, particularly against pests resistant to other insecticide classes. When combined with other compounds, chlorfenapyr can exhibit synergistic effects, leading to enhanced efficacy and potentially mitigating the development of resistance.
Quantitative Comparison of Chlorfenapyr's Synergistic Effects
The following table summarizes the quantitative data on the synergistic interactions of chlorfenapyr with various compounds against different insect pests. The primary metrics used to evaluate synergy are the Co-Toxicity Factor (CTF) and the Co-toxicity Coefficient, where a value greater than +20 and 120, respectively, typically indicates a synergistic effect.
| Compound Combination | Target Pest | Metric | Ratio (Chlorfenapyr:Other) | Observed Value | Effect | Source(s) |
| Chlorfenapyr + Abamectin | Musca domestica (House fly larvae) | Co-Toxicity Factor (CTF) | 1:1 (based on LC25) | +74 | Synergistic | [1] |
| 1:2 (based on LC25) | +25.33 | Synergistic | [1] | |||
| 2:1 (based on LC25) | +30.67 | Synergistic | [1] | |||
| Chlorfenapyr + Emamectin Benzoate | Prodenia litura (Cotton leafworm) | Co-toxicity Coefficient | 1:2 | 187.18 | Synergistic | [2] |
| 1:20 to 2:1 (range) | >120 | Synergistic | [2] | |||
| Chlorfenapyr + Lambda-cyhalothrin | Musca domestica (House fly larvae) | Co-Toxicity Factor (CTF) | 1:1, 1:2, 2:1 (based on LC25) | Additive | Additive | [1] |
| Chlorfenapyr + Lufenuron | Aphids, Mites, Thrips, Caterpillars | N/A | Formulated Mixture | N/A | Synergistic (Claimed) | [3] |
| Chlorfenapyr + Indoxacarb | Lepidopteran Pests | N/A | N/A | N/A | Synergistic (Qualitative) | [3][4] |
Mechanism of Synergism: A Focus on ATP Depletion
The synergistic effects observed with chlorfenapyr are often linked to its unique mode of action. When combined with compounds that have a different target site, the overall impact on the pest is magnified. For instance, studies with plant essential oils have shown that neuroinhibitory compounds can accelerate the ATP depletion caused by chlorfenapyr, leading to a synergistic toxic effect.[5]
Experimental Protocols
The following section details a generalized methodology for assessing the synergistic effects of chlorfenapyr with other compounds.
Rearing of Test Insects
-
Insect Species: Select a target pest species (e.g., Musca domestica, Plutella xylostella, Spodoptera litura).
-
Rearing Conditions: Maintain a healthy and homogenous insect colony under controlled laboratory conditions (e.g., 25±2°C, 60-70% relative humidity, and a 12:12 hour light:dark photoperiod).
-
Diet: Provide a standardized artificial or natural diet suitable for the specific insect species.
Bioassay Procedure
-
Method Selection: Choose an appropriate bioassay method based on the target pest and the properties of the test compounds. Common methods include:
-
Topical Application: A precise dose of the insecticide is applied directly to the dorsal thorax of the insect.
-
Leaf-Dip Bioassay: Leaves are dipped in insecticide solutions of known concentrations and air-dried before being offered to the insects for feeding.
-
Diet Incorporation: The insecticide is mixed directly into the artificial diet of the insects.
-
-
Preparation of Test Solutions:
-
Prepare stock solutions of chlorfenapyr and the test compound in a suitable solvent (e.g., acetone).
-
Perform serial dilutions to obtain a range of concentrations for determining the dose-response relationship.
-
For combination studies, prepare mixtures of chlorfenapyr and the other compound at various ratios (e.g., 1:1, 1:2, 2:1 based on their LC25 or LC50 values).
-
-
Treatment Application:
-
Expose a specific number of insects (e.g., 20-30 individuals per replicate) to each concentration of the individual compounds and the mixtures.
-
Include a control group treated only with the solvent.
-
-
Incubation and Mortality Assessment:
-
Maintain the treated insects under the same controlled conditions as the main colony.
-
Record mortality at specific time points (e.g., 24, 48, and 72 hours) after treatment. Insects are considered dead if they are unable to make a coordinated movement when prodded with a fine brush.
-
Data Analysis
-
LC50 Determination: Calculate the median lethal concentration (LC50) for each individual compound and the mixtures using Probit analysis.
-
Synergy Calculation: Determine the nature of the interaction using one of the following methods:
-
Co-Toxicity Factor (CTF): Calculated using the formula: CTF = [(% mortality in mixture - % mortality in control) / (% mortality expected)] x 100 Where, % mortality expected = % mortality of compound A + % mortality of compound B. A CTF of >+20 indicates synergism, <-20 indicates antagonism, and between -20 and +20 indicates an additive effect.
-
Synergy Ratio (SR): Calculated using the formula: SR = LC50 of insecticide alone / LC50 of insecticide in combination with a synergist. An SR value > 1 suggests a synergistic effect.
-
Conclusion
The evidence presented in this guide demonstrates the significant synergistic potential of chlorfenapyr when combined with other insecticidal compounds. The combination with abamectin shows strong synergism against house fly larvae, and the mixture with emamectin benzoate is highly effective against the cotton leafworm.[1][2] These synergistic interactions can lead to more effective pest control, reduce the required application rates of individual insecticides, and serve as a valuable strategy in resistance management programs. Further research into the synergistic potential of chlorfenapyr with a broader range of compounds and against a wider variety of pests is warranted to fully exploit its capabilities in integrated pest management (IPM) strategies.
References
- 1. Chlorfenapyr Emamectin Benzoate 12%Sc for Diamondback Moth - Controlling Diamondback Moth and Chlorfenapyr [planthormones.en.made-in-china.com]
- 2. esjpesticides.org.eg [esjpesticides.org.eg]
- 3. Lufenuron, chlorfenapyr and indoxacarb, which one is better? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. Which is more advantageous, chlorfenapyr, lufenuron, and indoxacarb? - Knowledge - Zhejiang Rayfull Chemicals Chemicals Co., Ltd. - Rayfull Chemicals [rayfull.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Impact of Chlorfenapyr and Neonicotinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the environmental impact of two widely used classes of insecticides: chlorfenapyr and neonicotinoids. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the ecological implications of these compounds. This analysis is based on a comprehensive review of existing scientific literature and presents quantitative data, experimental methodologies, and visual representations of key biological processes.
Overview of Chlorfenapyr and Neonicotinoids
Chlorfenapyr is a broad-spectrum insecticide and miticide belonging to the pyrrole class of chemicals. It is a pro-insecticide, meaning it is metabolized into its active form after entering the host organism. Its unique mode of action makes it effective against pests that have developed resistance to other insecticide classes.[1]
Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine. They are systemic pesticides, meaning they are absorbed by the plant and transported to all its tissues, including the pollen and nectar.[2] This systemic nature provides long-lasting protection against a wide range of pests.[3] The most commonly used neonicotinoids include imidacloprid, clothianidin, and thiamethoxam.[4]
Data Presentation: A Quantitative Comparison
The following tables summarize the key environmental impact parameters for chlorfenapyr and selected neonicotinoids.
Table 1: Acute Toxicity to Non-Target Organisms
| Organism | Parameter | Chlorfenapyr | Imidacloprid | Clothianidin | Thiamethoxam |
| Honey Bee (Apis mellifera) | Acute Contact LD50 (µ g/bee ) | 0.12[5] | 0.024 - 0.081 | 0.018 - 0.044 | 0.025 - 0.03 |
| Acute Oral LD50 (µ g/bee ) | 0.33 | 0.0037 - 0.005 | 0.002 - 0.004 | 0.005 | |
| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 (mg/kg) | 34[6] | 152 | 433 | 576 |
| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 (mg/kg) | 10.3[7] | >2000 | >2000 | >2000 |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 (mg/L) | 0.0074[8] | 211 | >105 | >100 |
| Daphnia magna (Aquatic Invertebrate) | 48-hr EC50 (mg/L) | 0.0061[5] | 85 | 40 | 85 |
| Earthworm (Eisenia foetida) | 14-day LC50 (mg/kg soil) | 23[6] | 10.7 | 2.5 | 6.4 |
Table 2: Environmental Persistence
| Compound | Medium | Half-life (DT50) | Reference |
| Chlorfenapyr | Soil | >365 days (field) | [5] |
| Water | 0.8 years (average) | [8] | |
| Sediment | 1.1 years (average) | [8] | |
| Imidacloprid | Soil | 28 - 1250 days | [9] |
| Water | 24.2 hours - 254 hours (photolysis) | [2] | |
| Clothianidin | Soil | 148 - 6931 days | [9] |
| Thiamethoxam | Soil | 7 - 335 days | [9] |
Table 3: Bioaccumulation Potential
| Compound | Organism | Parameter | Value | Reference |
| Chlorfenapyr | Zebrafish (Danio rerio) | BCF | 864.6 - 1321.9 | [10] |
| Octanol/Water Partition Coefficient | log Kow | 4.83 | [5] | |
| Imidacloprid | Stream Salamanders | Bioaccumulation Detected | Yes | [11] |
| Octanol/Water Partition Coefficient | log Kow | 0.57 | ||
| Clothianidin | Octanol/Water Partition Coefficient | log Kow | 0.7 | |
| Thiamethoxam | Octanol/Water Partition Coefficient | log Kow | -0.13 |
Mode of Action and Signaling Pathways
The mechanisms by which chlorfenapyr and neonicotinoids exert their insecticidal effects are fundamentally different, which has implications for their impact on non-target organisms.
Chlorfenapyr: Uncoupling of Oxidative Phosphorylation
Chlorfenapyr itself is not biologically active. Upon entering the target organism, it is metabolized into its active form, which acts as an uncoupler of oxidative phosphorylation in the mitochondria.[8][12] This process disrupts the production of ATP, the primary energy currency of the cell, leading to cellular dysfunction and eventual death of the organism.[13]
Caption: Signaling pathway of chlorfenapyr's mode of action.
Neonicotinoids: Agonists of Nicotinic Acetylcholine Receptors
Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[14][15] They bind to these receptors, mimicking the action of the neurotransmitter acetylcholine, but are not readily broken down by the enzyme acetylcholinesterase. This leads to continuous stimulation of the nerve cells, resulting in paralysis and death of the insect.[16]
Caption: Signaling pathway of neonicotinoid's mode of action.
Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized laboratory studies following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are simplified representations of the workflows for key ecotoxicological tests.
OECD 214: Honey Bee Acute Contact Toxicity Test
This test evaluates the toxicity of a substance to honey bees upon direct contact.
Caption: Workflow for OECD 214 Honey Bee Acute Contact Toxicity Test.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna.
References
- 1. Chlorfenapyr (Ref: MK 242) [sitem.herts.ac.uk]
- 2. The environmental risks of neonicotinoid pesticides: a review of the evidence post 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmental fate and exposure; neonicotinoids and fipronil: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Selected neonicotinoids and associated risk for aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 6. extranet.who.int [extranet.who.int]
- 7. extranet.who.int [extranet.who.int]
- 8. mdpi.com [mdpi.com]
- 9. Environmental fate and exposure; neonicotinoids and fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioaccumulation, Metabolism and the Toxic Effects of Chlorfenapyr in Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fs.usda.gov [fs.usda.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chlorfenapyr poisoning: mechanisms, clinical presentations, and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for Chlorfenapyr
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of chlorfenapyr, a broad-spectrum insecticide and acaricide. The objective is to offer a comparative analysis of performance data from various established techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide also presents detailed experimental protocols and a generalized workflow for the validation of a new analytical method for this compound.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for chlorfenapyr quantification is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance parameters of commonly employed methods, providing a clear comparison for researchers.
| Analytical Method | Matrix | Linear Range | Correlation Coefficient (R²) | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Recovery (%) |
| HPLC-UV | Napa Cabbage | 0.5 - 5 mg/kg | > 0.97 | 1 mg/kg | ≤ 0.05 mg/kg | 97-116 |
| Insecticide Formulations | 20 - 800 µg/mL | > 0.997 | 40.3 µg/mL | 13.3 µg/mL | Not Reported | |
| GC-MS | Squash and Okra | Not Reported | 0.9987 - 0.9992 | 7.3 - 8.2 µg/kg | 2.2 - 2.4 µg/kg | 92.76 - 106.49[1] |
| LC-MS/MS | 16 Different Crops | 0.001 - 0.5 mg/L | ≥ 0.9966 | 0.01 µg/kg | Not Reported | 83.5 - 101.2[2] |
| Basil, Chive | 1.5 - 5.0 ng/mL | ≥ 0.9801 | 0.050 ppm | 0.023 ppm | Not Reported[3] | |
| Human Plasma | 1 - 1000 ng/mL | > 0.99 | 1 ng/mL | Not Reported | Not Reported[3] |
Experimental Protocols: Detailed Methodologies
Accurate and reproducible results hinge on meticulously executed experimental protocols. Below are detailed methodologies for the key analytical techniques discussed.
Sample Preparation: Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4][5]
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard, such as Chlorfenapyr-d7, to the sample.[5][6]
-
Extraction: Add 10 mL of acetonitrile (with 1% acetic acid) to the tube. Cap and vortex vigorously for 1 minute.[5]
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium acetate (NaOAc). Immediately shake vigorously for 1 minute to prevent the formation of MgSO₄ clumps.[5]
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.[5]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer the supernatant to a 2 mL dSPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 1 minute and then centrifuge at high speed.
-
Final Extract: Collect the supernatant and filter it through a 0.22 µm syringe filter into a vial for analysis.[6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of chlorfenapyr.[4][7]
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.[4]
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 mm × 150 mm, 5 µm particle size).[8][9]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed. For example, acetonitrile:water (80:20, v/v).[8][9]
-
Detection Wavelength: Detection is often performed at 220 nm, where chlorfenapyr exhibits significant absorbance.[3][4]
-
Injection Volume: 20 µL.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for chlorfenapyr analysis.[6]
-
Chromatographic System: A gas chromatograph coupled to a mass spectrometer.[6]
-
Column: A capillary column such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase is suitable.[3]
-
Injector: Splitless injection is commonly used to enhance sensitivity.[2]
-
Carrier Gas: Nitrogen or helium at a constant flow rate.[2]
-
Oven Temperature Program: A programmed temperature gradient is used to achieve optimal separation. For instance, start at 100°C, hold for 1 minute, then ramp to 280°C.[2]
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for selective detection of chlorfenapyr ions.[6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred technique for the sensitive and selective quantification of pesticide residues due to its high specificity and low detection limits.[5]
-
Chromatographic System: An ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is frequently used.[3]
-
Mobile Phase: A gradient elution with a mixture of water (often containing formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile is employed.[3]
-
Ionization: Electrospray ionization (ESI) is a common technique for chlorfenapyr.[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[3]
Mandatory Visualization: Workflow and Signaling Pathways
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for validating a new analytical method and a conceptual signaling pathway.
Caption: General workflow for the validation of a new analytical method for chlorfenapyr.
Caption: Simplified signaling pathway of chlorfenapyr's mode of action.
References
- 1. Method validation and dissipation dynamics of chlorfenapyr in squash and okra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Market, Field Samples, and Dietary Risk Assessment of Chlorfenapyr and Tralopyril in 16 Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Food Science and Preservation [ekosfop.or.kr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Comparative Genomics of Chlorfenapyr-Resistant Insect Strains: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the genomic landscapes of insect strains resistant to the insecticide chlorfenapyr. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on the genetic mechanisms conferring resistance, focusing on detoxification gene families and regulatory pathways. Detailed experimental protocols for genomic and transcriptomic analysis are also provided to support further research in this critical area of insecticide resistance.
Executive Summary
Chlorfenapyr is a pro-insecticide that is activated by metabolic enzymes within the insect, primarily cytochrome P450 monooxygenases (P450s), to form its toxic metabolite, tralopyril. Resistance to chlorfenapyr is predominantly a metabolic phenomenon, characterized by alterations in the expression and function of detoxification genes. Comparative genomic and transcriptomic studies have identified the upregulation of several gene families, including Cytochrome P450s (CYPs), Esterases (ESTs), Glutathione S-Transferases (GSTs), and ABC transporters, in resistant strains. This guide presents a comparative overview of these genomic alterations, offering a valuable resource for understanding and combating chlorfenapyr resistance.
Data Presentation: Comparative Gene Expression in Chlorfenapyr-Resistant Strains
The following tables summarize quantitative data from various studies, comparing the expression levels of key detoxification genes between chlorfenapyr-resistant (R) and susceptible (S) insect strains. The data is presented as fold change in the resistant strain relative to the susceptible strain.
Table 1: Upregulation of Cytochrome P450 (CYP) Genes in Chlorfenapyr-Resistant Insect Strains
| Insect Species | Resistant Strain | Gene | Fold Change (R vs. S) | Reference |
| Musca domestica | ChlA | P450 Activity | 1.56 - 4.05 | [1] |
| Anopheles funestus | FUMOZ-R | CYP6P9a | >50 | [2] |
| Anopheles funestus | FUMOZ-R | CYP6P9b | >40 | [2] |
| Anopheles gambiae | CFP-R | CYP4C26 | 7.9 | [3] |
| Anopheles gambiae | - | CYP6P3 | 6.7 (Kcat/KM vs CYP9J5) | [4][5] |
| Anopheles gambiae | - | CYP9K1 | 22 (Kcat/KM vs CYP9J5) | [4][5] |
Table 2: Upregulation of Esterase (EST) and Glutathione S-Transferase (GST) Genes in Chlorfenapyr-Resistant Insect Strains
| Insect Species | Resistant Strain | Gene Family | Gene | Fold Change (R vs. S) | Reference |
| Anopheles gambiae | CFP-R | Carboxylesterase | COEAE80 | 67.1 | [3] |
| Musca domestica | Nik | GST | GST-E12 | Significantly elevated | [6] |
| Spodoptera frugiperda | - | GST | SfGSTe10 | High expression post-treatment | [7][8] |
| Spodoptera frugiperda | - | GST | SfGSTe13 | High expression post-treatment | [7][8] |
Table 3: Upregulation of ABC Transporter Genes in Chlorfenapyr-Resistant Insect Strains
| Insect Species | Resistant Strain | Gene Family | Gene | Fold Change (R vs. S) | Reference |
| Anopheles gambiae | CFP-R | ABC Transporter | Multiple | 2.3 - 5.7 | [3] |
| Aedes aegypti | CAYMAN | ABC Transporter | ABCB4 | ~7.0 (Copy Number) | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Insect Rearing and Strain Selection
-
Susceptible Strain: A laboratory-reared strain with no prior exposure to insecticides.
-
Resistant Strain: Field-collected individuals from areas with reported control failures are reared in the laboratory and subjected to increasing concentrations of chlorfenapyr over multiple generations to select for resistance.
DNA Extraction for Whole-Genome Sequencing
This protocol is adapted for obtaining high-molecular-weight DNA from single insects suitable for long-read sequencing.[10][11][12]
-
Sample Preparation: Flash-freeze a single adult insect or pupa in liquid nitrogen.
-
Homogenization: Homogenize the frozen insect in a 2 ml microcentrifuge tube containing 600 µl of Lysis Buffer (10 mM Tris-HCl, 400 mM NaCl, 100 mM EDTA, pH 8.0) using a sterile pestle.[10]
-
Lysis: Add 100 µl of Proteinase K Solution (1 mg/ml Proteinase K, 1% SDS, 4 mM EDTA, pH 8.0) to the homogenate.[10] Vortex briefly and incubate overnight (12-18 hours) at 37°C in a thermomixer.[10]
-
DNA Purification:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the aqueous upper phase to a new tube.
-
Precipitate the DNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in an appropriate volume of TE buffer.
-
-
Quality Control: Assess DNA quality and quantity using a NanoDrop spectrophotometer and Qubit fluorometer. Verify integrity via pulsed-field gel electrophoresis.
RNA Extraction and Sequencing (RNA-Seq)
This protocol outlines the steps for transcriptome analysis to identify differentially expressed genes.[13][14]
-
Sample Collection: Collect 3-5 adult insects from both susceptible and resistant strains. Three biological replicates should be prepared for each strain.
-
RNA Extraction:
-
Homogenize samples in 1 ml of TRIzol reagent.[14]
-
Add 200 µl of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.[14]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[14]
-
Transfer the upper aqueous phase to a new tube and add 500 µl of isopropanol to precipitate the RNA.[14]
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.[14]
-
Wash the RNA pellet with 1 ml of 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
-
Library Preparation and Sequencing:
-
Assess RNA quality and integrity using a Bioanalyzer.
-
Prepare RNA-Seq libraries using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Differential Gene Expression Analysis:
-
Perform quality control of raw reads using FastQC.
-
Trim adapter sequences and low-quality reads.
-
Align reads to a reference genome or de novo assembled transcriptome.
-
Quantify gene expression levels (e.g., using featureCounts).
-
Identify differentially expressed genes using statistical packages like DESeq2 or edgeR, with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1.
-
Mandatory Visualization
Signaling Pathway of Chlorfenapyr Activation and Metabolic Resistance
Chlorfenapyr is a pro-insecticide, meaning it is converted into its active, toxic form within the insect's body. This bioactivation is primarily carried out by cytochrome P450 enzymes.[4][15][16] Resistance can occur through enhanced detoxification of the parent compound or the active metabolite, often involving the upregulation of various detoxification enzymes.
Caption: Metabolic pathway of chlorfenapyr activation and resistance in insects.
Experimental Workflow for Comparative Transcriptomics
The following workflow illustrates the key steps in a comparative transcriptomic study to identify genes associated with chlorfenapyr resistance.
Caption: Workflow for comparative transcriptomic analysis of insecticide resistance.
Nrf2-Keap1 Signaling Pathway in Insecticide Resistance
The Nrf2-Keap1 pathway is a key regulatory mechanism for the expression of detoxification genes.[17][18][19][20][21] Under normal conditions, the Keap1 protein binds to the transcription factor Nrf2 (CncC in Drosophila) and targets it for degradation. Exposure to insecticides or oxidative stress leads to the release of Nrf2, which then translocates to the nucleus and activates the transcription of detoxification genes.
Caption: The Nrf2-Keap1 pathway regulating detoxification gene expression.
References
- 1. The P450-Monooxygenase Activity and CYP6D1 Expression in the Chlorfenapyr-Resistant Strain of Musca domestica L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate promiscuity of key resistance P450s confers clothianidin resistance while increasing chlorfenapyr potency in malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. verixiv-files.f1000.com [verixiv-files.f1000.com]
- 4. researchgate.net [researchgate.net]
- 5. Chlorfenapyr metabolism by mosquito P450s associated with pyrethroid resistance identifies potential activation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione S-Transferase (GST) Activities and Gene Expression Patterns of Different GST Classes in Musca domestica L. Depending on Sex and Stage of Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. Optimized Extraction of Insect Genomic DNA for Long-Read Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. Optimization of insect genomic DNA and total RNA extraction protocols for high fidelity gene sequencing [protocols.io]
- 14. Optimized Protocol for RNA Extraction from Insect Samples Using TRIzol Reagent [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Chlorfenapyr metabolism by mosquito P450s associated with pyrethroid resistance identifies potential activation markers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Constitutive activation of the Nrf2/Keap1 pathway in insecticide-resistant strains of Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Keap1/Nrf2 signaling regulates oxidative stress tolerance and lifespan in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Constitutive activation of the Nrf2/Keap1 pathway in insecticide-resistant strains of Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Assessing the Cost-Effectiveness of Chlorfenapyr Versus Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chlorfenapyr, a member of the pyrrole class of insecticides, has emerged as a critical tool in pest management, primarily due to its unique mode of action that combats resistance to other insecticide classes. This guide provides an objective comparison of chlorfenapyr's performance and cost-effectiveness against common alternatives, supported by experimental data and detailed methodologies.
Overview of Chlorfenapyr
Chlorfenapyr is a pro-insecticide, meaning it is metabolized into its active, toxic form after entering the target pest.[1][2][3] This activation is carried out by mixed-function oxidases (MFOs) within the insect.[1][4] Its primary mode of action is the disruption of cellular energy production. The active metabolite, CL 303268 , uncouples oxidative phosphorylation in the mitochondria, which halts the production of adenosine triphosphate (ATP), leading to cell death and ultimately, the death of the organism.[1][2][3][5] This mechanism is distinct from neurotoxic insecticides like pyrethroids, organophosphates, and carbamates, making it highly effective against pest populations that have developed resistance to these conventional chemicals.[1][6][7]
Cost Comparison
The cost of insecticides can fluctuate based on formulation, volume, and supplier. The following table provides an estimated price range for chlorfenapyr and common alternatives. It is important to note that application costs, including labor and equipment, will also contribute to the total cost.
| Insecticide Class | Active Ingredient | Formulation Examples | Estimated Price Range (USD) |
| Pyrrole | Chlorfenapyr | Phantom Insecticide, Spectre 2 SC, Pylon Miticide | $38 - $288 (for various sizes)[7] |
| Pyrethroid | Bifenthrin | (Generic formulations available) | Varies widely, often lower than newer chemistries |
| Pyrethroid | Deltamethrin | (Generic formulations available) | Varies widely, often lower than newer chemistries |
| Phenylpyrazole | Fipronil | (Various formulations) | Varies by product and concentration |
| Neonicotinoid | Thiamethoxam | (Various formulations) | Varies by product and concentration |
Note: Prices are illustrative and can vary significantly. Bulk agricultural pricing may differ substantially from the listed prices for pest management professionals.
Efficacy and Performance Data
The efficacy of an insecticide is a critical component of its cost-effectiveness. A lower-cost product may not be cost-effective if it requires more frequent applications or fails to control the target pest.
Comparative Efficacy Against Key Pests
| Target Pest | Chlorfenapyr Efficacy | Alternative Efficacy (Example: Bifenthrin) | Key Findings |
| Bed Bugs (Cimex lectularius) | Effective, though some studies show reduced susceptibility in certain field strains.[8] Mortality assessment may take up to 7 days.[8][9] | Effective, but widespread resistance is a major issue.[8] Acts more quickly than chlorfenapyr. | Chlorfenapyr is a valuable tool for pyrethroid-resistant bed bug populations.[8] |
| Mosquitoes (e.g., Anopheles gambiae) | Highly effective, especially against pyrethroid-resistant strains.[6][10][11] Shows no cross-resistance with neurotoxic insecticides.[6] | Efficacy is significantly reduced in areas with high levels of pyrethroid resistance.[12] | Chlorfenapyr-treated bed nets (LLINs) are significantly more effective and cost-effective than pyrethroid-only nets in areas of high resistance.[13][14] |
| Fire Ants (Solenopsis invicta) | Slower acting compared to bifenthrin.[15][16] Horizontal transfer (from dead donors to live recipients) is limited.[15] | Both immobilization and mortality occur most quickly with bifenthrin. It shows the greatest horizontal activity.[15][16] | Bifenthrin provides faster control and better secondary kill through horizontal transfer for this specific pest.[16] |
| Argentine Ants (Linepithema humile) | Slower median lethal time (LT50) than bifenthrin and thiamethoxam.[17] Low mortality in contact activity tests.[17] | Immobilizes ants most quickly and has the lowest LT50.[17] | Fipronil and bifenthrin showed the highest mortality in contact activity tests against Argentine ants.[17] |
Cost-Effectiveness Analysis
True cost-effectiveness extends beyond the initial purchase price to include the economic benefits of effective pest control, such as increased crop yields or reduced disease transmission, weighed against the total costs.
A landmark cluster-randomised trial in Tanzania provided a clear example of chlorfenapyr's cost-effectiveness in public health. The study compared long-lasting insecticidal nets (LLINs) treated with chlorfenapyr plus a pyrethroid against pyrethroid-only LLINs for malaria control.
Findings from the Tanzania LLIN Study: [13][14]
-
Higher Efficacy: After two years, the chlorfenapyr-treated LLINs provided significantly better protection against malaria in an area with pyrethroid-resistant mosquitoes.
-
High Cost-Effectiveness: The chlorfenapyr LLINs were found to be the most cost-effective option. From a public provider perspective, they cost only an additional US$19 per disability-adjusted life-year (DALY) averted compared to pyrethroid-only nets. From societal and household perspectives, they actually saved costs.[13]
While specific cost-benefit analyses for agricultural applications are less readily available in the reviewed literature, the primary economic advantage of chlorfenapyr lies in its ability to control pests resistant to other chemical classes. The cost of crop loss due to resistant pests can be substantial, making an effective, albeit potentially higher-priced, insecticide a highly cost-effective choice.[18]
Experimental Protocols
Standardized methodologies are essential for accurately assessing insecticide efficacy. Protocols generally involve laboratory-based bioassays followed by larger-scale field trials.[19][20]
Key Laboratory Bioassay Protocols
-
Forced Contact/Residual Assay (General):
-
Objective: To determine the mortality and residual activity of an insecticide on different surfaces.[21][22]
-
Methodology:
-
Surface Treatment: Prepare test surfaces, typically one porous (e.g., unpainted plywood) and one non-porous (e.g., glazed ceramic tile), by treating them with a specific concentration of the insecticide formulation.[22]
-
Pest Exposure: Confine a known number of target pests (e.g., 10-15 individuals per replicate) to the treated surface for a set duration.[21][23] Exposure time should mimic real-world scenarios (e.g., ≤1 hour for flying insects, ≤4 hours for crawling pests).[23]
-
Observation: After exposure, transfer the pests to a clean container with food and water.
-
Data Collection: Record knockdown counts at specific intervals and mortality rates daily for a set period (e.g., up to 96 hours for fast-acting insecticides, or longer for slower-acting compounds like chlorfenapyr).[8][22] A control group exposed to untreated surfaces is run in parallel.
-
-
-
Glass Vial Bioassay (for Bed Bugs):
-
Objective: To determine the susceptibility of bed bug populations to an insecticide.
-
Methodology:
-
Vial Coating: Coat the inside of glass vials with a specific concentration of the insecticide dissolved in a solvent like acetone. The solvent is allowed to evaporate, leaving a uniform residue.
-
Pest Introduction: Introduce a set number of adult bed bugs into each vial.
-
Observation: Cap the vials with a perforated material for aeration and store them in a controlled environment.[8]
-
Data Collection: Assess mortality daily by visually inspecting the bugs for any signs of movement. For chlorfenapyr, this observation period can extend to 7 days.[8]
-
-
Field Trial Protocol (Example: LLIN Efficacy)
-
Objective: To assess the effectiveness of an insecticide-treated product under real-world conditions.
-
Methodology:
-
Study Design: Employ a cluster-randomised trial design, where geographic areas (clusters) are randomly assigned to receive either the experimental product (e.g., chlorfenapyr LLIN) or the control/standard product (e.g., pyrethroid-only LLIN).[13]
-
Distribution: Distribute the nets to households within the assigned clusters according to a standardized protocol (e.g., one net per two people).[13]
-
Data Collection: Conduct cross-sectional surveys at baseline and at multiple follow-up points (e.g., 3, 12, 24 months). Collect data on malaria prevalence (primary outcome), net usage, and entomological indicators.[13][24]
-
Analysis: Compare the primary outcome between the different study arms to determine the relative effectiveness of the interventions.
-
Visualizing the Mechanisms and Workflows
Chlorfenapyr's Mode of Action
Caption: Metabolic activation of chlorfenapyr and its disruption of mitochondrial energy production.
General Workflow for Insecticide Efficacy Testing
Caption: A stepwise workflow for evaluating the efficacy of new public health insecticides.
Conclusion
Chlorfenapyr's distinct mode of action makes it an indispensable tool for managing insecticide resistance, a critical factor in its overall value. While the upfront cost of chlorfenapyr-based products may be higher than some conventional insecticides like pyrethroids, its effectiveness against resistant pest populations often makes it the more cost-effective option in the long run. This is particularly evident in public health contexts, such as malaria control, where the failure of cheaper alternatives can lead to significant human and economic costs. For agricultural producers and pest management professionals, the decision to use chlorfenapyr should be based on local resistance patterns, the target pest's biology, and a thorough cost-benefit analysis that accounts for the potential losses associated with ineffective pest control.
References
- 1. benchchem.com [benchchem.com]
- 2. News - Chlorfenapyr Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]
- 3. Chlorfenapyr - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The activity of the pyrrole insecticide chlorfenapyr in mosquito bioassay: towards a more rational testing and screening of non-neurotoxic insecticides for malaria vector control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solutionsstores.com [solutionsstores.com]
- 8. academic.oup.com [academic.oup.com]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. agriculture.basf.com [agriculture.basf.com]
- 12. microbiologyjournal.org [microbiologyjournal.org]
- 13. Effectiveness and cost-effectiveness against malaria of three types of dual-active-ingredient long-lasting insecticidal nets (LLINs) compared with pyrethroid-only LLINs in Tanzania: a four-arm, cluster-randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activity of bifenthrin, chlorfenapyr, fipronil, and thiamethoxam against red imported fire ants (Hymenoptera: Formicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activity of bifenthrin, chlorfenapyr, fipronil, and thiamethoxam against Argentine ants (Hymenoptera: Formicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. projectnile.in [projectnile.in]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]
- 21. Insecticides efficacy testing PT18 – Entomology Testing Laboratory [biocidetesting.com]
- 22. epa.gov [epa.gov]
- 23. Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests | Pesticide Registration | US EPA [19january2021snapshot.epa.gov]
- 24. crec-lshtm.org [crec-lshtm.org]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Chlorfenapyr
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. Chlorfenapyr, a widely used pesticide, is classified as harmful if swallowed or inhaled and is highly toxic to aquatic life with long-lasting effects[1][2]. Adherence to strict disposal protocols is therefore not just a matter of regulatory compliance, but a fundamental aspect of professional responsibility. This guide provides essential, step-by-step instructions for the proper disposal of chlorfenapyr and associated contaminated materials.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for chlorfenapyr.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1][3] Work should be conducted in a well-ventilated area or under a designated fume hood to minimize inhalation exposure.[1][3]
Core Disposal Principles
The primary directive for chlorfenapyr waste is that it must be treated as hazardous waste.[1][4] Under no circumstances should chlorfenapyr or its containers be disposed of down the drain, in general laboratory trash, or released into the environment.[1] Burning of chlorfenapyr or its containers is also strictly prohibited as it can release toxic fumes.[1]
Key Disposal Information Summary
| Category | Guideline | Citation |
| Waste Classification | Hazardous or Regulated Waste | [1] |
| Primary Disposal Method | Entrust to an approved/licensed waste disposal plant or contractor. | [1] |
| Spill Management | Contain spill, absorb with inert material (sand, diatomite), collect in a suitable container for hazardous waste disposal. | [1][2][5] |
| Empty Containers | Do not reuse. Triple rinse with a suitable solvent, collect rinsate as hazardous waste. Puncture and crush to prevent reuse before disposal in a sanitary landfill (if permitted by local regulations). | [1][3][6] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with applicable laws and good laboratory practices. | [1] |
| Prohibited Actions | Do not pour down the drain, dispose of in general trash, release into the environment, or burn. | [1] |
Step-by-Step Disposal Procedure
-
Containment: Secure chlorfenapyr waste in its original or a compatible, properly labeled container.[1] Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area.[1] Do not mix chlorfenapyr waste with other waste streams.[1]
-
Engage a Licensed Contractor: Contact a licensed hazardous waste disposal company for the collection and disposal of chlorfenapyr waste.[1] Your institution's Environmental Health & Safety (EHS) department can typically provide a list of approved contractors.[1]
-
Manifesting: In many jurisdictions, a hazardous waste manifest will be required for off-site treatment or disposal.[1] This document tracks the waste from its point of generation to its final destination.
-
Handling Spills: In the event of a spill, immediately contain the material to prevent it from entering drains or soil.[1] Absorb liquid spills with an inert material such as sand or diatomite.[1][2][5] Collect the spilled material and absorbent into a suitable, labeled container for disposal as hazardous waste.[1][2][5]
-
Disposal of Contaminated Materials:
-
Empty Containers: Do not reuse empty containers.[1][3] It is recommended to triple rinse them with a suitable solvent, collecting the rinsate for disposal as hazardous waste.[1][3][6] After rinsing, puncture and crush the container to prevent reuse before sending it for disposal according to local regulations.[1][3]
-
Contaminated PPE: Dispose of contaminated gloves, clothing, and other disposable PPE as hazardous waste.[1]
-
Experimental Workflow for Chlorfenapyr Disposal
The following diagram illustrates the logical workflow for the proper disposal of chlorfenapyr waste.
Caption: Workflow for the safe disposal of chlorfenapyr waste.
By adhering to these procedures, laboratory professionals can effectively manage chlorfenapyr waste, ensuring the safety of themselves and their colleagues while minimizing environmental impact.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chlorfenapyr
For laboratory professionals engaged in research and development, ensuring a safe environment is paramount, especially when working with potent compounds like Chlorfenapyr. Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to mitigate risks and ensure the integrity of your work. This guide provides essential, immediate safety and logistical information for handling Chlorfenapyr, from operational procedures to disposal plans.
Hazard Identification and Classification
Chlorfenapyr is a pesticide and as such, carries inherent risks. It is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity: It is toxic if swallowed and toxic or fatal if inhaled.[1][2][3]
-
Organ Toxicity: May cause damage to the central nervous system through single or prolonged exposure.[2][3]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2][3]
The signal word for Chlorfenapyr is Danger .[1][2][3]
Personal Protective Equipment (PPE)
A thorough workplace hazard assessment should be conducted to select the appropriate PPE. The following table summarizes the recommended PPE for handling Chlorfenapyr.[1]
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields (conforming to NIOSH (US) or EN 166 (EU)), tightly fitting safety goggles, or a face shield if there is a splashing hazard.[1][4] | To prevent contact with the eyes, which can cause irritation.[1] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile rubber (0.4 mm), chloroprene rubber (0.5 mm), butyl rubber (0.7 mm)).[1][3] | To avoid skin contact, as Chlorfenapyr can be absorbed through the skin.[2] |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended if ventilation is inadequate.[1] A NIOSH-approved respirator is required if dust is generated.[5] | To protect against inhalation, which is a primary route of toxic exposure.[1][2][3] |
| Body Protection | A lab coat, apron, protective boots, or a chemical-protection suit, depending on the nature of the work and potential for exposure.[1][2] | To prevent contamination of personal clothing and skin. |
Operational Plan for Safe Handling
A systematic approach to handling Chlorfenapyr is essential for laboratory safety.
1. Preparation and Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1][5][6]
-
Before handling, read and understand the Safety Data Sheet (SDS).[6]
-
Ensure an eyewash station and safety shower are readily accessible.[5]
-
Do not eat, drink, or smoke in the handling area.[1][2][3][5]
2. Storage:
-
Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[1][6]
-
Keep away from heat, sparks, open flames, and direct sunlight.[1]
-
Store locked up and segregated from food and animal feeds.[2][3]
3. Spill Management:
-
In case of a spill, immediately evacuate the area.
-
Wear appropriate PPE before attempting to clean up.[5]
-
Contain the spill to prevent it from entering drains, soil, or water bodies.[6]
-
For liquid spills, absorb with an inert material such as sand, diatomite, or universal binders.[3][6]
-
Collect the spilled material and absorbent into a suitable, labeled container for disposal as hazardous waste.[3][6]
-
After decontamination, the spill area can be washed with water, and the wash water should be collected for proper disposal.[1][4]
4. First Aid Measures:
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate emergency medical help.[1][2]
-
Inhalation: Move the person to fresh air. If the person is not breathing, give artificial respiration. Call a poison center or doctor.[1][2]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water. Immediately remove all contaminated clothing.[1][2]
-
Eye Contact: Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Disposal Plan
Proper disposal of Chlorfenapyr and its containers is mandatory to prevent environmental contamination.[1]
-
Pesticide Disposal: Pesticide wastes are toxic and must be treated as hazardous waste.[1][6] All disposal material should be incinerated or handled by an approved waste disposal plant in accordance with local, state, and federal regulations.[1][6] Do not discharge into drains, surface waters, or groundwater.[1]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as hazardous waste.[1][6] Puncture the container to prevent reuse and dispose of it in a sanitary landfill or as directed by local authorities.[1][6]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[6] Clothing that is heavily contaminated should also be disposed of as hazardous waste.[6][7]
Quantitative Toxicity Data
The following table summarizes acute toxicity data for Chlorfenapyr.
| Toxicity Endpoint | Value | Species |
| Oral LD50 | 223 mg/kg | Male Rat |
| Oral LD50 | 459 mg/kg | Female Rat |
| Dermal LD50 | ≥2000 mg/kg | Rabbit |
| Inhalation LC50 (4h) | 2.62 mg/L | Rat |
| Avian LD50 | 10 mg/kg | Mallard |
| Avian LD50 | 34 mg/kg | Quail |
| Aquatic LC50 (96h) | 7.44 µg/L | Rainbow Trout |
| Aquatic LC50 (96h) | 11.6 µg/L | Sunfish |
| Aquatic LC50 (96h) | 6.11 µg/L | Daphnia |
(Source:[2])
Workflow for Safe Handling of Chlorfenapyr
Caption: Workflow for the safe handling of Chlorfenapyr in a laboratory setting.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
